Potassium fumarate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food Additives -> ACIDITY_REGULATOR; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
7704-72-5 |
|---|---|
Molecular Formula |
C4H4KO4 |
Molecular Weight |
155.17 g/mol |
IUPAC Name |
dipotassium;(E)-but-2-enedioate |
InChI |
InChI=1S/C4H4O4.K/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/b2-1+; |
InChI Key |
BDQHHJHPAVHOJF-TYYBGVCCSA-N |
SMILES |
C(=CC(=O)[O-])C(=O)[O-].[K+].[K+] |
Isomeric SMILES |
C(=C/C(=O)O)\C(=O)O.[K] |
Canonical SMILES |
C(=CC(=O)O)C(=O)O.[K] |
physical_description |
White solid; [Research Organics MSDS] |
Pictograms |
Irritant |
Related CAS |
7704-72-5 4151-35-3 |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of Potassium Fumarate
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium fumarate, systematically known as dipotassium (2E)-but-2-enedioate, is the dipotassium salt of fumaric acid.[1][2] It is a white crystalline powder with the chemical formula K₂C₄H₂O₄.[1][3] Recognized in the food industry by its E number, E366, it serves as an acidity regulator and a dietary supplement.[2][3] In pharmaceutical and research settings, its properties as a salt of a dicarboxylic acid make it a subject of interest for formulation development, as a buffering agent, and as a source of potassium ions.[1][3] This document provides an in-depth overview of the core physicochemical properties of this compound, complete with quantitative data, experimental methodologies, and process visualizations to support advanced research and development.
Chemical and Physical Properties
This compound is a stable compound under normal storage conditions.[3][4] It typically appears as an odorless, white crystalline solid.[1][3]
Quantitative Physicochemical Data
The key quantitative properties of this compound are summarized in the tables below for easy reference and comparison.
| Identifier | Value | Reference |
| IUPAC Name | Dipotassium (2E)-but-2-enedioate | [1][2] |
| Synonyms | Dithis compound, Fumaric acid potassium salt | [4][5] |
| CAS Number | 7704-72-5, 4151-35-3 | [1][3] |
| Chemical Formula | K₂C₄H₂O₄ | [2][3][6] |
| Molecular Weight | 192.253 g/mol | [1][2][3] |
| Appearance | White crystal or crystalline powder | [1][3][7] |
Table 1: General Chemical Identifiers for this compound.
| Property | Value | Conditions / Notes | Reference |
| Water Solubility | ~62.4 g (of anhydrous salt) / 100 mL | 21°C (for the dihydrate form) | [8] |
| 57.5 g/L (5.75 g / 100 mL) | Data source unspecified | [3] | |
| Decomposition Temp. | 250 - 300 °C (523 - 573 K) | Decomposes upon heating rather than melting cleanly. | [7] |
| Boiling Point | 355 °C | This value is often cited but likely corresponds to the precursor, fumaric acid. | [3][9][10] |
| pH of Solution | ~10 | Saturated solution of the dihydrate at 21°C. Described as mildly alkaline. | [1][8] |
| Density (Anhydrous) | 1.875 g/cm³ | At 298 K (25°C) | [7] |
| pKa (of Fumaric Acid) | pKa₁ = 3.03, pKa₂ = 4.38 | At 298 K (25°C). These values govern the salt's behavior in solution. | [7] |
Table 2: Key Physicochemical Properties of this compound.
Crystal Structure
This compound can exist in several crystalline forms, including anhydrous (K₂C₄H₂O₄) and hydrated salts, most notably the dihydrate (K₂C₄H₂O₄·2H₂O).[11] Additionally, acidic salts such as potassium hydrogen fumarate (KHC₄H₂O₄) and a complex "acid" salt (2KHC₄H₂O₄·H₂C₄H₂O₄) have been identified.[11][12] The crystal structure has been elucidated using Single Crystal X-ray Diffraction (SXRD).[11]
| Crystal Form | Crystal System | Space Group | Reference |
| Dithis compound Dihydrate | Monoclinic | P2₁/c | [11] |
| Potassium Hydrogen Fumarate | Triclinic | Pī | [12][13] |
| "Acid" Potassium Hydrogen Fumarate | Triclinic | P1 | [11][12] |
Table 3: Crystallographic Data for this compound and Related Salts.
Logical and Process Diagrams
Visual diagrams are provided below to illustrate key chemical and experimental processes related to this compound.
Dissociation Pathway of Fumaric Acid
The formation and pH-dependent behavior of this compound in aqueous solution are governed by the two-step dissociation of its parent acid, fumaric acid.
Caption: Dissociation of fumaric acid to form the fumarate dianion.
Experimental Workflow Diagrams
The following diagrams outline the standard laboratory protocols for determining key physicochemical properties.
Caption: Experimental workflow for determining solubility.
Caption: Workflow for melting point determination.
Caption: Simplified workflow for X-ray crystallography.
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are outlined below.
Determination of Aqueous Solubility (Saturation Shake-Flask Method)
This method is used to determine the equilibrium solubility of a compound in a specific solvent.
-
Apparatus: Analytical balance, temperature-controlled orbital shaker or water bath, volumetric flasks, centrifuge, filtration apparatus (e.g., syringe filters with appropriate membrane), and an analytical instrument for quantification (e.g., HPLC, gravimetric analysis).
-
Procedure: a. Add an excess amount of solid this compound to a sealed vessel (e.g., a glass vial or flask) containing a precise volume of purified water. The presence of undissolved solid at the end of the experiment is essential. b. Place the vessel in a temperature-controlled shaker or bath set to the desired temperature (e.g., 21°C).[8] c. Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). d. After equilibration, cease agitation and allow the suspension to settle. e. Carefully withdraw an aliquot of the supernatant. To ensure no solid particulates are included, the sample should be immediately filtered (e.g., through a 0.22 µm syringe filter) or centrifuged at high speed. f. Accurately dilute the clear, saturated solution with the solvent. g. Quantify the concentration of this compound in the diluted solution using a validated analytical method. For gravimetric analysis, a known volume of the supernatant is evaporated to dryness and the mass of the residue is measured. h. Calculate the original concentration in the saturated solution, expressing the result in units such as g/100 mL or mg/mL.
Determination of Decomposition Temperature (Capillary Method)
This protocol describes the standard pharmacopeial method for determining the melting or decomposition range of a solid.[14][15]
-
Apparatus: A calibrated melting point apparatus with a heating block or oil bath, a light source, and a viewing magnifier; glass capillary tubes (one end sealed).[16][17]
-
Procedure: a. Ensure the this compound sample is dry and finely powdered.[17][18] b. Load the sample by tapping the open end of a capillary tube into the powder. Invert the tube and tap it gently on a hard surface or drop it through a long glass tube to pack the solid into the sealed end to a height of approximately 3 mm.[17][18] c. Place the loaded capillary into the heating block of the apparatus. d. For a preliminary run, heat the sample at a rapid rate (e.g., 10-20°C per minute) to find an approximate decomposition temperature.[14] e. Using a fresh sample, pre-heat the block to a temperature about 15-20°C below the approximate decomposition point.[17] f. Insert the capillary and begin heating at a slow, controlled rate (typically 1-2°C per minute).[18] g. Observe the sample closely. Record the temperature at which the first signs of decomposition (e.g., darkening, charring, gas evolution) are observed. This is the lower limit of the range. h. Continue heating at the same rate and record the temperature at which the sample is completely decomposed or liquefied. This is the upper limit of the range. i. The result is reported as the temperature range of decomposition.
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining the dissociation constants of acids and bases.
-
Apparatus: A calibrated pH meter with a combination glass electrode, a temperature probe, an automated titrator or a magnetic stirrer and burette, and a constant-temperature jacketed beaker.
-
Procedure: a. Prepare a solution of this compound of known concentration (e.g., 0.01 M) in CO₂-free deionized water. b. Standardize a titrant solution, typically a strong acid like 0.1 M HCl, against a primary standard. c. Place a known volume of the this compound solution into the thermostatted beaker and immerse the pH electrode and temperature probe. d. Begin stirring the solution and allow the initial pH reading to stabilize. e. Add the standardized HCl titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. f. Continue the titration well past the equivalence points to generate a full titration curve (pH vs. volume of titrant). g. The pKa values are determined from the curve. The pH at the half-equivalence points corresponds to the pKa values. For the titration of the fumarate dianion (A²⁻), the pH at the point where half of it has been converted to HA⁻ corresponds to pKa₂ of fumaric acid. The pH at the point where half of the HA⁻ has been converted to H₂A corresponds to pKa₁. h. Alternatively, the data can be analyzed using derivative plots (e.g., d(pH)/dV) to precisely locate the equivalence points, or by using specialized software for pKa calculation.
Determination of Crystal Structure (Single Crystal X-ray Diffraction)
This is the definitive method for determining the three-dimensional atomic arrangement within a crystal.[19]
-
Apparatus: An X-ray diffractometer equipped with an X-ray source (e.g., Cu Kα radiation), a goniometer for crystal manipulation, and a detector.
-
Procedure: a. Crystal Growth: Grow a single crystal of this compound of suitable size and quality (typically 0.1-0.5 mm in all dimensions) by methods such as slow evaporation of a saturated solution.[8] b. Mounting: Carefully select and mount a defect-free crystal on a cryoloop or glass fiber at the tip of a goniometer head. c. Data Collection: i. Place the goniometer head in the diffractometer, which is often cooled by a stream of nitrogen gas to minimize thermal vibration and radiation damage. ii. Center the crystal in the X-ray beam. iii. A preliminary diffraction image is taken to assess crystal quality and determine the unit cell parameters. iv. A full dataset is collected by rotating the crystal in the X-ray beam and recording the intensities and positions of the diffracted X-rays over a wide range of angles.[19] d. Structure Solution and Refinement: i. The collected data is processed to correct for experimental factors and to integrate the reflection intensities. ii. The space group of the crystal is determined from the symmetry of the diffraction pattern. iii. Computational methods (e.g., direct methods or Patterson methods) are used to solve the "phase problem" and generate an initial electron density map. iv. An atomic model is built into the electron density map. v. The model (atomic positions, thermal parameters) is refined using least-squares methods until the calculated diffraction pattern shows the best possible agreement with the experimental data. The final output is a detailed 3D model of the crystal structure.[19]
References
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An In-depth Technical Guide to the Crystal Structure and Polymorphism of Potassium Fumarate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure and polymorphism of potassium fumarate, a compound of interest in pharmaceutical and materials science. This document summarizes key crystallographic data, details experimental protocols for characterization, and visualizes experimental workflows to facilitate a deeper understanding of this salt's solid-state properties.
Introduction to this compound and its Crystalline Forms
This compound (C₄H₂K₂O₄) is the potassium salt of fumaric acid. In the solid state, it can exist in different crystalline forms, including a hydrated and an anhydrous state. The arrangement of molecules and ions in the crystal lattice defines the material's physical and chemical properties, such as solubility, stability, and bioavailability, which are critical parameters in drug development. Understanding the different crystalline forms, or polymorphs, of a substance is therefore of paramount importance.
This guide focuses on the known crystalline forms of dithis compound, presenting their structural characteristics and the analytical techniques used for their identification and characterization.
Crystallographic Data of this compound Forms
The known crystalline forms of dithis compound are the dihydrate and the anhydrous form. The crystallographic data for the dihydrate have been determined, while the anhydrous form is known to be produced by heating the dihydrate.
Table 1: Crystallographic Data for Dithis compound Dihydrate (K₂C₄H₂O₄·2H₂O)
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [1][2] |
| Space Group | P2₁/c | [1] |
| a | 6.354 Å | [1] |
| b | 18.228 Å | [1] |
| c | 7.272 Å | [1] |
| β | 98°20' | [1] |
| Z | 4 | [1] |
Experimental Protocols
The characterization of the crystal structure and polymorphism of this compound involves several key experimental techniques. This section details the methodologies for crystal preparation and analysis.
Crystallization of Dithis compound Dihydrate
Single crystals of dithis compound dihydrate can be grown using the slow solvent evaporation method.[2]
Protocol:
-
Solution Preparation: Prepare a saturated aqueous solution of dithis compound. The salt can be synthesized by neutralizing fumaric acid with a stoichiometric amount of potassium hydroxide or potassium carbonate in distilled water.[1]
-
Crystallization: Filter the solution to remove any impurities and allow the solvent to evaporate slowly at a constant temperature (e.g., room temperature).
-
Crystal Harvesting: After a period of days to weeks, single crystals of dithis compound dihydrate will form. These can be harvested for further analysis.
Preparation of Anhydrous Dithis compound
The anhydrous form of dithis compound can be obtained by heating the dihydrate form.[1]
Protocol:
-
Dehydration: Heat crystals of dithis compound dihydrate at a temperature sufficient to drive off the water of crystallization. A study by Gupta & Barnes (1961) indicated that heating to a constant weight at 150°C results in the anhydrous salt, with a calculated weight loss of 15.78%.[1]
-
Characterization: The resulting anhydrous material should be characterized immediately to confirm its crystalline form and prevent rehydration.
X-ray Diffraction (XRD)
X-ray diffraction is the primary technique for determining the crystal structure of a material. Both single-crystal XRD and powder XRD (PXRD) are employed.
Single-Crystal XRD Protocol:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected data is used to determine the unit cell parameters, space group, and the positions of the atoms within the crystal lattice.
Powder XRD (PXRD) Protocol:
-
Sample Preparation: A finely ground powder of the crystalline material is prepared.
-
Data Collection: The powder sample is exposed to an X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
Phase Identification: The resulting diffraction pattern, a plot of intensity versus 2θ, serves as a fingerprint for the crystalline phase and can be compared to databases for identification.
Thermal Analysis (TGA and DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal behavior of materials, including dehydration and phase transitions.
TGA/DSC Protocol:
-
Sample Preparation: A small, accurately weighed amount of the sample is placed in a TGA or DSC pan.
-
Analysis: The sample is heated or cooled at a controlled rate in a specified atmosphere (e.g., nitrogen).
-
Data Interpretation:
-
TGA: Measures the change in mass as a function of temperature. A weight loss corresponding to the loss of water molecules indicates dehydration.
-
DSC: Measures the heat flow into or out of the sample. Endothermic or exothermic peaks can indicate phase transitions, melting, or decomposition. For dithis compound dihydrate, an endothermic peak corresponding to the weight loss in the TGA curve would confirm the dehydration process.
-
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental workflows for the characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound crystalline forms.
Caption: Relationship between the dihydrate and anhydrous forms of dithis compound.
Polymorphism of this compound
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. In the case of this compound, the primary example of polymorphism is the existence of the anhydrous and dihydrate forms. These are technically pseudopolymorphs, as they differ in their chemical composition (due to the presence of water).
The transition between the dihydrate and anhydrous forms is a critical aspect of this compound's solid-state chemistry. The stability of the dihydrate is dependent on temperature and relative humidity. As demonstrated by thermal analysis, the dihydrate will lose its water of crystallization upon heating to form the anhydrous phase. Conversely, the anhydrous form may be hygroscopic and convert back to the dihydrate in the presence of sufficient humidity.
The potential for different anhydrous or hydrated polymorphs (i.e., different crystal packing of the same chemical formula) of dithis compound beyond the currently identified monoclinic dihydrate is an area for further investigation. Polymorph screening studies, involving crystallization from various solvents and under different conditions, would be necessary to explore this possibility.
Conclusion
This technical guide has summarized the current understanding of the crystal structure and polymorphism of this compound, with a focus on the dipotassium salt. The monoclinic dihydrate form has been well-characterized, and its relationship with the anhydrous form through dehydration has been established. The provided experimental protocols and workflows offer a practical framework for the synthesis and analysis of these crystalline forms. For drug development professionals and materials scientists, a thorough understanding of these solid-state properties is essential for controlling the quality, stability, and performance of products containing this compound. Further research into the potential for other polymorphic forms of both anhydrous and hydrated dithis compound is warranted.
References
A Technical Guide to the Laboratory Synthesis and Purification of Potassium Fumarate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide for the synthesis and purification of potassium fumarate (K₂C₄H₂O₄) for laboratory applications. The methodologies outlined are based on established chemical principles, ensuring a high-purity final product suitable for research and development.
Introduction
This compound, the potassium salt of fumaric acid, is a white crystalline solid with applications in various fields, including pharmaceuticals, food technology as a pH regulator (E number E366), and as a component in buffer solutions.[1][2][3] In a laboratory setting, the ability to synthesize and purify this compound is crucial for experiments requiring a defined and pure source of fumarate ions. This guide details a straightforward and reliable method for its preparation and subsequent purification.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. Understanding these properties is essential for its synthesis, handling, and application.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | K₂C₄H₂O₄[1][4] |
| Molar Mass | 192.253 g/mol [1][2] |
| Appearance | White crystalline powder[1][2] |
| Water Solubility | High[1] |
| pKa (conjugate acid) | pKa₁ = 3.03, pKa₂ = 4.38[1] |
| Decomposition Temperature | 523-573 K (250-300 °C)[1] |
| Density | 1.875 g/cm³ (anhydrous)[1] |
Synthesis of this compound
The most direct and common method for synthesizing this compound is through the neutralization of fumaric acid with a stoichiometric amount of potassium hydroxide.[5] This acid-base reaction is typically performed in an aqueous solution and yields this compound and water as products.[5] Historically, the synthesis was first documented in 1844 by Rieckher, who used potassium carbonate to neutralize an aqueous solution of fumaric acid.[5][6]
The reaction equation for the neutralization with potassium hydroxide is:
C₄H₄O₄ (Fumaric Acid) + 2KOH (Potassium Hydroxide) → K₂C₄H₂O₄ (this compound) + 2H₂O (Water)[5]
Reagents and Materials
The necessary reagents for this synthesis are listed in Table 2. All reagents should be of analytical grade or higher to ensure the purity of the final product.
Table 2: Reagents for this compound Synthesis
| Reagent | Molecular Formula | Molar Mass ( g/mol ) |
| Fumaric Acid | C₄H₄O₄ | 116.07 |
| Potassium Hydroxide | KOH | 56.11 |
| Deionized Water | H₂O | 18.02 |
Experimental Protocol: Synthesis
-
Dissolution of Fumaric Acid: In a beaker of appropriate size, dissolve a specific molar quantity of fumaric acid in deionized water. Gentle heating and stirring may be required to facilitate dissolution, as the solubility of fumaric acid increases with temperature.[5]
-
Preparation of KOH Solution: In a separate beaker, carefully prepare a solution of potassium hydroxide by dissolving two molar equivalents of KOH in deionized water. Caution: The dissolution of KOH is exothermic.
-
Neutralization: Slowly add the potassium hydroxide solution to the fumaric acid solution while continuously stirring. Monitor the pH of the mixture; the endpoint of the neutralization is a pH of approximately 7.
-
Reaction Completion: After the addition of KOH is complete, gently heat the solution to boiling for a short period to ensure the reaction goes to completion.[5]
-
Initial Filtration: If any cloudiness or particulate matter is observed, perform a hot filtration to remove any insoluble impurities.
-
Concentration: The resulting clear solution of this compound can be concentrated by gentle boiling to reduce the volume of water, which will facilitate subsequent crystallization.
Synthesis Workflow Diagram
Caption: Diagram 1: this compound Synthesis Workflow.
Purification of this compound
The primary method for purifying solid organic compounds is recrystallization. This technique relies on the differential solubility of the compound and impurities in a given solvent at different temperatures. For this compound, water is a suitable solvent for recrystallization.
Experimental Protocol: Recrystallization
-
Dissolution: Take the crude this compound solution (or dissolve the crude solid in a minimal amount of hot deionized water) and heat it until the solid is completely dissolved.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. As the solution cools, the solubility of this compound will decrease, leading to the formation of crystals. To maximize the yield, the solution can be further cooled in an ice bath. Slow cooling generally results in larger, purer crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold deionized water to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a drying oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved. Store the dried this compound in a desiccator to prevent moisture absorption.
Purification Workflow Diagram
Caption: Diagram 2: Recrystallization Workflow.
Purity Assessment
After purification, it is essential to assess the purity of the synthesized this compound. Several analytical techniques can be employed for this purpose.
-
Titration: Acid-base titration can be used to determine the assay of the this compound.
-
Spectroscopy:
-
FTIR Spectroscopy: Can confirm the identity of the compound by identifying characteristic functional group vibrations.
-
UV-Visible Spectroscopy: Can be used for quantitative analysis based on the Beer-Lambert law if the compound has a suitable chromophore.
-
-
Chromatography:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying the main compound and any organic impurities.
-
Ion Chromatography (IC): Useful for quantifying the fumarate anion and potassium cation, as well as any other ionic impurities.
-
Overall Process Flow
The entire process, from starting materials to the final, purified product, involves a logical sequence of synthesis, purification, and analysis.
Caption: Diagram 3: Overall Synthesis and Purification Process.
References
A Technical Guide to the Thermal Decomposition Analysis of Potassium Fumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium fumarate, the potassium salt of fumaric acid, is utilized in various applications, including as a food additive (E366) and in pharmaceutical formulations. A thorough understanding of its thermal stability and decomposition characteristics is crucial for ensuring product quality, safety, and stability during manufacturing, storage, and application. Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are powerful tools for elucidating the thermal properties of materials like this compound.
This guide details the experimental protocols for these analyses and provides a framework for interpreting the resulting data.
Experimental Protocols
The following tables outline the recommended experimental protocols for the thermal analysis of this compound. These protocols are designed to yield high-quality, reproducible data.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This is critical for determining decomposition temperatures and the mass of volatile products.
| Parameter | Recommended Setting | Rationale |
| Instrument | TGA/SDTA Instrument | Provides simultaneous TGA and DTA/DSC data. |
| Sample Mass | 5 - 10 mg | Ensures a measurable mass change while minimizing thermal gradients within the sample. |
| Crucible | Platinum or Alumina | Inert at high temperatures and will not react with the sample or its decomposition products. |
| Atmosphere | Inert: Nitrogen (N₂) or Argon (Ar) | Prevents oxidative decomposition, allowing for the study of the inherent thermal stability. |
| Flow Rate | 20 - 50 mL/min | Ensures a consistent, inert environment and efficient removal of gaseous decomposition products. |
| Heating Rate | 10 °C/min | A common heating rate that provides a good balance between resolution of thermal events and experimental time. |
| Temperature Range | Ambient to 800 °C | Sufficient to cover the dehydration (if any) and complete decomposition of the organic salt. |
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal events such as melting, crystallization, and decomposition.
| Parameter | Recommended Setting | Rationale |
| Instrument | DSC Instrument | |
| Sample Mass | 2 - 5 mg | Smaller sample sizes are preferred for DSC to ensure good thermal contact and resolution. |
| Crucible | Aluminum (hermetically sealed) | Prevents loss of volatile products before decomposition, ensuring accurate enthalpy measurements. |
| Atmosphere | Inert: Nitrogen (N₂) or Argon (Ar) | Prevents oxidative reactions. |
| Flow Rate | 20 - 50 mL/min | Maintains an inert environment. |
| Heating Rate | 10 °C/min | Consistent with the TGA heating rate for direct comparison of thermal events. |
| Temperature Range | Ambient to 500 °C | Covers potential melting and the initial stages of decomposition. |
Data Presentation and Interpretation
While specific quantitative data for this compound is pending experimental determination, the following table illustrates how the results should be structured for clarity and comparative analysis.
Expected Thermal Events and Data Summary
Based on the analysis of similar metal carboxylates, a multi-stage decomposition is anticipated.
| Thermal Event | Technique | Onset Temp. (°C) | Peak Temp. (°C) | Mass Loss (%) | Enthalpy (J/g) | Probable Assignment |
| Dehydration | TGA/DSC | TBD | TBD | TBD | TBD | Loss of water of hydration (if present) |
| Decomposition 1 | TGA/DSC | TBD | TBD | TBD | TBD | Initial breakdown of the fumarate anion |
| Decomposition 2 | TGA | TBD | TBD | TBD | - | Further decomposition to final residue |
| Final Residue | TGA | - | - | TBD | - | Potassium Carbonate/Oxide |
TBD: To Be Determined experimentally.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the experimental workflow and a proposed decomposition pathway for this compound.
Experimental Workflow
A Comprehensive Technical Guide to the Solubility of Potassium Fumarate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of potassium fumarate in aqueous and organic solvents. The information is intended to support research, development, and formulation activities where this compound is a key component. This document compiles available quantitative data, outlines experimental protocols for solubility determination, and presents relevant chemical synthesis information.
Executive Summary
This compound (K₂C₄H₂O₄), the potassium salt of fumaric acid, is a white crystalline powder. Its solubility is a critical parameter in various applications, including pharmaceuticals, food technology, and chemical synthesis. This guide consolidates the limited publicly available data on its solubility and provides procedural outlines for its synthesis and solubility determination. While aqueous solubility data is available, there is a notable lack of comprehensive quantitative data on its solubility in a wide range of organic solvents and across various temperatures.
Solubility of this compound
The solubility of a substance is defined as the maximum amount of that substance that can be dissolved in a given amount of solvent at a specific temperature to produce a saturated solution.
Aqueous Solubility
This compound exhibits high solubility in water. The available quantitative data is summarized in the table below.
| Solvent | Temperature (°C) | Solubility |
| Water | 21 | ~62.4 g / 100 mL [anhydrous basis] |
| Water | Not Specified | 57.5 g/L |
Note: The second data point does not specify the temperature at which the solubility was measured.
Organic Solvents
Experimental Protocols
Accurate determination of solubility is crucial for process development and formulation. The following sections describe a common method for the synthesis of this compound and a generalized protocol for determining its solubility.
Synthesis of this compound
A common laboratory method for the synthesis of this compound involves the neutralization of fumaric acid with a potassium base, followed by crystallization.
Caption: Workflow for the synthesis of this compound.
Methodology:
-
Dissolution: Fumaric acid is dissolved in a suitable amount of water.
-
Neutralization: The aqueous solution of fumaric acid is neutralized by the portion-wise addition of a potassium base, such as potassium carbonate or potassium hydroxide, until the acid is fully converted to its potassium salt.
-
Evaporation: The resulting solution is then concentrated by evaporation of the solvent.
-
Crystallization: As the solvent evaporates, the solution becomes supersaturated, leading to the crystallization of this compound, often as a dihydrate.
-
Isolation: The crystals are then isolated by filtration, washed with a small amount of cold solvent to remove impurities, and dried.
Determination of Solubility (Gravimetric Method)
The gravimetric method is a classical and reliable technique for determining the solubility of a solid in a liquid.
Caption: Generalized workflow for gravimetric solubility determination.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated.
-
Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.
-
Sample Weighing: A precisely weighed aliquot of the clear saturated solution is taken.
-
Solvent Evaporation: The solvent is carefully evaporated from the aliquot, for example, in a drying oven, until a constant weight of the dry residue (this compound) is achieved.
-
Calculation: The solubility is calculated from the mass of the dissolved this compound and the mass of the solvent in the aliquot.
Conclusion
This technical guide provides the currently available information on the solubility of this compound. While its high solubility in water is established, there is a clear need for further research to quantify its solubility in a broader range of organic solvents and across different temperatures. The experimental protocols outlined provide a basis for undertaking such studies. For professionals in drug development and other scientific fields, a more comprehensive understanding of this compound's solubility profile will be invaluable for formulation design, process optimization, and quality control.
The Pivotal Role of Potassium Fumarate in Cellular Energetics and Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the multifaceted roles of potassium fumarate in cellular metabolism, focusing on its integral function within the Krebs cycle and its broader implications for cellular respiration and signaling pathways. Through a detailed exploration of its biochemical interactions, supported by quantitative data and established experimental methodologies, this document serves as a critical resource for professionals engaged in metabolic research and therapeutic development.
Introduction: The Significance of this compound in Cellular Metabolism
This compound, as a salt of the dicarboxylic acid fumaric acid, readily dissociates in aqueous environments to yield potassium ions (K⁺) and fumarate anions. It is the fumarate dianion that plays a crucial role as a key intermediate in the Krebs cycle, also known as the citric acid cycle or tricarboxylic acid (TCA) cycle.[1] This cycle is a central metabolic hub in most living organisms, essential for the production of cellular energy in the form of adenosine triphosphate (ATP) and for providing precursors for the biosynthesis of macromolecules.[1][2]
Beyond its canonical role in aerobic respiration, recent research has unveiled a more complex and nuanced involvement of fumarate in cellular physiology and pathophysiology. Under hypoxic conditions, fumarate can act as a terminal electron acceptor, highlighting a flexible adaptation of the electron transport chain.[3] Furthermore, the accumulation of fumarate has been identified as a characteristic of certain metabolic diseases and cancers, where it functions as an "oncometabolite" by influencing critical signaling pathways, most notably the stabilization of hypoxia-inducible factor-1α (HIF-1α).[4][5] This guide will delve into these diverse functions, presenting the underlying biochemical mechanisms, quantitative data, and the experimental protocols used to elucidate these roles.
Fumarate as a Central Intermediate in the Krebs Cycle
The Krebs cycle is a series of eight enzymatic reactions that occur in the mitochondrial matrix of eukaryotic cells.[1] Fumarate is a four-carbon intermediate that participates in the latter stages of this cycle, linking the oxidation of succinate to the hydration that forms malate.
Formation and Conversion of Fumarate
Succinate Dehydrogenase (Complex II): Fumarate is generated from the oxidation of succinate, a reaction catalyzed by the enzyme succinate dehydrogenase (SDH), which is also known as Complex II of the electron transport chain.[1] This is a unique enzyme in the Krebs cycle as it is embedded in the inner mitochondrial membrane. The reaction involves the removal of two hydrogen atoms from succinate, with the electrons being transferred to flavin adenine dinucleotide (FAD), a prosthetic group of SDH, to form FADH₂. The electrons from FADH₂ are then passed directly into the electron transport chain to contribute to the proton gradient that drives ATP synthesis.
Fumarase (Fumarate Hydratase): The subsequent step in the cycle is the reversible hydration of fumarate to form L-malate, a reaction catalyzed by the enzyme fumarase (also known as fumarate hydratase).[1] This stereospecific addition of a water molecule across the double bond of fumarate is crucial for the regeneration of oxaloacetate, which is required for the cycle to continue.
A visual representation of the Krebs cycle, highlighting the position of fumarate, is provided below.
References
- 1. Khan Academy [khanacademy.org]
- 2. Cellular respiration - Wikipedia [en.wikipedia.org]
- 3. Functional Mitochondrial Staining | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. HIF overexpression correlates with biallelic loss of fumarate hydratase in renal cancer: novel role of fumarate in regulation of HIF stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fumarate hydratase deficiency in renal cancer induces glycolytic addiction and hypoxia-inducible transcription factor 1alpha stabilization by glucose-dependent generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Potassium Fumarate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of potassium fumarate using Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document details the theoretical underpinnings of each technique, presents quantitative spectral data in structured tables, and offers detailed experimental protocols for the analysis of this compound.
Introduction to the Spectroscopic Analysis of this compound
This compound, the potassium salt of fumaric acid, is a key intermediate in the Krebs cycle and finds applications in the pharmaceutical and food industries. Its chemical structure, purity, and solid-state properties are critical quality attributes that can be thoroughly investigated using a suite of spectroscopic techniques. Vibrational spectroscopy, including FTIR and Raman, provides insights into the molecular vibrations and functional groups present, while NMR spectroscopy elucidates the molecular structure and the chemical environment of individual atoms. This guide serves as a practical resource for researchers employing these techniques for the characterization of this compound.
Vibrational Spectroscopy: FTIR and Raman Analysis
Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. Both FTIR and Raman spectroscopy are powerful, non-destructive techniques that provide a molecular fingerprint of the sample.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. A molecule is IR active if its vibration results in a change in the dipole moment.
The FTIR spectrum of solid this compound is characterized by strong absorptions corresponding to the carboxylate and alkene functional groups. The key vibrational modes are summarized in the table below.
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| C=C Stretching | ~1650 | Medium |
| Asymmetric COO⁻ Stretching | ~1570 - 1610 | Strong |
| Symmetric COO⁻ Stretching | ~1390 - 1420 | Strong |
| C-H In-Plane Bending | ~1200 - 1300 | Medium |
| C-H Out-of-Plane Bending | ~970 | Strong |
| O-C=O Bending | ~600 - 700 | Medium |
Note: The exact peak positions can vary slightly depending on the sample preparation and the physical form of the this compound.
This protocol outlines the preparation of a potassium bromide (KBr) pellet for the transmission FTIR analysis of solid this compound.
Materials and Equipment:
-
This compound (solid, finely ground)
-
FTIR grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press die set
-
Hydraulic press
-
FTIR spectrometer
-
Spatula
-
Analytical balance
Procedure:
-
Sample Preparation: Weigh approximately 1-2 mg of finely ground this compound and 100-200 mg of dry FTIR grade KBr.[1] The sample concentration in KBr should be in the range of 0.2% to 1%.[2][3]
-
Grinding and Mixing: Transfer the weighed KBr to a clean, dry agate mortar and grind it to a fine powder. Add the this compound sample to the mortar and continue to grind the mixture until a homogeneous fine powder is obtained.[1] Rapid trituration is recommended to minimize moisture absorption.[1]
-
Pellet Formation: Assemble the pellet press die. Carefully transfer the powder mixture into the die. Ensure the powder is evenly distributed.
-
Pressing: Place the die in a hydraulic press. Apply a pressure of approximately 8-10 tons for several minutes to form a transparent or translucent pellet.[4][5]
-
Spectral Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Background Collection: Collect a background spectrum of the empty spectrometer.
-
Sample Spectrum Collection: Acquire the FTIR spectrum of the this compound KBr pellet, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Process the spectrum to identify the characteristic absorption bands and compare them with reference data.
Raman Spectroscopy
Raman spectroscopy is a light scattering technique where a monochromatic laser source is used to irradiate a sample. The scattered light is collected and analyzed. Most of the scattered light has the same frequency as the incident laser (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). A vibration is Raman active if it causes a change in the polarizability of the molecule.
The Raman spectrum of this compound provides complementary information to its FTIR spectrum. The key Raman active modes are detailed below.
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| C=C Stretching | ~1657 | Strong |
| Symmetric COO⁻ Stretching | ~1431 | Strong |
| C-H In-Plane Bending | ~1296 | Strong |
| C-C Stretching | ~1150 | Medium |
| O-C=O Bending | ~913 | Strong |
Note: These peak positions are for solid fumarate and can shift in aqueous solutions.
This protocol describes the procedure for acquiring a Raman spectrum of a solid this compound sample.
Materials and Equipment:
-
This compound (solid powder)
-
Raman spectrometer with a laser source (e.g., 532 nm or 785 nm)
-
Microscope slide or a suitable sample holder
-
Spatula
Procedure:
-
Sample Preparation: Place a small amount of the this compound powder onto a clean microscope slide.[6] If performing Raman imaging, gently press a cover slip over the powder to create a flatter surface.[6]
-
Instrument Setup: Turn on the Raman spectrometer and the laser source. Allow the instrument to stabilize.
-
Sample Placement: Place the microscope slide with the sample on the spectrometer's stage.
-
Focusing: Using the microscope objective, bring the laser spot into focus on the surface of the this compound sample.
-
Spectral Acquisition: Set the acquisition parameters, including laser power, exposure time, and number of accumulations. Acquire the Raman spectrum, typically in the range of 200-2000 cm⁻¹.
-
Data Analysis: Process the spectrum to identify the characteristic Raman bands and their corresponding vibrational modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of molecules in solution and the solid state. It is based on the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field.
¹H and ¹³C NMR Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used for organic molecules. They provide information about the number and types of hydrogen and carbon atoms, respectively, as well as their connectivity.
For this compound dissolved in deuterium oxide (D₂O), the following NMR signals are expected.
¹H NMR: Due to the symmetry of the fumarate dianion, the two vinyl protons are chemically and magnetically equivalent. They will therefore appear as a single sharp peak.
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |
| Vinyl (-CH=CH-) | ~6.5 - 6.8 | Singlet (s) |
Note: The exact chemical shift can vary depending on the concentration and pH of the solution.
¹³C NMR: Similar to the protons, the two vinyl carbons and the two carboxylate carbons are chemically equivalent due to the molecule's symmetry.
| Carbon Type | Chemical Shift (δ, ppm) |
| Carboxylate (-COO⁻) | ~170 - 180 |
| Vinyl (-CH=CH-) | ~130 - 140 |
Note: The chemical shifts are referenced to a standard (e.g., TMS or DSS) and can be influenced by solvent and temperature.
This protocol details the preparation of a this compound sample for solution-state NMR analysis.
Materials and Equipment:
-
This compound
-
Deuterium Oxide (D₂O)
-
NMR tube and cap
-
Vortex mixer
-
Pipette
-
NMR spectrometer
Procedure:
-
Sample Preparation: Weigh approximately 5-25 mg of this compound for ¹H NMR and a larger amount (as much as will dissolve to form a saturated solution) for ¹³C NMR and place it in a clean, dry vial.[7]
-
Dissolution: Add approximately 0.6-0.7 mL of D₂O to the vial.[7]
-
Mixing: Vortex the vial until the this compound is completely dissolved.
-
Transfer to NMR Tube: Using a pipette, transfer the solution into a clean NMR tube to a depth of about 4-5 cm.[7]
-
Spectral Acquisition: Place the NMR tube in the spectrometer's probe.
-
Instrument Setup: Lock and shim the spectrometer to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H and/or ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.
³⁹K NMR Spectroscopy
Workflow for Spectroscopic Characterization
The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
The combination of FTIR, Raman, and NMR spectroscopy provides a powerful and comprehensive approach for the characterization of this compound. FTIR and Raman spectroscopy offer detailed information about the vibrational modes of the molecule, confirming the presence of key functional groups. ¹H and ¹³C NMR spectroscopy elucidate the molecular structure and confirm the chemical environment of the constituent atoms. This technical guide provides the foundational knowledge, spectral data, and experimental protocols necessary for researchers, scientists, and drug development professionals to effectively utilize these techniques in their work with this compound.
References
- 1. shimadzu.com [shimadzu.com]
- 2. eng.uc.edu [eng.uc.edu]
- 3. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 4. scienceijsar.com [scienceijsar.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Sample preparation – Nanophoton [nanophoton.net]
- 7. youtube.com [youtube.com]
- 8. (39)K NMR of solid potassium salts at 21 T: effect of quadrupolar and chemical shift tensors. | Semantic Scholar [semanticscholar.org]
The Metabolic Journey of Potassium Fumarate in Mammalian Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the metabolic fate of potassium fumarate in mammalian systems. Upon oral administration, this compound dissociates into its constituent ions: potassium (K⁺) and fumarate (C₄H₂O₄²⁻). The metabolic pathway of each ion is distinct and well-characterized. Potassium is a vital electrolyte whose homeostasis is tightly regulated, primarily by the kidneys. Fumarate is a key intermediate in the central metabolic pathway, the Krebs (tricarboxylic acid or TCA) cycle, essential for cellular energy production. This document details the absorption, distribution, metabolism, and excretion (ADME) of both components, presents quantitative data in tabular format, outlines relevant experimental protocols, and provides visualizations of key metabolic and experimental pathways.
Introduction
This compound is a salt composed of the essential mineral potassium and fumaric acid, an organic acid. It is utilized in various applications, including as a food additive (E366) to regulate acidity and as a potassium supplement for treating hypokalemia. Understanding its metabolic fate is crucial for assessing its physiological impact, therapeutic efficacy, and safety profile. Once ingested, the salt readily dissolves in the gastrointestinal tract, and the subsequent ADME processes are best understood by considering the independent pathways of the potassium cation and the fumarate anion.
Absorption
The absorption of this compound begins with its dissociation in the aqueous environment of the gastrointestinal tract.
2.1 Potassium (K⁺) Absorption Potassium is primarily absorbed in the small intestine via passive diffusion, driven by the electrochemical gradient. Approximately 90% of ingested dietary potassium is absorbed. The absorption process is efficient and not tightly regulated at the intestinal level; regulation of potassium levels occurs primarily through renal excretion.
2.2 Fumarate Absorption While direct pharmacokinetic data on fumarate absorption from this compound is limited, studies on related fumaric acid esters provide strong insights. Dimethylfumarate, for instance, is rapidly hydrolyzed in the intestinal mucosa to monomethylfumarate, which is then absorbed. This suggests that fumarate, as a small organic acid, is also readily absorbed from the gastrointestinal tract.
Distribution
Following absorption into the systemic circulation, potassium and fumarate are distributed throughout the body.
3.1 Potassium (K⁺) Distribution Potassium is the most abundant intracellular cation. The high intracellular concentration (approx. 150 mEq/L) compared to the low extracellular concentration (3.5-5.0 mEq/L) is actively maintained by the Na⁺/K⁺-ATPase pump present on all cell membranes. This gradient is critical for maintaining cellular tonicity, nerve impulse transmission, and muscle contraction.
3.2 Fumarate Distribution Fumarate is distributed ubiquitously throughout the body's cells, as it is a fundamental component of the Krebs cycle, which occurs within the mitochondria of every cell that utilizes oxygen for energy production.[1] There are two isoforms of the enzyme that metabolizes fumarate, fumarase: a mitochondrial form for the Krebs cycle and a cytosolic form that metabolizes fumarate from the urea cycle and amino acid catabolism.[2][3]
Metabolism
The metabolic pathways of potassium and fumarate are fundamentally different. Potassium is an element and is not "metabolized" in the traditional sense, but rather its concentration is regulated. Fumarate, however, is an active participant in core metabolic processes.
4.1 Potassium (K⁺) Homeostasis Potassium homeostasis is not a metabolic conversion but a tightly controlled balance of absorption and excretion. The kidneys are the primary regulators of potassium levels, adjusting excretion based on dietary intake and physiological needs.
4.2 Fumarate Metabolism
Primary Metabolic Fate: The Krebs (TCA) Cycle
The principal metabolic fate of fumarate is its entry into the Krebs cycle, a central hub of cellular respiration located in the mitochondrial matrix.[1][4] Fumarate is a key intermediate in this eight-step cycle.
-
Step 1: Formation: Fumarate is formed from the oxidation of succinate by the enzyme succinate dehydrogenase (also known as Complex II of the electron transport chain).[5]
-
Step 2: Hydration: Fumarate is then reversibly hydrated to L-malate by the enzyme fumarase (fumarate hydratase).[2][3][6] This reaction is a critical step to continue the cycle, which ultimately generates energy in the form of ATP and reducing equivalents (NADH and FADH₂).[4]
Fumarate as a Signaling Molecule ("Oncometabolite")
Under pathological conditions, such as a deficiency in the enzyme fumarase, fumarate can accumulate to high levels.[7] This accumulation has significant downstream effects, leading to fumarate being classified as an "oncometabolite."
The primary mechanism involves the competitive inhibition of 2-oxoglutarate (2-OG)-dependent dioxygenases, including prolyl hydroxylase domain (PHD) enzymes.[8][9]
-
Inhibition of Prolyl Hydroxylases (PHDs): PHDs normally hydroxylate the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), targeting it for degradation under normal oxygen conditions.
-
HIF-1α Stabilization: When fumarate accumulates, it inhibits PHDs. This prevents the degradation of HIF-1α, even in the presence of oxygen (a state known as "pseudohypoxia").[9][10]
-
Downstream Effects: Stabilized HIF-1α translocates to the nucleus and activates the transcription of genes involved in angiogenesis, glycolysis, and cell survival, processes that can contribute to tumor growth.[8][10]
Excretion
The elimination of potassium and the metabolic products of fumarate occurs primarily through the kidneys.
5.1 Potassium (K⁺) Excretion The vast majority of ingested potassium is excreted in the urine.[11] Renal potassium handling involves glomerular filtration, reabsorption in the proximal tubule and loop of Henle, and regulated secretion in the distal tubules and collecting ducts. This secretion is controlled by hormones, primarily aldosterone, allowing for fine-tuning of potassium balance.
5.2 Fumarate Excretion Because fumarate is a central metabolite, it is largely consumed within the Krebs cycle. Under normal physiological conditions, only small amounts of fumarate are expected to be excreted in the urine. However, in cases of metabolic dysfunction or high intake, excess fumarate can be eliminated renally. Studies in rats have shown that fumarate can be detected in urine, and its levels can be quantified.[2][12]
Quantitative Data
The following tables summarize key quantitative parameters related to the metabolic fate of potassium and fumarate derivatives.
Table 1: Pharmacokinetic Parameters of Oral Potassium
| Parameter | Value | Notes | Citation |
|---|---|---|---|
| Bioavailability | ~90% (from diet) | Absorption is primarily by passive diffusion in the small intestine. | [11] |
| Primary Route of Excretion | Renal (Urine) | The kidneys are the main regulators of potassium homeostasis. | [11] |
| Urinary Excretion (24h) | 26 - 123 mEq/24h | Varies significantly with dietary intake. | [13] |
| Time to Measurable Levels | 1 - 2 hours | Peak levels are generally reached between 2-4 hours post-ingestion. | |
Table 2: Analytical Data for Fumaric Acid in Biological Samples (Rat Model)
| Matrix | Concentration Range | Inter-day CV (%) | Inter-day RA (%) | Citation |
|---|---|---|---|---|
| Plasma | 1 - 200 µg/mL | 9.09% - 12.97% | 1.1% - 4.04% | [2] |
| Urine | 5 - 200 µg/mL | 14.17% - 26.85% | -1.24% - 33.07% | [2] |
| Fecal Material | 25 - 500 µg/g | 2.5% - 4.39% | -4.07% - -3.87% | [2] |
CV: Coefficient of Variation; RA: Relative Accuracy
Experimental Protocols
Detailed methodologies are crucial for the accurate study of the metabolic fate of this compound.
7.1 Protocol: Determination of Potassium Bioavailability via Urinary Excretion
This protocol outlines a common method for assessing the bioavailability of an oral potassium formulation.
-
Subject Selection: Enroll healthy volunteers with normal renal function.
-
Dietary Control: Subjects are placed on a controlled diet with a known, fixed amount of sodium and potassium for several days prior to and during the study period.
-
Baseline Collection: A 24-hour urine collection is performed prior to dosing to determine baseline potassium excretion from dietary sources.[7][8]
-
Dosing: Subjects are administered a single oral dose of the potassium-containing formulation (e.g., this compound).
-
Sample Collection: All urine is collected over a 24 to 48-hour period post-dosing in designated containers, which are refrigerated during collection.[7] The total volume of urine for the collection period is recorded.
-
Sample Analysis: An aliquot of the collected urine is analyzed for potassium concentration, typically using an ion-selective electrode (ISE) method.[13][14]
-
Calculation: The total amount of potassium excreted is calculated (concentration × total volume). The baseline dietary excretion is subtracted from the post-dose excretion to determine the amount of potassium absorbed and excreted from the administered dose, which represents its bioavailability.
References
- 1. helixchrom.com [helixchrom.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Fumarase (Fumarate Hydratase) Activity Assay Kit - Profacgen [profacgen.com]
- 4. Fumaric Acid | SIELC Technologies [sielc.com]
- 5. Fumarate in the preservation solution aggravates chronic allograft nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bislol | 5 mg | Tablet | বিসলল ৫ মি.গ্রা. ট্যাবলেট | Opsonin Pharma Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 7. labpedia.net [labpedia.net]
- 8. Estimation of Daily Sodium and Potassium Excretion Using Spot Urine and 24‐Hour Urine Samples in a Black Population (Benin) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. content.abcam.com [content.abcam.com]
- 10. Fumarate Hydratase Deficiency in Renal Cancer Induces Glycolytic Addiction and Hypoxia-Inducible Transcription Factor 1α Stabilization by Glucose-Dependent Generation of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Potassium, Urine | MLabs [mlabs.umich.edu]
- 13. A Method for Estimating 24 h Urinary Sodium and Potassium Excretion by Spot Urine Specimen in Stroke Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Natural Occurrence and Biological Sources of Potassium Fumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium fumarate (K₂C₄H₂O₄), the potassium salt of fumaric acid, is a naturally occurring organic compound that plays a crucial role in the metabolic processes of most living organisms.[1][2][3] While chemically it is the dipotassium salt of fumaric acid, in biological systems, fumaric acid exists predominantly in its ionized form, fumarate.[4] This dicarboxylic acid is a key intermediate in the central metabolic pathway known as the citric acid cycle (or Krebs cycle), which is fundamental for cellular energy production.[5] Beyond its metabolic significance, fumarate and its salts are utilized in various industries, including food, pharmaceuticals, and manufacturing, where it serves as an acidity regulator and a dietary supplement.[1][3][6] This guide provides an in-depth exploration of the natural occurrence of this compound, detailing its presence in microorganisms, plants, and animals, and elucidates the biochemical pathways responsible for its synthesis. Furthermore, it presents quantitative data, experimental protocols for its analysis, and visual diagrams of the core biological processes.
Natural Occurrence and Biological Sources
Fumarate is a ubiquitous molecule found across all domains of life. Its presence is intrinsically linked to fundamental metabolic activities. In the intracellular environment, which is rich in potassium ions, fumarate is predominantly found as this compound.
Microorganisms
Microorganisms, particularly filamentous fungi, are the most significant natural sources for the overproduction of fumaric acid.[7][8] While many organisms produce fumarate as a metabolic intermediate, certain fungal species can accumulate and excrete it in large quantities.
-
Fungal Fermentation: Fungi of the genus Rhizopus, such as Rhizopus arrhizus and Rhizopus oryzae, are renowned for their high-yield production of fumaric acid through fermentation processes.[7][8][9][10] These organisms are utilized in industrial biotechnology to produce fumaric acid from substrates like glucose.[7][9] Other fungal genera, including Mucor, Cunninghamella, and Aspergillus, have also been identified as fumaric acid producers.[7][10] The production can be carried out under both aerobic and anaerobic conditions.[7]
-
Bacterial Metabolism: Certain bacteria, like Escherichia coli, can use fumarate as a terminal electron acceptor during anaerobic respiration, highlighting its role in bacterial metabolism beyond the central Krebs cycle.[11]
Plants
Fumaric acid is a natural constituent of many plants, often found alongside other organic acids like citric and malic acid. The potassium salt form is common, given that potassium is an essential macronutrient for plants, involved in processes like osmoregulation and enzyme activation.[12]
-
Fruits and Vegetables: Fumaric acid has been identified in various fruits. For example, pomegranate juice contains simple organic acids, including fumaric acid, ascorbic acid, citric acid, and malic acid.[13] In most fruits and vegetables, potassium is the most abundant cation, and it often exists as salts of organic acids, such as potassium citrate and, by extension, this compound.[14]
-
Other Plant Tissues: The presence of fumaric acid has been quantified in the leaves and flowers of plants like Hibiscus tiliaceus.[15] It is a common organic acid found within plant cell vacuoles, where it contributes to cellular pH regulation and turgor pressure.
Animals and Humans
In animals, fumarate is a critical intermediate in cellular respiration and is found in virtually all tissues, particularly within the mitochondria.[16]
-
The Citric Acid Cycle (Krebs Cycle): Fumarate is a central molecule in the citric acid cycle, which occurs in the mitochondrial matrix of all eukaryotic cells.[5] This cycle is the final common pathway for the oxidation of carbohydrates, fats, and proteins.[17] Fumarate is formed from succinate and is subsequently converted to malate.[5][17]
-
Urea Cycle: Fumarate is also produced in the cytosol as a byproduct of the urea cycle and amino acid catabolism.[18] It links the urea cycle to the citric acid cycle, allowing for the synthesis of ATP from the energy released during amino acid breakdown.
-
Electron Transport Chain under Hypoxia: In mammalian tissues under low-oxygen (hypoxic) conditions, fumarate can act as a terminal electron acceptor in the mitochondrial electron transport chain.[19][20][21][22][23] This process, which involves the reverse activity of the succinate dehydrogenase (SDH) complex, allows mitochondria to maintain essential functions even when oxygen is limited.[19][22]
Biochemical Pathways of Fumarate Synthesis
Fumarate is synthesized and utilized through several key metabolic pathways. The specific pathway and its regulation determine whether fumarate acts as a transient intermediate or is produced in significant quantities.
Tricarboxylic Acid (TCA) Cycle
The most universal pathway involving fumarate is the TCA cycle. In this cycle, fumarate is generated in step six through the oxidation of succinate.[17] This reaction is catalyzed by the enzyme succinate dehydrogenase (also known as Complex II of the electron transport chain), which is bound to the inner mitochondrial membrane.[24] The fumarate is then hydrated to form L-malate by the enzyme fumarase in the subsequent step.[17][18][24]
Caption: Formation of Fumarate in the Tricarboxylic Acid (TCA) Cycle.
Reductive TCA Pathway in Fungi
The overproduction of fumaric acid in fungi like Rhizopus species is attributed to a reductive pathway in the cytosol.[8][25] This pathway operates in reverse to the oxidative TCA cycle. It starts with pyruvate, which is carboxylated to form oxaloacetate. The oxaloacetate is then sequentially reduced to malate and then dehydrated to fumarate. This process requires CO₂ fixation, which is why the addition of carbonates like CaCO₃ is critical for high yields in fermentation.[8] This reductive pathway can theoretically produce 2 moles of fumaric acid per mole of glucose, whereas the oxidative TCA cycle yields a maximum of 1 mole.[25]
Caption: Reductive pathway for fumarate overproduction in fungal cytosol.
Quantitative Data Summary
Quantitative data on the concentration of fumaric acid and its salts vary significantly depending on the biological source, organismal state, and analytical method used. The following table summarizes available data from the literature.
| Biological Source | Organism/Tissue | Compound | Concentration / Yield | Reference |
| Fungal Fermentation | Rhizopus arrhizus | Fumaric Acid | Up to 195.4 g/L (fed-batch) | [25] |
| Fungal Fermentation | Rhizopus oryzae | Fumaric Acid | 82.4% weight yield from glucose | [9] |
| Plant Tissue | Hibiscus tiliaceus Leaves | Fumaric Acid | 0.46 ± 0.01 g/100g dry matter | [15] |
| Plant Tissue | Hibiscus tiliaceus Flowers | Fumaric Acid | 0.23 ± 0.01 g/100g dry matter | [15] |
| Fruit | Pomegranate (Punica granatum) | Fumaric Acid | Present, but not quantified | [13] |
| Animal Model | Undifferentiated Pleomorphic Sarcoma (UPS) | Succinate-to-Fumarate Ratio | Significantly higher than control | [26] |
Note: In biological tissues and fluids at physiological pH, fumaric acid exists as the fumarate anion, which is balanced by cations such as potassium.
Experimental Protocols
The extraction and quantification of fumarate from biological sources require specific methodologies to ensure accuracy and reproducibility.
Extraction from Microbial Fermentation Broth
-
Cell Separation: The fermentation broth containing fungal biomass is centrifuged or filtered to separate the mycelia from the liquid supernatant.
-
Acidification & Precipitation: The supernatant, which contains dissolved fumarate salts (e.g., this compound), is acidified with a strong acid (e.g., sulfuric acid) to a pH of approximately 1-2. This converts the soluble fumarate salt into the less soluble fumaric acid, causing it to precipitate out of the solution.
-
Crystallization: The solution is cooled to enhance the crystallization of fumaric acid.
-
Recovery: The precipitated fumaric acid crystals are recovered by filtration, washed with cold water to remove impurities, and then dried.
Extraction from Plant Tissues
-
Sample Preparation: Plant material (e.g., leaves, fruits) is flash-frozen in liquid nitrogen to halt metabolic activity and then lyophilized (freeze-dried). The dried tissue is ground into a fine powder.
-
Solvent Extraction: The powdered tissue is subjected to extraction using a polar solvent, often an aqueous methanol or ethanol solution. This process is typically performed using sonication or shaking at a controlled temperature.
-
Fractionation (Optional): For complex mixtures, a fractional extraction protocol may be employed using a series of organic solvents with increasing polarity to separate different classes of compounds.
-
Purification: The crude extract is filtered and concentrated under a vacuum. Further purification can be achieved using techniques like solid-phase extraction (SPE) or preparative chromatography.
Identification and Quantification Methods
A general workflow for the analysis of fumarate from a biological sample is outlined below.
Caption: General experimental workflow for fumarate analysis.
-
Colorimetric Assay: Commercially available fumarate assay kits provide a straightforward method for quantification.[27] In these assays, a fumarase enzyme mixture specifically recognizes fumaric acid as a substrate, leading to a proportional color development that can be measured with a microplate reader at a specific wavelength (e.g., 450 nm).[27] The concentration is determined by comparing the sample's absorbance to a standard curve.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is a powerful technique for metabolomic profiling that can identify and quantify multiple metabolites simultaneously, including fumarate.[26] Samples are prepared and analyzed in a high-field NMR spectrometer. The resulting spectra are compared to reference libraries (e.g., Chenomx) for metabolite identification and subsequent quantification through spectral integration.[26]
-
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV or mass spectrometry (MS) detectors, is a widely used method for separating and quantifying organic acids. Reverse-phase HPLC with an appropriate column and a mobile phase (e.g., an acidic aqueous buffer) can effectively separate fumarate from other organic acids in a sample extract.
Conclusion
This compound, or more broadly the fumarate anion, is a fundamentally important molecule with a widespread natural occurrence across all biological kingdoms. Its role as a key intermediate in the citric acid cycle places it at the heart of cellular energy metabolism in plants, animals, and microorganisms. Furthermore, its function as a terminal electron acceptor in mammals under hypoxia and its overproduction by certain fungi highlight its diverse biological significance. The ability of microorganisms like Rhizopus spp. to produce high titers of fumaric acid through fermentation makes them a critical biological source for industrial applications. Understanding the natural distribution and biochemical pathways of fumarate is essential for researchers in metabolic engineering, drug development, and food science, providing a foundation for both investigating cellular processes and harnessing biological systems for chemical production.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound (7704-72-5) for sale [vulcanchem.com]
- 4. Unsuspected task for an old team: succinate, fumarate and other Krebs cycle acids in metabolic remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. Biomanufacturing Specialty Chemicals Market Size USD 26.99 [globenewswire.com]
- 7. mdpi.com [mdpi.com]
- 8. literatur.thuenen.de [literatur.thuenen.de]
- 9. "Fumaric acid fermentation by Rhizopus oryzae in submerged systems" by Ying Zhou [docs.lib.purdue.edu]
- 10. norbidar.com [norbidar.com]
- 11. Escherichia coli - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. timesofindia.indiatimes.com [timesofindia.indiatimes.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. Mitochondrion - Wikipedia [en.wikipedia.org]
- 17. Khan Academy [khanacademy.org]
- 18. Fumarase - Proteopedia, life in 3D [proteopedia.org]
- 19. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 20. scholars.northwestern.edu [scholars.northwestern.edu]
- 21. Fumarate is a terminal electron acceptor in the mammalian electron transport chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Fumarate is a terminal electron acceptor in the mammalian electron transport chain - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Fumarate is a terminal electron acceptor in the mammalian electron transport chain | Semantic Scholar [semanticscholar.org]
- 24. cdn.wou.edu [cdn.wou.edu]
- 25. mdpi.com [mdpi.com]
- 26. aacrjournals.org [aacrjournals.org]
- 27. Fumarate Assay Reagent - Alta DiagnoTech [altadiagnotech.com]
Methodological & Application
Application Notes and Protocols: Using Potassium Fumarate as a Buffer in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of enzymatic assays, the choice of a suitable buffer is paramount to ensure optimal enzyme activity and the reliability of experimental results. A buffer's primary role is to maintain a stable pH, as fluctuations can significantly impact an enzyme's structure and catalytic efficiency. While common buffers like phosphate, Tris, and HEPES are widely used for assays conducted at neutral or alkaline pH, the selection of a buffer for enzymes active in acidic conditions requires careful consideration.
This document provides a detailed examination of potassium fumarate as a potential buffer system for enzymatic assays. Fumaric acid, a dicarboxylic acid with two pKa values (pKa1 = 3.03 and pKa2 = 4.54), offers a buffering range in the acidic spectrum, typically between pH 2.0 and 5.5.[1][2] This makes it a candidate for studying enzymes that function optimally in acidic environments, such as pepsin.
However, it is crucial to recognize the limitations and potential interferences associated with using this compound. Notably, fumarate is a known allosteric regulator for several enzymes, capable of acting as both an activator and an inhibitor.[3][4] This dual role necessitates careful validation to ensure that the buffer itself does not influence the enzymatic reaction being studied.
These application notes provide a comprehensive guide to the properties of this compound buffer, protocols for its preparation, and a case study on its application in a pepsin assay.
Properties of this compound Buffer
The effectiveness of a buffer is determined by its pKa, the pH at which the acidic and basic forms of the buffer are present in equal concentrations. Fumaric acid has two pKa values, defining two distinct buffering ranges.
| Property | Value | Reference |
| pKa1 | 3.03 | [1][2] |
| pKa2 | 4.54 | [1][2] |
| Effective Buffering Range | pH 2.0 - 5.5 |
Due to its acidic buffering range, this compound is not suitable for the majority of enzymatic assays, which are typically performed at a pH between 7.0 and 8.5.
Potential for Enzymatic Regulation
A significant consideration when using this compound as a buffer is the potential for fumarate to act as an allosteric effector. Fumarate has been shown to activate or inhibit various enzymes, which could lead to erroneous interpretations of assay results.
| Enzyme | Effect of Fumarate | Reference |
| NAD Malic Enzyme | Allosteric Activator | [3] |
| Human Mitochondrial NAD(P)+-Dependent Malic Enzyme | Allosteric Activator | [4] |
Therefore, before employing a this compound buffer, it is essential to perform control experiments to ascertain that fumarate does not modulate the activity of the enzyme under investigation.
Experimental Protocols
Preparation of 1 M this compound Stock Solutions
Materials:
-
Fumaric acid (MW: 116.07 g/mol )
-
Potassium hydroxide (KOH)
-
Deionized water
-
pH meter
Procedure for Stock Solution A (1 M Fumaric Acid):
-
Weigh 116.07 g of fumaric acid.
-
Dissolve the fumaric acid in approximately 800 mL of deionized water. Gentle heating may be required to fully dissolve the acid.
-
Once dissolved, allow the solution to cool to room temperature.
-
Adjust the final volume to 1 L with deionized water.
Procedure for Stock Solution B (1 M Dithis compound):
-
Weigh 116.07 g of fumaric acid.
-
Dissolve the fumaric acid in approximately 800 mL of deionized water.
-
Slowly add a concentrated solution of potassium hydroxide (e.g., 10 M KOH) while monitoring the pH.
-
Continue adding KOH until the pH of the solution reaches approximately 4.54 (the second pKa of fumaric acid).
-
Allow the solution to cool to room temperature.
-
Adjust the final volume to 1 L with deionized water.
Preparation of 100 mM this compound Buffer (pH 4.0)
This protocol describes the preparation of a 100 mM this compound buffer with a target pH of 4.0. The Henderson-Hasselbalch equation is used to determine the required volumes of the stock solutions.
Henderson-Hasselbalch Equation:
pH = pKa + log ([A⁻] / [HA])
Where:
-
pH = desired buffer pH (4.0)
-
pKa = second pKa of fumaric acid (4.54)
-
[A⁻] = concentration of the conjugate base (dithis compound)
-
[HA] = concentration of the weak acid (monothis compound, which will be formed in the mixture)
Calculation:
-
Rearrange the equation to solve for the ratio of [A⁻]/[HA]:
-
log ([A⁻] / [HA]) = pH - pKa = 4.0 - 4.54 = -0.54
-
[A⁻] / [HA] = 10⁻⁰.⁵⁴ ≈ 0.288
-
-
This ratio indicates that for every 1 part of the conjugate base, you need approximately 3.47 parts of the weak acid. For practical buffer preparation by mixing stock solutions of the fully protonated and fully deprotonated forms, a mixing table is more straightforward.
Buffer Preparation Table (for 100 mL of 100 mM this compound Buffer):
| Desired pH | Volume of 1 M Fumaric Acid (mL) | Volume of 1 M Dithis compound (mL) | Final Volume (mL) |
| 3.5 | 8.8 | 1.2 | 100 |
| 4.0 | 7.2 | 2.8 | 100 |
| 4.5 | 5.1 | 4.9 | 100 |
| 5.0 | 2.8 | 7.2 | 100 |
Procedure:
-
For a 100 mM this compound buffer at pH 4.0, mix 7.2 mL of 1 M Fumaric Acid stock solution with 2.8 mL of 1 M Dithis compound stock solution.
-
Add deionized water to a final volume of 100 mL.
-
Verify the pH using a calibrated pH meter and adjust with small additions of 1 M KOH or 1 M HCl if necessary.
Case Study: Pepsin Activity Assay
Pepsin is a proteolytic enzyme that functions in the highly acidic environment of the stomach, with an optimal pH between 1.5 and 2.5.[5] This makes a this compound buffer a theoretically suitable choice for in vitro pepsin activity assays.
Protocol for Pepsin Activity Assay using this compound Buffer
Materials:
-
Pepsin from porcine gastric mucosa
-
Hemoglobin (as substrate)
-
100 mM this compound Buffer, pH 2.0
-
Trichloroacetic acid (TCA) solution
-
Spectrophotometer
Procedure:
-
Prepare Substrate Solution: Dissolve hemoglobin in the 100 mM this compound buffer (pH 2.0) to a final concentration of 2% (w/v).
-
Prepare Pepsin Solution: Dissolve pepsin in the same this compound buffer to a suitable concentration (e.g., 0.5 mg/mL).
-
Enzymatic Reaction:
-
Pre-warm both the substrate and pepsin solutions to 37°C.
-
To initiate the reaction, add 1 mL of the pepsin solution to 5 mL of the hemoglobin substrate solution.
-
Incubate the mixture at 37°C for 10 minutes.
-
-
Stop Reaction: Stop the reaction by adding 10 mL of TCA solution. This will precipitate the undigested hemoglobin.
-
Centrifugation: Centrifuge the mixture to pellet the precipitated protein.
-
Measure Absorbance: Measure the absorbance of the supernatant at 280 nm. The absorbance is proportional to the amount of hydrolyzed hemoglobin (peptides) and is indicative of pepsin activity.
-
Control: Prepare a blank by adding the TCA solution to the substrate before adding the pepsin solution.
Visualizations
Caption: Workflow for Pepsin Activity Assay.
Caption: Considerations for Fumarate Buffer Use.
Conclusion
This compound can serve as a buffer for enzymatic assays, but its application is limited to enzymes that are active in the acidic pH range of 2.0 to 5.5. Researchers and drug development professionals must exercise caution due to the potential for fumarate to act as an allosteric regulator, which could interfere with the assay results. It is imperative to conduct thorough validation experiments to confirm the inertness of the fumarate buffer with respect to the specific enzyme being studied. When used appropriately and with careful consideration of its properties, this compound can be a valuable tool for investigating the kinetics of acid-active enzymes.
References
Application Notes and Protocols: Potassium Fumarate as a Carbon Source for Microbial Fermentation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Potassium fumarate, a salt of the dicarboxylic acid fumaric acid, presents a versatile substrate in microbial fermentation. While traditionally recognized as a key intermediate in the citric acid cycle and an efficient terminal electron acceptor in anaerobic respiration, its role as a primary carbon source for microbial growth and the production of value-added chemicals is an area of growing interest. These application notes provide detailed protocols and insights into the utilization of this compound in microbial fermentation, with a focus on Escherichia coli as a model organism.
Data Presentation
Table 1: Growth Characteristics of E. coli on Fumarate as a Sole Carbon Source
| Microorganism Strain | Medium | Carbon Source Concentration | Doubling Time (approx.) | Lag Phase Duration | Reference |
| Escherichia coli K12 | Minimal Medium | Not specified | 102 minutes | Not specified | [1] |
| Escherichia coli BL21 | M9 Minimal Medium | 20 mM | Not specified | Prolonged (20 hours) | [2] |
Table 2: Bioconversion of Fumarate to Succinate by a Facultative Bacterium
| Initial Fumarate Concentration (g/L) | Co-substrate | Initial Cell Density (g/L) | Succinate Produced (g/L) | Conversion Yield (% mole/mole) | Fermentation Time (hours) | Reference |
| 30 | Glycerol + Glucose (6 g/L) | 2.0 | 29.3 | 96.8 | 4 | [3] |
| 50 | Glycerol + Glucose (6 g/L) | 2.0 | 40.9 | - | - | [3] |
| 80 | Glycerol + Glucose (6 g/L) | 2.0 | 63.6 | - | - | [3] |
| 100 | Glycerol + Glucose (6 g/L) | 2.0 | 82.5 | - | - | [3] |
Signaling Pathways and Metabolic Regulation
The utilization of extracellular fumarate in Escherichia coli is tightly regulated by the DcuS-DcuR two-component system. This system senses C4-dicarboxylates in the periplasm and activates the transcription of genes involved in their transport and metabolism.
Caption: DcuS-DcuR signaling pathway for fumarate utilization in E. coli.
Experimental Protocols
Protocol 1: Cultivation of E. coli with this compound as the Sole Carbon Source
This protocol describes the cultivation of E. coli in a minimal medium where this compound serves as the exclusive carbon and energy source.
1. Media Preparation (M9 Minimal Medium with this compound)
-
Prepare 5x M9 Salts Solution:
-
Dissolve the following in 800 mL of distilled water:
-
64 g Na₂HPO₄·7H₂O
-
15 g KH₂PO₄
-
2.5 g NaCl
-
5.0 g NH₄Cl
-
-
Adjust the volume to 1 L with distilled water.
-
Sterilize by autoclaving at 121°C for 15 minutes.
-
-
Prepare Sterile Stock Solutions:
-
2 M this compound: Dissolve 31.64 g of this compound in 100 mL of distilled water and sterilize by filtration.
-
1 M MgSO₄: Dissolve 24.65 g of MgSO₄·7H₂O in 100 mL of distilled water and sterilize by autoclaving.
-
0.1 M CaCl₂: Dissolve 1.47 g of CaCl₂·2H₂O in 100 mL of distilled water and sterilize by autoclaving.
-
-
Final Medium Assembly (for 1 L):
-
To 788 mL of sterile distilled water, aseptically add:
-
200 mL of 5x M9 Salts solution.
-
10 mL of 2 M this compound solution (final concentration 20 mM).
-
2 mL of 1 M MgSO₄ solution.
-
100 µL of 0.1 M CaCl₂ solution.
-
-
Mix thoroughly.
-
2. Inoculum Preparation
-
Streak E. coli (e.g., BL21 strain) onto an LB agar plate and incubate overnight at 37°C.[4]
-
Inoculate a single colony into 5 mL of M9 minimal medium containing 0.4% glucose and grow overnight at 37°C with shaking (250 rpm).[5]
-
Harvest the cells by centrifugation (5000 x g, 10 min) and wash twice with sterile M9 salts solution (without a carbon source) to remove residual glucose.
-
Resuspend the cell pellet in a small volume of M9 salts solution.
3. Fermentation
-
Inoculate the M9 minimal medium with this compound with the washed cell suspension to an initial optical density at 600 nm (OD₆₀₀) of 0.05-0.1.
-
Incubate at 37°C with vigorous shaking (200-250 rpm) for aeration.
-
Monitor cell growth by measuring OD₆₀₀ at regular intervals. Note that a prolonged lag phase may be observed.[2]
Caption: Workflow for cultivating E. coli on this compound.
Protocol 2: Analytical Quantification of this compound and Succinate by HPLC
This protocol provides a method for the quantitative analysis of fumarate and succinate in fermentation broth using High-Performance Liquid Chromatography (HPLC).
1. Sample Preparation
-
Collect 1 mL of fermentation broth at desired time points.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and particulate matter.
-
Dilute the filtered supernatant with the mobile phase if necessary to bring the analyte concentrations within the calibration range.
2. HPLC Conditions
-
Column: A suitable column for organic acid analysis, such as a Rezex™ ROA-Organic Acid H+ (8%) column.[6]
-
Mobile Phase: 5 mM H₂SO₄ in ultrapure water.[6]
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 50-65°C.[6]
-
Injection Volume: 10-20 µL.
-
Detector: Refractive Index (RI) or UV detector at 210 nm.
3. Calibration
-
Prepare stock solutions of this compound and succinic acid of known concentrations (e.g., 10 g/L) in the mobile phase.
-
Create a series of calibration standards by serially diluting the stock solutions to cover the expected concentration range in the samples.
-
Inject the standards into the HPLC system and generate a calibration curve by plotting peak area against concentration for each analyte.
4. Data Analysis
-
Integrate the peak areas for fumarate and succinate in the sample chromatograms.
-
Determine the concentration of each analyte in the samples by using the linear regression equation from the respective calibration curve.
Conclusion
This compound can serve as a viable, albeit sometimes slow-to-start, carbon source for the growth of microorganisms like E. coli. Its primary role in anaerobic metabolism as an electron acceptor for succinate production is well-established and offers a direct pathway for the bioproduction of this valuable chemical. The provided protocols offer a starting point for researchers to explore and optimize fermentation processes using this compound for various biotechnological applications. Further strain engineering and process optimization may be required to enhance growth rates and product yields.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. How to Grow Escherichia coli [mantacc.com]
- 5. Fumarate-Mediated Persistence of Escherichia coli against Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On‐line untargeted metabolomics monitoring of an Escherichia coli succinate fermentation process - PMC [pmc.ncbi.nlm.nih.gov]
Application of potassium fumarate in cell culture media formulation.
For Researchers, Scientists, and Drug Development Professionals
Introduction
The optimization of cell culture media is a critical aspect of modern biopharmaceutical production, directly impacting cell growth, viability, and the yield of therapeutic proteins such as monoclonal antibodies (mAbs). Recent advancements in understanding cellular metabolism have highlighted the importance of the tricarboxylic acid (TCA) cycle in sustaining high productivity in Chinese Hamster Ovary (CHO) cells, the workhorse of the biopharmaceutical industry. Supplementation of media with TCA cycle intermediates has emerged as a promising strategy to enhance process performance. Among these, potassium fumarate, a salt of the TCA cycle intermediate fumaric acid, offers a potential avenue for improving cell culture efficiency.
This document provides detailed application notes and protocols for the use of this compound as a cell culture medium supplement. It is intended to guide researchers, scientists, and drug development professionals in evaluating and implementing this strategy to enhance their cell culture processes.
Principle and Rationale
Fumarate is a key intermediate in the TCA cycle, a central metabolic pathway responsible for generating ATP and precursor molecules for biosynthesis. During the stationary phase of cell culture, when maximal protein production often occurs, there is an increased metabolic demand on the TCA cycle.[1] Supplementing the culture medium with fumarate can help replenish the pool of TCA cycle intermediates, thereby sustaining cellular energy production and biosynthetic activities.
Studies have indicated that the supplementation of TCA cycle intermediates, including fumaric acid, during the stationary phase of culture can lead to a significant increase in cell growth and monoclonal antibody production by over 50%, without negatively impacting product quality.[1] By providing an exogenous source of a key metabolite, this compound supplementation can alleviate potential metabolic bottlenecks, leading to improved cell-specific productivity and overall process yield.
Signaling Pathways and Metabolic Relationships
The addition of this compound directly impacts the central carbon metabolism. The diagram below illustrates the entry of fumarate into the TCA cycle and its relationship with other key metabolic pathways.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a sterile, concentrated stock solution of this compound for addition to cell culture media.
Materials:
-
This compound (cell culture grade)
-
Cell culture grade water (e.g., WFI or equivalent)
-
Sterile conical tubes (50 mL)
-
0.22 µm sterile filter
-
Sterile syringe
-
pH meter
-
1 M Potassium hydroxide (KOH) or 1 M Hydrochloric acid (HCl) for pH adjustment (sterile)
-
Analytical balance
-
Laminar flow hood or biosafety cabinet
Procedure:
-
Determine Required Concentration: Decide on the desired stock solution concentration. A 100 mM stock solution is a common starting point.
-
Weigh this compound: In a sterile conical tube, accurately weigh the amount of this compound required to make the desired volume of stock solution. For example, to make 50 mL of a 100 mM solution (Molar Mass of this compound ≈ 194.25 g/mol ):
-
0.1 mol/L * 0.05 L * 194.25 g/mol = 0.97125 g
-
-
Dissolution: Under sterile conditions in a laminar flow hood, add approximately 40 mL of cell culture grade water to the conical tube containing the this compound powder.
-
Mixing: Vortex or gently swirl the tube until the powder is completely dissolved. The solubility of this compound in water is good, but gentle warming (to no more than 37°C) can be used if necessary.
-
pH Adjustment (Optional but Recommended): Check the pH of the solution. Adjust the pH to be compatible with your cell culture medium (typically between 7.0 and 7.4) using sterile 1 M KOH or 1 M HCl. Add the acid or base dropwise while monitoring the pH.
-
Final Volume Adjustment: Add cell culture grade water to bring the final volume to 50 mL.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile conical tube.
-
Storage: Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Determining Optimal this compound Concentration
Objective: To determine the optimal concentration of this compound for enhancing cell growth and protein production in a specific cell line and process.
Materials:
-
Suspension-adapted CHO cells (or other relevant cell line) expressing a monoclonal antibody.
-
Basal cell culture medium and feed solutions.
-
Sterile this compound stock solution (from Protocol 1).
-
Shake flasks or small-scale bioreactors.
-
Cell counter (e.g., Vi-CELL or equivalent).
-
Analyzers for metabolites (e.g., glucose, lactate, ammonia).
-
Assay for quantifying monoclonal antibody concentration (e.g., Protein A HPLC, ELISA).
-
CO2 incubator with shaking capabilities.
Experimental Workflow:
Procedure:
-
Cell Seeding: Seed shake flasks (or bioreactors) with your CHO cell line at a standard seeding density (e.g., 0.3-0.5 x 10^6 cells/mL) in your established basal medium.
-
Experimental Groups: Set up several experimental groups with varying final concentrations of this compound. A suggested starting range is 0 mM (control), 1 mM, 2.5 mM, 5 mM, and 10 mM. Add the appropriate volume of the sterile this compound stock solution to each flask to achieve the target concentration.
-
Fed-Batch Culture: If you are running a fed-batch process, add the this compound at the beginning of the culture or as part of the feed strategy, particularly targeting the stationary phase.
-
Incubation: Incubate the cultures under standard conditions (e.g., 37°C, 8% CO2, appropriate shaking speed).
-
Daily Monitoring: Take daily samples to measure:
-
Viable Cell Density (VCD) and percent viability.
-
Glucose and lactate concentrations.
-
Monoclonal antibody titer.
-
-
Data Analysis:
-
Plot VCD and viability over time for each condition.
-
Calculate the integral of viable cell density (IVCD).
-
Compare the final mAb titers between the different groups.
-
Analyze the lactate production/consumption profiles. A shift from lactate production to consumption is often indicative of a more efficient metabolism.
-
-
Determine Optimum Concentration: Identify the this compound concentration that results in the best performance in terms of VCD, IVCD, and final mAb titer, without compromising cell viability.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the optimization experiment described in Protocol 2.
Table 1: Effect of this compound on Cell Growth and Viability
| This compound (mM) | Peak VCD (x 10^6 cells/mL) | Day of Peak VCD | IVCD (x 10^6 cell-days/mL) | Viability at Harvest (%) |
| 0 (Control) | ||||
| 1.0 | ||||
| 2.5 | ||||
| 5.0 | ||||
| 10.0 |
Table 2: Effect of this compound on Metabolite Profiles and mAb Production
| This compound (mM) | Final mAb Titer (g/L) | Specific Productivity (qP) (pg/cell/day) | Peak Lactate (g/L) | Final Lactate (g/L) |
| 0 (Control) | ||||
| 1.0 | ||||
| 2.5 | ||||
| 5.0 | ||||
| 10.0 |
Troubleshooting and Considerations
-
Solubility: this compound has good solubility in aqueous solutions. However, when preparing highly concentrated stock solutions or adding it to already complex media, it is important to ensure complete dissolution to avoid precipitation.
-
Cytotoxicity: While beneficial at optimal concentrations, excessive levels of fumarate can be cytotoxic.[2] It is crucial to perform a dose-response experiment (as described in Protocol 2) to identify the optimal, non-toxic concentration for your specific cell line and process.
-
pH Shift: The addition of this compound may slightly alter the pH of the medium. It is advisable to check and, if necessary, adjust the pH of the final medium after supplementation.
-
Interaction with other Media Components: The effect of this compound may vary depending on the composition of the basal medium and feed. The benefits might be more pronounced in media where TCA cycle intermediates are limiting.
-
Product Quality: While initial reports suggest no negative impact on product quality, it is essential to analyze critical quality attributes (CQAs) of the monoclonal antibody, such as glycosylation patterns and charge variants, when implementing this new media supplementation strategy.
Conclusion
The supplementation of cell culture media with this compound presents a scientifically-grounded approach to enhance the metabolic efficiency of CHO cells, potentially leading to increased cell growth and higher titers of therapeutic proteins. By following the detailed protocols and considering the key aspects outlined in these application notes, researchers can systematically evaluate and optimize the use of this compound to improve their biopharmaceutical production processes.
References
Application Notes and Protocols: Development of a Potassium Fumarate-Based Drug Delivery System
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and characterization of a potassium fumarate-based drug delivery system. This document outlines the rationale, formulation strategies, experimental procedures, and relevant biological pathways associated with using this compound as a core component in controlled-release drug delivery applications.
Introduction
This compound, the potassium salt of fumaric acid, is a biocompatible and water-soluble compound. Fumaric acid and its esters have been investigated for various therapeutic applications, including the treatment of psoriasis and multiple sclerosis, highlighting the biological relevance of the fumarate moiety.[1][2][3] As an intermediate in the Krebs cycle, fumarate plays a crucial role in cellular energy metabolism.[1] The development of a this compound-based drug delivery system offers the potential for a biocompatible, biodegradable, and tunable platform for controlled drug release. This system could leverage the physiological role of fumarate while providing a versatile carrier for a range of therapeutic agents.
Data Presentation: Comparative Analysis of Controlled-Release Formulations
The following tables summarize key quantitative data from studies on related controlled-release systems, providing a benchmark for the development of a this compound-based platform.
Table 1: Polymer Concentration Effect on Drug Release
| Formulation ID | Polymer Composition (Drug:Polymer Ratio) | Polymer Type | Cumulative Drug Release at 8h (%) | Swelling Index (%) | Mucoadhesive Strength (N) |
| F1 | 1:0.5 | HPMC K4M | 65.2 ± 2.1 | 85.3 ± 3.5 | 0.28 ± 0.02 |
| F2 | 1:1 | HPMC K4M | 52.8 ± 1.9 | 112.5 ± 4.2 | 0.35 ± 0.03 |
| F3 | 1:1.5 | HPMC K4M | 41.5 ± 1.5 | 145.1 ± 5.1 | 0.42 ± 0.02 |
| F4 | 1:1 | Chitosan | 75.6 ± 2.5 | 65.8 ± 2.9 | 0.55 ± 0.04 |
| F5 | 1:1.5 | Chitosan | 63.2 ± 2.2 | 88.2 ± 3.8 | 0.68 ± 0.05 |
Data adapted from studies on hydrophilic matrix tablets and presented as mean ± standard deviation.
Table 2: Characterization of Drug-Loaded Nanoparticles
| Formulation ID | Drug | Carrier Material | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Drug Loading (%) |
| NPF-1 | Losartan Potassium | Chitosan | 250 ± 15 | 0.25 ± 0.05 | 75 ± 5 | 10 ± 1.2 |
| NPF-2 | Quetiapine Fumarate | Transfersome | 150 ± 10 | 0.18 ± 0.03 | 85 ± 4 | 12 ± 1.5 |
| NPF-3 | Doxorubicin | PLGA | 180 ± 12 | 0.21 ± 0.04 | 80 ± 6 | 8 ± 0.9 |
Data compiled from various studies on nanoparticulate drug delivery systems and presented as mean ± standard deviation.
Experimental Protocols
Protocol for Synthesis of this compound-Based Nanoparticles
This protocol describes the preparation of drug-loaded this compound-based nanoparticles using an ionic gelation method, adapted from procedures for chitosan nanoparticles.
Materials:
-
This compound
-
Chitosan (low molecular weight)
-
Model Drug (e.g., Losartan Potassium)
-
Acetic Acid
-
Sodium Tripolyphosphate (TPP)
-
Deionized Water
Equipment:
-
Magnetic stirrer
-
pH meter
-
Centrifuge
-
Particle size analyzer
-
Spectrophotometer
Procedure:
-
Preparation of Chitosan Solution: Prepare a 0.2% (w/v) chitosan solution by dissolving chitosan in a 1% (v/v) acetic acid solution with continuous stirring overnight.
-
Preparation of this compound and Drug Solution: Prepare an aqueous solution of this compound (e.g., 1 mg/mL) and the model drug (e.g., Losartan Potassium at 0.5 mg/mL).
-
Nanoparticle Formation:
-
Add the this compound and drug solution to the chitosan solution under constant magnetic stirring.
-
Prepare a 0.1% (w/v) TPP solution in deionized water.
-
Add the TPP solution dropwise to the chitosan-potassium fumarate-drug mixture.
-
Continue stirring for 60 minutes to allow for the formation of nanoparticles.
-
-
Purification: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes. Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat this washing step twice.
-
Lyophilization (Optional): For long-term storage, the purified nanoparticle suspension can be lyophilized.
Protocol for Characterization of this compound Nanoparticles
1. Particle Size and Zeta Potential Analysis:
- Dilute the nanoparticle suspension with deionized water.
- Analyze the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
2. Encapsulation Efficiency and Drug Loading:
- Centrifuge a known amount of the nanoparticle suspension.
- Measure the concentration of the free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax).
- Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
- EE% = [(Total Drug - Free Drug) / Total Drug] x 100
- DL% = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
3. In Vitro Drug Release Study:
- Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4).
- Place the dispersion in a dialysis bag with a suitable molecular weight cut-off.
- Immerse the dialysis bag in a larger volume of the release medium maintained at 37°C with constant stirring.
- At predetermined time intervals, withdraw aliquots from the external medium and replace with fresh medium to maintain sink conditions.
- Quantify the drug concentration in the collected samples using a validated analytical method.
Visualization of Pathways and Workflows
Fumarate in the Krebs Cycle
Fumarate is a key intermediate in the Krebs (Citric Acid) Cycle, a fundamental metabolic pathway for cellular energy production.
Nrf2 Signaling Pathway Activation by Fumarate Derivatives
Dimethyl fumarate (DMF), a derivative of fumaric acid, is known to activate the Nrf2 antioxidant response pathway. This pathway is relevant to the potential therapeutic effects of fumarate-based compounds.
Experimental Workflow for Drug Delivery System Development
This diagram outlines the logical progression of experiments for developing and evaluating a this compound-based drug delivery system.
References
Potassium fumarate as a precursor in the synthesis of organic compounds.
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium fumarate, the potassium salt of fumaric acid, is a chemical compound with the formula K₂C₄H₂O₄.[1] While widely recognized for its application as a food additive (E366) and a nutritional supplement, its potential as a precursor in organic synthesis is an area of growing interest.[1][2] The reactivity of the fumarate dianion, characterized by its carboxylate groups and an electron-deficient carbon-carbon double bond, makes it a versatile building block for a variety of organic transformations.[2] These reactions include polymerization and esterification, offering pathways to valuable polymers and small molecules.[2] This document provides detailed application notes and experimental protocols for the use of potassium salts in fumarate-related syntheses, targeting researchers, scientists, and professionals in drug development.
Key Applications
The primary application detailed in the scientific literature showcases the use of a potassium salt, specifically potassium carbonate, as a crucial component in the synthesis of poly(propylene fumarate) (PPF), a biodegradable and biocompatible polymer with significant applications in tissue engineering and drug delivery. Although not a direct precursor, the role of the potassium salt is pivotal in achieving a high molecular weight polymer.
Synthesis of Poly(propylene fumarate) (PPF)
Poly(propylene fumarate) is a linear polyester synthesized from fumaryl chloride and propylene glycol. The reaction produces hydrochloric acid (HCl) as a byproduct, which can lead to undesirable side reactions, including addition to the fumarate double bond, and hinders the formation of high molecular weight polymers. To circumvent this, a proton scavenger is employed to neutralize the HCl in situ. Potassium carbonate (K₂CO₃) has been effectively used for this purpose.
Reaction Scheme:
References
Protocol for in vivo studies involving potassium fumarate supplementation.
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fumaric acid and its esters, such as dimethyl fumarate (DMF), have garnered significant interest in the scientific community for their therapeutic potential, primarily attributed to their anti-inflammatory and antioxidant properties. A key mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular defense against oxidative stress. Potassium fumarate, as a salt of fumaric acid, offers a water-soluble alternative for in vivo investigations of fumarate's biological effects. This document provides a detailed protocol for conducting in vivo studies in mice to evaluate the effects of this compound supplementation, with a focus on its impact on the Nrf2 signaling pathway and related physiological and immunological parameters.
Materials and Reagents
-
Test Article: this compound (C₄H₂K₂O₄, Molecular Weight: 192.25 g/mol )
-
Vehicle: Sterile, distilled water
-
Animal Model: C57BL/6 mice (or other appropriate strain), 8-12 weeks old, male or female.
-
Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Equipment:
-
Analytical balance
-
Vortex mixer
-
pH meter
-
Oral gavage needles (20-22 gauge, flexible or rigid with a ball tip)
-
Syringes (1 mL)
-
Standard laboratory equipment for tissue collection and analysis (e.g., centrifuges, spectrophotometer, PCR machine, flow cytometer).
-
Experimental Design
This protocol outlines a general experimental design that can be adapted based on the specific research question.
3.1. Animal Groups
-
Group 1: Vehicle Control: Mice receive the vehicle (sterile water) only.
-
Group 2: this compound Treatment: Mice receive this compound dissolved in sterile water.
3.2. Dosage Calculation and Preparation
Dosage for this compound can be extrapolated from published studies using dimethyl fumarate (DMF). A common dosage range for DMF in mice is 25-100 mg/kg body weight, administered daily.[1] Due to the rapid conversion of DMF to its active metabolite, monomethyl fumarate (MMF), and the lack of precise oral bioavailability data for DMF in mice, a dosage calculation based on equimolar amounts of the fumarate moiety is a reasonable starting point.
Dosage Conversion:
-
Molecular Weight of Dimethyl Fumarate (DMF): 144.13 g/mol
-
Molecular Weight of this compound: 192.25 g/mol
To achieve a fumarate-equivalent dose of a 50 mg/kg DMF treatment, the corresponding this compound dose would be:
(50 mg/kg) * (192.25 g/mol / 144.13 g/mol ) ≈ 66.7 mg/kg of this compound
Preparation of Dosing Solution:
This compound is highly soluble in water (approx. 62.4 g/100 mL at 21°C).
-
Weigh the required amount of this compound based on the desired concentration and the total volume needed for the study.
-
Dissolve the this compound in sterile, distilled water.
-
Vortex thoroughly to ensure complete dissolution.
-
Adjust the pH to neutral (approximately 7.0-7.4) if necessary, using a pH meter.
-
Prepare fresh dosing solutions daily.
3.3. Administration
-
Route of Administration: Oral gavage is the recommended route for precise dosing.
-
Volume: The administration volume should not exceed 10 mL/kg of body weight. For a 25g mouse, this would be a maximum of 0.25 mL.
-
Frequency: Daily administration for a period of 7 to 28 days is typical for assessing the effects on the Nrf2 pathway and downstream markers. The duration should be optimized based on the specific experimental goals.
Experimental Protocol: Oral Gavage in Mice
4.1. Pre-Procedure
-
Weigh each mouse accurately to calculate the precise volume of the dosing solution to be administered.
-
Prepare the dosing solution as described in section 3.2.
-
Fill a 1 mL syringe with the calculated volume of the dosing solution and attach an appropriately sized gavage needle.
4.2. Restraint and Gavage Procedure
-
Gently but firmly restrain the mouse by scruffing the back of the neck to immobilize the head. The body of the mouse should be held in a vertical position.
-
Introduce the gavage needle into the mouth, slightly to one side, and advance it gently along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the tip of the needle. The needle should pass smoothly into the esophagus without resistance. Do not force the needle. If resistance is met, withdraw and reposition.
-
Once the needle is in the esophagus, slowly administer the solution.
-
After administration, gently withdraw the needle in the same direction it was inserted.
-
Return the mouse to its home cage and monitor for any signs of distress for at least 10 minutes.
Data Presentation: Summary of Expected Quantitative Effects
The following tables summarize potential quantitative outcomes based on published in vivo studies with dimethyl fumarate in mice. These serve as a guide for expected results when using an equimolar dose of this compound.
Table 1: Effects of Fumarate Supplementation on Nrf2 Pathway Gene Expression in Mouse Brain Tissue
| Gene | Treatment Group | Fold Change vs. Vehicle | Reference |
| Nqo1 | 100 mg/kg DMF | ~2.5 | [2] |
| Osgin1 | 100 mg/kg DMF | ~2.0 | [2] |
| Hmox1 | 100 mg/kg DMF | ~3.0 | [2] |
| Nqo1 | 300 mg/kg DMF | ~3.0 | [2] |
| Osgin1 | 300 mg/kg DMF | ~2.5 | [2] |
| Hmox1 | 300 mg/kg DMF | ~3.5 | [2] |
Table 2: Effects of Fumarate Supplementation on Cytokine Levels in Mouse Dorsal Root Ganglia (Neuropathic Pain Model)
| Cytokine | Treatment Group | Concentration (pg/mg protein) | P-value vs. Vehicle | Reference |
| IL-1β | Injury-Vehicle | 13.30 ± 2.95 | - | [3] |
| IL-1β | Injury-DMF (300 mg/kg) | 6.33 ± 1.97 | P = 0.022 | [3] |
Table 3: Effects of Fumarate Supplementation on Immune Cell Populations in Mouse Sciatic Nerve (Nerve Crush Injury Model)
| Cell Population | Time Point | Treatment Group | Effect | Reference |
| Lymphocyte Infiltration | 7 days post-injury | DMF | Reduced | [4] |
| T-helper 1 (Th1) cells | 7 days post-injury | DMF | Polarization towards Th2 | [4] |
| M1 Macrophages | 7-14 days post-injury | DMF | Reduced frequency | [4] |
Mandatory Visualizations
6.1. Fumarate-Mediated Nrf2 Signaling Pathway
Caption: Fumarate activates the Nrf2 antioxidant pathway.
6.2. Experimental Workflow for In Vivo this compound Supplementation Study
Caption: Workflow for in vivo this compound studies.
Conclusion
This protocol provides a comprehensive framework for conducting in vivo studies to investigate the effects of this compound supplementation in mice. By leveraging existing data from dimethyl fumarate studies and employing standardized procedures, researchers can effectively evaluate the therapeutic potential of this water-soluble fumarate salt. Careful consideration of dosage, administration technique, and appropriate endpoint analysis is crucial for obtaining robust and reproducible results. The provided data tables and diagrams serve as a valuable resource for experimental planning and data interpretation.
References
- 1. Dimethyl fumarate treatment induces adaptive and innate immune modulation independent of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethyl fumarate treatment induces lipid metabolism alterations that are linked to immunological changes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral dimethyl fumarate reduces peripheral neuropathic pain in rodents via NFE2L2 antioxidant signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunomodulation by dimethyl fumarate treatment improves mouse sciatic nerve regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Potassium Fumarate as an Electrolyte in Electrochemical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium fumarate, the potassium salt of fumaric acid, is a compound that can be utilized as a supporting electrolyte in various electrochemical investigations. Its properties as a salt of a dicarboxylic acid may offer specific advantages in certain applications, such as studies involving pH-sensitive electrochemical reactions or concerted proton-electron transfers. These application notes provide an overview of the characteristics of this compound and protocols for its use in electrochemical studies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for preparing solutions of known concentrations and for understanding the basic characteristics of the electrolyte.
| Property | Value | Source |
| Chemical Formula | K₂C₄H₂O₄ | --INVALID-LINK-- |
| Molecular Weight | 192.25 g/mol | --INVALID-LINK-- |
| Appearance | White crystalline solid | General Knowledge |
| Solubility in Water | Soluble | General Knowledge |
Electrochemical Properties
Quantitative data on the specific electrochemical properties of this compound as a supporting electrolyte, such as ionic conductivity and the electrochemical stability window, are not extensively reported in the literature. These parameters are crucial for assessing the suitability of an electrolyte for a particular electrochemical measurement and should be determined experimentally. A comparative summary is provided in Table 2, with placeholders to be filled upon experimental validation.
| Parameter | This compound | Common Supporting Electrolytes (e.g., KCl, KNO₃) |
| Typical Concentration Range | 0.1 - 1.0 M (estimated) | 0.1 - 1.0 M |
| Ionic Conductivity | Data not available | High |
| Electrochemical Window | Data not available | Wide, dependent on solvent and electrode material |
| pH of Aqueous Solution | Near-neutral to slightly alkaline | Neutral |
Applications
This compound can serve as a supporting electrolyte in various electrochemical techniques, including:
-
Cyclic Voltammetry (CV): To study the redox behavior of electroactive species.
-
Electrochemical Impedance Spectroscopy (EIS): To investigate the properties of electrode-electrolyte interfaces.
-
Chronoamperometry and Chronocoulometry: For the study of reaction kinetics and diffusion processes.
The dicarboxylate nature of the fumarate anion may be particularly relevant in studies where proton transfer is coupled to electron transfer.
Experimental Protocols
Preparation of this compound Electrolyte (0.5 M)
Materials:
-
This compound (K₂C₄H₂O₄)
-
High-purity deionized water
-
Volumetric flask (e.g., 100 mL)
-
Magnetic stirrer and stir bar
-
Weighing balance
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume and concentration of the electrolyte solution. For 100 mL of a 0.5 M solution, the required mass is: Mass = 0.5 mol/L * 0.1 L * 192.25 g/mol = 9.6125 g
-
Accurately weigh the calculated amount of this compound.
-
Add the weighed this compound to the volumetric flask.
-
Add a portion of the deionized water to the flask (approximately half the final volume).
-
Place the magnetic stir bar in the flask and stir the solution until the this compound is completely dissolved.
-
Once dissolved, carefully add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
The electrolyte solution is now ready for use.
Protocol for Cyclic Voltammetry using this compound Electrolyte
Objective: To investigate the electrochemical behavior of a redox-active analyte using this compound as the supporting electrolyte.
Apparatus and Materials:
-
Potentiostat
-
Electrochemical cell with a three-electrode setup:
-
Working Electrode (e.g., Glassy Carbon, Gold, or Platinum)
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Counter (Auxiliary) Electrode (e.g., Platinum wire or graphite rod)
-
-
This compound electrolyte solution (e.g., 0.5 M)
-
Analyte of interest (e.g., a ferrocene derivative or another redox-active compound)
-
Inert gas (e.g., Nitrogen or Argon) for deaeration
Procedure:
-
Cell Assembly: Assemble the three-electrode cell. Ensure the electrodes are clean and properly positioned. The reference electrode tip should be close to the working electrode surface.
-
Electrolyte Filling: Add a sufficient volume of the prepared this compound electrolyte solution to the cell to immerse the electrodes.
-
Deaeration: Sparge the electrolyte solution with an inert gas for 10-15 minutes to remove dissolved oxygen, which can interfere with electrochemical measurements. Maintain a gentle stream of the inert gas over the solution during the experiment.
-
Analyte Addition: Add a known concentration of the analyte to the electrolyte solution.
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammetry experiment, including the initial potential, final potential, vertex potentials, and scan rate. The potential window should be chosen to encompass the redox events of the analyte while staying within the electrochemical window of the electrolyte and solvent.
-
Run the cyclic voltammetry scan and record the resulting voltammogram.
-
-
Data Analysis: Analyze the obtained voltammogram to determine key parameters such as peak potentials and peak currents.
Visualizations
Application Notes and Protocols: Investigating the Effect of Potassium Fumarate on Protein Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stability of therapeutic proteins is a critical quality attribute that can impact efficacy, safety, and shelf-life. Excipients are essential components of protein formulations, protecting them from degradation and aggregation.[1][2][3] Dicarboxylic acids and their salts, such as potassium fumarate, are being explored for their potential roles in modulating protein stability. Fumarate, a Krebs cycle intermediate, is known to interact with proteins, notably through the succination of cysteine residues, which can alter protein function and stability in cellular contexts.[4][5][6][7][8] This document provides detailed protocols for assessing the effect of this compound on the thermal stability and aggregation of a model protein using common biophysical techniques.
Assessment of Thermal Stability using Thermal Shift Assay (TSA)
The Thermal Shift Assay (TSA), or Differential Scanning Fluorimetry (DSF), is a high-throughput method to screen for conditions that affect protein thermal stability.[9][10][11][12] The assay monitors the thermal unfolding of a protein in the presence of a fluorescent dye that binds to exposed hydrophobic regions of the denatured protein.[9][13] An increase in the melting temperature (Tm) indicates protein stabilization.
Experimental Protocol: TSA
Objective: To determine the change in melting temperature (ΔTm) of a model protein in the presence of varying concentrations of this compound.
Materials:
-
Purified protein of interest (e.g., >95% purity)
-
This compound stock solution (e.g., 1 M in ultrapure water, pH adjusted)
-
Dilution buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)
Procedure:
-
Prepare Protein-Dye Mixture: Dilute the protein stock in the dilution buffer to a final concentration of 5 µM. Add SYPRO Orange dye to a final concentration of 5x. Prepare enough mixture for all planned reactions.[9]
-
Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution in the dilution buffer to create a range of concentrations to be tested (e.g., 0 mM, 10 mM, 25 mM, 50 mM, 100 mM, 200 mM).
-
Set up the Assay Plate: In a 96-well PCR plate, add the protein-dye mixture and the this compound dilutions. The final reaction volume is typically 20-25 µL. Ensure each condition is tested in triplicate.
-
Run the Thermal Melt: Place the sealed plate in a real-time PCR instrument. Set up a melt curve experiment with a temperature ramp from 25 °C to 95 °C, with a ramp rate of 1 °C/minute.[11]
-
Data Analysis: The instrument software will generate fluorescence intensity versus temperature curves. The melting temperature (Tm) is the midpoint of the unfolding transition, often calculated from the peak of the first derivative of the melt curve.[11] Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control (0 mM this compound) from the Tm of each test condition.
Data Presentation: TSA Results
Table 1: Hypothetical Thermal Shift Assay Data for a Model Protein with this compound. This table presents illustrative data on the effect of increasing concentrations of this compound on the thermal stability of a model protein.
| This compound (mM) | Average Tm (°C) | Standard Deviation | ΔTm (°C) |
| 0 (Control) | 62.5 | 0.2 | 0.0 |
| 10 | 63.8 | 0.3 | +1.3 |
| 25 | 65.1 | 0.2 | +2.6 |
| 50 | 66.7 | 0.3 | +4.2 |
| 100 | 67.5 | 0.2 | +5.0 |
| 200 | 67.2 | 0.4 | +4.7 |
Thermodynamic Stability Analysis using Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is considered the gold standard for measuring the thermal stability of biomolecules.[14][15] It directly measures the heat absorbed by a protein solution as it is heated, providing detailed thermodynamic information about the unfolding process.[14][16][17]
Experimental Protocol: DSC
Objective: To obtain a detailed thermodynamic profile of protein unfolding in the presence of this compound.
Materials:
-
Purified, dialyzed protein of interest (1 mg/mL)
-
Matching dialysis buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)
-
This compound
-
Differential Scanning Calorimeter
Procedure:
-
Sample Preparation: Prepare samples of the protein at a concentration of approximately 1 mg/mL in the dialysis buffer. For the test sample, add this compound to the desired final concentration (e.g., 50 mM). The reference sample is the matching buffer, also containing 50 mM this compound.
-
Instrument Setup: Load the sample and reference solutions into the respective cells of the DSC instrument.
-
Thermal Scan: Perform a thermal scan from a pre-transition temperature (e.g., 20 °C) to a post-transition temperature (e.g., 100 °C) at a scan rate of 60 °C/hour.
-
Data Analysis: The output is a thermogram showing the excess heat capacity as a function of temperature. The peak of the thermogram corresponds to the Tm. The area under the peak is the calorimetric enthalpy (ΔH) of unfolding.[14]
Data Presentation: DSC Results
Table 2: Hypothetical Thermodynamic Parameters for a Model Protein with and without this compound. This table provides an example of thermodynamic data obtained from DSC, illustrating the stabilizing effect of this compound.
| Condition | Tm (°C) | ΔH (kcal/mol) |
| Protein in Buffer | 62.8 | 110 |
| Protein + 50 mM this compound | 67.1 | 125 |
Protein Aggregation Analysis using Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles in a solution, making it highly effective for detecting protein aggregation.[18][19] It measures the fluctuations in scattered light intensity caused by the Brownian motion of particles.[19]
Experimental Protocol: DLS
Objective: To assess the effect of this compound on the aggregation propensity of a protein under thermal stress.
Materials:
-
Purified, filtered protein of interest (1 mg/mL)
-
Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)
-
This compound
-
DLS instrument with temperature control
Procedure:
-
Sample Preparation: Prepare protein samples at 1 mg/mL in buffer, with and without the addition of this compound (e.g., 50 mM). Filter all samples through a 0.22 µm filter to remove any pre-existing aggregates.
-
Initial Measurement: Measure the initial size distribution of the protein samples at a non-stressful temperature (e.g., 25 °C).
-
Thermal Stress: Incubate the samples at an elevated temperature known to induce aggregation (e.g., 55 °C) for a set period (e.g., 60 minutes).
-
Post-Stress Measurement: After the incubation period, cool the samples back to 25 °C and immediately measure the size distribution again.
-
Data Analysis: Compare the size distribution profiles before and after thermal stress. An increase in the average particle size or the appearance of larger species indicates aggregation.
Data Presentation: DLS Results
Table 3: Hypothetical DLS Data for a Model Protein under Thermal Stress. This table illustrates how this compound can suppress the formation of aggregates as measured by DLS.
| Condition | Initial Avg. Hydrodynamic Radius (nm) | Final Avg. Hydrodynamic Radius (nm) after Stress | Polydispersity Index (PDI) after Stress |
| Protein in Buffer | 5.2 | 150.8 | 0.85 |
| Protein + 50 mM this compound | 5.3 | 8.1 | 0.21 |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for assessing the effect of this compound on protein stability.
Cellular Signaling Pathway Influenced by Fumarate
While the above protocols focus on in vitro biophysical characterization, it is relevant for drug development professionals to be aware of fumarate's known cellular mechanisms. Fumarate can accumulate in certain pathological states and modify proteins, notably Keap1. This leads to the stabilization and activation of the transcription factor Nrf2, a master regulator of the antioxidant response.[6][7]
Caption: Fumarate-induced succination of Keap1 leads to Nrf2 activation.
Conclusion
The protocols outlined in this document provide a robust framework for investigating the influence of this compound on protein stability. By employing orthogonal techniques such as TSA, DSC, and DLS, researchers can gain a comprehensive understanding of how this excipient affects a protein's thermal, thermodynamic, and colloidal stability. Such studies are crucial for the rational design of stable and effective therapeutic protein formulations.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates [mdpi.com]
- 3. A Comprehensive Scientific Survey of Excipients Used in Currently Marketed, Therapeutic Biological Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fumarate and Oxidative Stress Synergize to Promote Stability of C/EBP Homologous Protein in the Adipocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fumarate and oxidative stress synergize to promote stability of C/EBP homologous protein in the adipocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Novel Protein Targets of Dimethyl Fumarate Modification in Neurons and Astrocytes Reveals Actions Independent of Nrf2 Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Oncometabolite Isomer Rapidly Induces a Pathophysiological Protein Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to Stabilize Protein: Stability Screens for Thermal Shift Assays and Nano Differential Scanning Fluorimetry in the Virus-X Project [jove.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 13. bio-rad.com [bio-rad.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. azom.com [azom.com]
- 19. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Potassium Fumarate as a Crosslinking Agent in Polymer Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: The field of polymer chemistry is continually exploring novel crosslinking agents to tailor the properties of polymers for specific applications, particularly in the biomedical and pharmaceutical fields. Potassium fumarate, the potassium salt of fumaric acid, presents itself as a potentially valuable crosslinking agent. Fumaric acid and its derivatives are known to participate in crosslinking reactions, and the use of a salt form like this compound could offer advantages in terms of solubility and pH modulation during the polymerization process. These application notes provide a detailed overview of the potential use of this compound as a crosslinking agent, drawing on the established chemistry of fumarate-based polymers. While direct, detailed protocols for this compound are not abundant in current literature, this document provides well-reasoned, hypothetical protocols based on the principles of fumarate chemistry.
Theoretical Framework: The Role of the Fumarate Anion in Crosslinking
The crosslinking potential of this compound stems from the reactivity of the fumarate dianion. The carbon-carbon double bond in the fumarate structure is susceptible to addition reactions, particularly free-radical polymerization. When introduced into a polymerizing system, the fumarate can act as a bridge, forming covalent bonds between two polymer chains and thus creating a three-dimensional network.
The use of this compound, as opposed to fumaric acid, may be advantageous due to its higher water solubility and the fact that it is a salt of a weak acid. This can influence the pH of the reaction mixture, which in turn can affect the polymerization kinetics and the final properties of the crosslinked polymer.
Potential Applications in Drug Development
Crosslinked polymers, or hydrogels, are of significant interest in drug development for applications such as:
-
Controlled Drug Release: The crosslink density of a hydrogel can be tailored to control the diffusion rate of an encapsulated drug.
-
Tissue Engineering Scaffolds: Biocompatible and biodegradable crosslinked polymers can serve as scaffolds for tissue regeneration.
-
Bioadhesives: Certain crosslinked polymers exhibit mucoadhesive properties, which can be utilized for targeted drug delivery.
Fumarate-based polymers are known for their biocompatibility and biodegradability, as fumaric acid is a natural intermediate in the Krebs cycle. This makes this compound an attractive candidate for developing crosslinked systems for biomedical applications.
Experimental Protocols (Hypothetical)
The following protocols are proposed based on the known chemistry of fumaric acid and its derivatives in polymer crosslinking. Researchers should consider these as a starting point and optimize the conditions for their specific polymer system.
Protocol 1: Free-Radical Crosslinking of Poly(vinyl alcohol) (PVA) with this compound
This protocol describes the synthesis of a crosslinked PVA hydrogel where this compound is used as the crosslinking agent, activated by a free-radical initiator.
Materials:
-
Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed
-
This compound
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator)
-
Deionized water
Procedure:
-
PVA Solution Preparation: Prepare a 10% (w/v) aqueous PVA solution by dissolving PVA powder in deionized water at 90°C with constant stirring until the solution is clear. Allow the solution to cool to room temperature.
-
Crosslinker and Initiator Addition:
-
To the PVA solution, add this compound to a final concentration of 1-5% (w/w of PVA). Stir until completely dissolved.
-
Add APS to a final concentration of 0.5% (w/w of PVA) and stir gently to mix.
-
-
Initiation of Crosslinking:
-
Add TEMED (10% v/v solution in water) to the mixture at a ratio of 1:10 with APS to accelerate the polymerization.
-
Stir the solution for 30 seconds to ensure homogeneity.
-
-
Gelation: Pour the solution into a mold and allow it to gel at room temperature for 2-4 hours, or until a stable hydrogel is formed.
-
Purification: Immerse the hydrogel in deionized water for 48 hours, changing the water every 8 hours, to remove unreacted monomers and initiator.
Protocol 2: Photo-Crosslinking of a Fumarate-Functionalized Polymer
This protocol outlines the synthesis of a polymer with pendant fumarate groups, which can then be photocrosslinked. This compound can be used to introduce the fumarate moiety.
Materials:
-
Polymer with reactive hydroxyl or amine groups (e.g., Poly(2-hydroxyethyl methacrylate))
-
Fumaryl chloride
-
Potassium carbonate (as a base)
-
Dichloromethane (DCM)
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Functionalization of Polymer:
-
Dissolve the starting polymer in anhydrous DCM.
-
In a separate flask, react fumaryl chloride with an excess of potassium carbonate in DCM. This in-situ reaction can generate a more reactive acylating agent.
-
Slowly add the fumaryl chloride/potassium carbonate mixture to the polymer solution at 0°C.
-
Allow the reaction to proceed for 24 hours at room temperature under a nitrogen atmosphere.
-
Precipitate the functionalized polymer in cold diethyl ether and dry under vacuum.
-
-
Hydrogel Formation:
-
Dissolve the fumarate-functionalized polymer and the photoinitiator (0.5% w/w) in PBS to form a precursor solution.
-
Pour the solution into a mold.
-
Expose the solution to UV light (365 nm) for 5-10 minutes to induce crosslinking.
-
-
Purification: Swell the resulting hydrogel in PBS for 48 hours, with frequent changes of the buffer, to remove the photoinitiator and any uncrosslinked polymer.
Data Presentation
While specific quantitative data for this compound-crosslinked polymers is limited, the following tables summarize typical data obtained for polymers crosslinked with fumaric acid and its derivatives. These values can serve as a benchmark for what might be expected from this compound systems.
Table 1: Mechanical Properties of Fumarate-Based Crosslinked Hydrogels
| Polymer System | Crosslinker | Compressive Modulus (MPa) | Swelling Ratio (%) | Reference |
| Poly(propylene fumarate) | Self-crosslinked | 150 - 500 | < 5 | [Hypothetical Data] |
| Poly(vinyl alcohol) | Fumaric Acid | 0.1 - 1.5 | 300 - 800 | [Hypothetical Data] |
| Gelatin | Diethyl Fumarate | 0.05 - 0.5 | 500 - 1200 | [Hypothetical Data] |
Table 2: Drug Release Characteristics from Fumarate-Crosslinked Hydrogels
| Polymer System | Drug | Release Time (for 80% release) | Reference |
| Fumarate-crosslinked Chitosan | Doxorubicin | 72 hours | [Hypothetical Data] |
| Poly(ethylene glycol) diacrylate-co-fumarate | Ibuprofen | 24 hours | [Hypothetical Data] |
Visualizations
Diagram 1: Proposed Crosslinking Mechanism
Caption: Proposed mechanism of free-radical crosslinking using this compound.
Diagram 2: Experimental Workflow for Hydrogel Synthesis
Caption: General experimental workflow for synthesizing a this compound-crosslinked hydrogel.
Conclusion and Future Outlook
This compound holds promise as a crosslinking agent in polymer chemistry, particularly for the development of biocompatible and biodegradable materials for drug delivery and tissue engineering. The proposed protocols and theoretical framework provide a solid foundation for researchers to explore its potential. Future work should focus on systematic studies to determine the optimal conditions for using potassium fumararate as a crosslinking agent for various polymer systems and to fully characterize the resulting materials' physical, chemical, and biological properties. Direct comparative studies with fumaric acid and other fumarate derivatives would also be highly valuable to elucidate the specific advantages of using the potassium salt.
Troubleshooting & Optimization
Overcoming potassium fumarate precipitation in high-concentration stock solutions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with potassium fumarate precipitation in high-concentration stock solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my high-concentration this compound solution precipitating?
A1: Precipitation in high-concentration this compound solutions typically occurs when the solute concentration exceeds its solubility limit under the current conditions. This can be due to several factors:
-
Supersaturation: The solution may have been prepared at a higher temperature where solubility is greater, and upon cooling, it becomes supersaturated and unstable, leading to crystallization.
-
Temperature Fluctuations: A decrease in storage temperature can significantly lower the solubility of this compound, causing the excess solute to precipitate out. The solubility of many salts is highly dependent on temperature.
-
pH Shifts: The solubility of this compound is pH-dependent. A decrease in pH can lead to the formation of less soluble species like potassium hydrogen fumarate or fumaric acid, resulting in precipitation.
-
Solvent Evaporation: Over time, especially if the container is not properly sealed, solvent (typically water) can evaporate, thereby increasing the concentration of this compound beyond its solubility limit.
-
Nucleation: The presence of impurities, dust particles, or even scratches on the container's surface can act as nucleation sites, initiating the crystallization process in a supersaturated solution.
Q2: How does temperature influence the solubility of this compound?
Q3: What is the role of pH in preventing this compound precipitation?
A3: pH is a critical factor in maintaining the solubility of this compound. Fumaric acid is a dicarboxylic acid with two pKa values. In solution, it exists in equilibrium between its different protonated forms. At a higher (more alkaline) pH, the fully deprotonated fumarate ion (fumarate²⁻) is the dominant species. This is the form present in dithis compound, which is generally more soluble than the partially protonated (potassium hydrogen fumarate) or fully protonated (fumaric acid) forms. Therefore, maintaining a sufficiently high pH helps to keep the this compound in its more soluble form and prevent precipitation.
Troubleshooting Guide
Issue: Precipitate has formed in my this compound stock solution.
This guide provides a step-by-step approach to identify the cause and resolve the issue of precipitation.
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data
While specific solubility data for this compound is not widely published, the following tables illustrate the general principles of how temperature and pH affect the solubility of similar compounds.
Table 1: Illustrative Example of Temperature Effect on Solubility of a Potassium Salt (Potassium Chloride, KCl) in Water
| Temperature (°C) | Solubility (g / 100 g H₂O) |
| 0 | 28.1 |
| 20 | 34.2 |
| 40 | 40.1 |
| 60 | 45.8 |
| 80 | 51.3 |
| 100 | 56.3 |
This data is for Potassium Chloride (KCl) and serves as a qualitative illustration of the expected trend for this compound.
Table 2: Relationship Between pH and the Dominant Species of Fumaric Acid in Solution
| pH Range | Dominant Species | Relative Aqueous Solubility |
| < 3.0 | Fumaric Acid (H₂A) | Low |
| 3.0 - 4.5 | Hydrogen Fumarate (HA⁻) | Moderate |
| > 4.5 | Fumarate (A²⁻) | High |
Note: The fumarate species is the form present in dithis compound, which is highly soluble.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration (1M) this compound Stock Solution
This protocol is designed to minimize the risk of precipitation during preparation.
Caption: Workflow for preparing a high-concentration this compound solution.
Methodology:
-
Calculate Required Mass: For a 1 M solution, you will need 194.24 g of this compound (K₂C₄H₂O₄) per liter of solution.
-
Heat Solvent: In a suitable beaker, heat approximately 800 mL of deionized water to between 40°C and 50°C. This will increase the initial solubility and rate of dissolution.
-
Dissolve Solute: Place the beaker on a magnetic stir plate and begin stirring. Slowly and gradually add the this compound powder to the heated water. Avoid adding the powder too quickly, as this can lead to clumping and slower dissolution.
-
Cool and Adjust pH: Once all the powder has dissolved, remove the beaker from the heat and allow the solution to cool to room temperature. Use a calibrated pH meter to check the pH. If the pH is below 7, it may indicate the presence of less soluble fumaric acid species. Adjust the pH to between 7.0 and 8.0 by adding a dilute solution of potassium hydroxide (KOH) dropwise.
-
Final Volume: Quantitatively transfer the solution to a volumetric flask and add deionized water to reach the final desired volume (e.g., 1 L).
-
Filter and Store: For long-term stability and to remove any potential nucleation sites, filter the solution through a 0.22 µm sterile filter. Store in a well-sealed, sterile container at a controlled and constant room temperature. Avoid storing in areas with significant temperature fluctuations.
Protocol 2: Determining Approximate Solubility at a Specific Temperature
This protocol allows you to determine the saturation point of this compound under your specific experimental conditions.
Methodology:
-
Prepare a Saturated Solution: Add an excess amount of this compound to a known volume of deionized water in a sealed container (e.g., a flask with a stopper).
-
Equilibrate: Place the container in a water bath or incubator set to the desired temperature. Allow the solution to stir for several hours (e.g., 24 hours) to ensure it reaches equilibrium. You should see undissolved solid at the bottom of the container.
-
Sample Collection: Carefully take a known volume of the clear supernatant (the liquid above the undissolved solid) without disturbing the precipitate. A filtered syringe can be useful for this step.
-
Solvent Evaporation: Weigh a clean, dry evaporating dish. Transfer the collected supernatant to the dish and record the exact volume. Gently heat the dish in a drying oven at a temperature below the decomposition point of this compound (e.g., 105°C) until all the water has evaporated and a constant weight is achieved.
-
Calculate Solubility: Weigh the evaporating dish containing the dried this compound. The difference between this weight and the initial weight of the dish is the mass of this compound that was dissolved in your known volume of supernatant. From this, you can calculate the solubility in g/100 mL or other desired units.
Identifying and eliminating matrix effects in potassium fumarate LC-MS/MS analysis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and eliminating matrix effects during the LC-MS/MS analysis of fumarate from potassium fumarate.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in LC-MS/MS analysis?
A1: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix (e.g., plasma, urine, tissue homogenate). This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analysis.[1][2] For small polar molecules like fumarate, which are endogenous to biological systems, the risk of significant matrix effects is particularly high.[3][4]
Q2: Why is fumarate analysis susceptible to matrix effects?
A2: Fumarate analysis is challenging for several reasons that increase its susceptibility to matrix effects:
-
Endogenous Nature: Fumarate is a key intermediate in the Krebs cycle, meaning it is naturally present in all biological samples. This high background can interfere with the quantification of exogenously administered this compound.
-
High Polarity: As a small organic acid, fumarate is highly polar. This property makes it difficult to retain on standard reversed-phase chromatography columns, causing it to elute early with many other polar matrix components like salts and phospholipids, which are known to cause ion suppression.[2][5]
-
Enzymatic Instability: In biological matrices like plasma, the enzyme fumarase can rapidly convert fumarate to malate. This instability complicates sample handling and can lead to inaccurate quantification if not properly managed.[1]
Q3: How can I identify if my fumarate analysis is affected by a matrix effect?
A3: The most common and regulatory-accepted method is the post-extraction addition experiment.[1] This involves comparing the analyte's response in a pure solution to its response when spiked into an extracted blank matrix from multiple sources. A significant difference between these responses indicates the presence of a matrix effect.
Q4: What is a suitable internal standard (IS) for fumarate analysis?
A4: The ideal internal standard is a stable isotope-labeled (SIL) analog of the analyte, such as ¹³C₄-fumarate. A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it co-elutes and experiences the same degree of matrix effect and extraction variability. This allows it to accurately correct for any signal suppression or enhancement, significantly improving data quality and robustness.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary interactions with the column. 2. Inappropriate mobile phase pH affecting fumarate's ionization state. 3. Co-elution with interfering matrix components. | 1. Optimize Mobile Phase: Use an acidic mobile phase (e.g., with 0.1% formic acid) to ensure fumarate is fully protonated.[6] 2. Consider Ion-Pairing Chromatography: Add an ion-pairing reagent to the mobile phase to improve retention and peak shape for polar analytes. 3. Improve Sample Cleanup: Use a more selective sample preparation method like Solid-Phase Extraction (SPE) to remove interferences.[5][7] |
| High Signal Variability / Poor Reproducibility | 1. Inconsistent matrix effects across different samples or batches. 2. Analyte instability (enzymatic conversion of fumarate to malate). 3. Suboptimal sample preparation leading to variable recovery. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variable matrix effects.[8] 2. Stabilize Samples: Immediately after collection, treat plasma samples with a fumarase inhibitor like citric acid to prevent enzymatic degradation.[1][9] Keep samples on ice and process them quickly. 3. Automate Sample Preparation: Automation can reduce variability compared to manual procedures.[10] |
| Significant Ion Suppression | 1. Insufficient removal of phospholipids from plasma samples. 2. Early elution of fumarate with highly ionic matrix components. 3. High concentration of salts in the final extract. | 1. Enhance Sample Preparation: Switch from Protein Precipitation (PPT) to Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE) for more effective removal of phospholipids and salts.[5][11] 2. Optimize Chromatography: Use a column with different selectivity (e.g., mixed-mode or HILIC) to separate fumarate from the most suppressive matrix components. 3. Dilute the Sample: Diluting the sample can reduce the concentration of interfering components and thereby lessen the matrix effect.[12] |
| No or Low Analyte Recovery | 1. Inefficient extraction of the highly polar fumarate from the biological matrix. 2. Analyte loss due to adsorption to plasticware. 3. Incorrect pH during liquid-liquid or solid-phase extraction. | 1. Select an Appropriate Extraction Method: For a polar analyte like fumarate, protein precipitation is simple but may be less clean. SPE offers better cleanup and can be optimized for polar compounds.[7][10] 2. Check pH: Ensure the pH of the sample during extraction is optimized to keep fumarate in a consistent ionic state for efficient partitioning and recovery. 3. Use Low-Binding Labware: Employ low-adsorption microcentrifuge tubes and pipette tips to minimize loss of the analyte. |
Experimental Protocols & Data
Protocol 1: Matrix Effect Assessment using Post-Extraction Addition
This protocol details the standard procedure for quantifying matrix effects.
-
Prepare Analyte Spiking Solutions: Create solutions of fumarate and its SIL-IS in a clean solvent (e.g., 50:50 methanol:water) at low, medium, and high concentrations relevant to your assay's range.
-
Prepare Blank Matrix Extracts: Extract at least six different lots of your biological matrix (e.g., human plasma) using your established sample preparation method (e.g., Protein Precipitation or SPE).
-
Create Set A (Analyte in Solution): Add the spiking solutions to a clean reconstitution solvent.
-
Create Set B (Analyte in Extracted Matrix): Add the spiking solutions to the pooled blank matrix extracts from step 2.
-
Analyze and Calculate Matrix Factor (MF):
-
Inject and analyze both sets of samples via LC-MS/MS.
-
Calculate the Matrix Factor using the formula: MF = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Absence of Matrix [Set A])
-
An MF of 1 indicates no matrix effect. MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement.
-
The coefficient of variation (%CV) of the MF across the different lots should be <15%.
-
Quantitative Data Summary: Sample Preparation Method Comparison
The choice of sample preparation is crucial for minimizing matrix effects. The table below summarizes typical performance data for different extraction methods used for small polar analytes like fumarate in plasma.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Matrix Effect (Ion Suppression) | High (Often 40-60%) | Moderate (20-40%) | Low (<15%) |
| Analyte Recovery | ~90-100% | 60-80% (can be variable) | >85% (consistent) |
| Process Efficiency | Moderate | Moderate | High |
| Cleanliness of Extract | Low (High levels of phospholipids) | Moderate | High (Effective removal of salts and phospholipids) |
| Recommendation for Fumarate | Suitable for initial screening but may require a SIL-IS for accurate quantification. | Less suitable due to the high polarity of fumarate. | Highly Recommended for robust and accurate quantification, especially for clinical samples.[7][10] |
Diagrams and Workflows
Workflow for Identifying Matrix Effects
The following diagram illustrates the decision-making process for identifying and addressing matrix effects in your LC-MS/MS analysis.
Caption: A logical workflow for troubleshooting and mitigating matrix effects.
Signaling Pathway: Fumarate Instability in Plasma
This diagram shows the enzymatic conversion of fumarate, a key challenge in sample handling, and how it can be inhibited.
Caption: Enzymatic conversion of fumarate and its inhibition by citric acid.
References
- 1. Quantification of fumarate and investigation of endogenous and exogenous fumarate stability in rat plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpasjournals.com [bpasjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. lcms.cz [lcms.cz]
- 7. Bioanalysis of monomethyl fumarate in human plasma by a sensitive and rapid LC-MS/MS method and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. newswire.com [newswire.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. LC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. zefsci.com [zefsci.com]
Strategies to prevent the degradation of potassium fumarate during sample preparation.
This guide provides researchers, scientists, and drug development professionals with strategies to prevent the degradation of potassium fumarate during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: this compound is generally a stable compound under ambient conditions.[1] However, degradation can be initiated by several factors during sample preparation. Key stress conditions to control are exposure to high heat, moisture, light (especially UV), strong oxidizing agents, and highly acidic or alkaline conditions.[2][3] Microbial contamination can also lead to degradation.[4][5]
Q2: How does pH impact the stability of this compound in aqueous solutions?
A2: this compound is incompatible with highly acidic or alkaline materials.[2] While fumaric acid itself has an acidic pH of 2.1 in an aqueous solution, extreme pH values in the sample matrix can promote hydrolytic degradation or other reactions.[6] For instance, heating fumaric acid in water at high temperatures (150-170°C) can lead to the formation of DL-malic acid.[4][5] It is crucial to maintain a controlled pH environment, ideally in the weakly acidic to neutral range, to ensure stability.
Q3: Can this compound isomerize to its cis-isomer, potassium maleate?
A3: Yes, the isomerization of the trans-isomer (fumarate) to the cis-isomer (maleate) is a significant degradation pathway. This conversion can be catalyzed by UV irradiation.[6] Since maleate is a different chemical entity with distinct properties, this isomerization can lead to inaccurate quantification and flawed experimental results. Therefore, protecting samples from light, particularly direct sunlight or UV sources, is critical.
Q4: What are the recommended solvents and storage conditions for this compound stock solutions?
A4: this compound's precursor, fumaric acid, is sparingly soluble in cold water but highly soluble in hot water and alcohol.[7] For preparing solutions, use high-purity water or other appropriate solvents like ethanol.[4] Store stock solutions in tightly closed containers in a cool, dry, and well-ventilated area, protected from heat, light, and moisture.[2][3] To prevent microbial degradation, consider using sterile solvents and containers or filtering the solution through a 0.22 µm filter for long-term storage.
Q5: How can I minimize thermal degradation if heating is required for dissolution?
A5: While fumaric acid is thermally stable at room temperature, it sublimes at temperatures above 200°C and can convert to DL-malic acid when heated in water at 150-170°C.[4][5][6] If heating is necessary to dissolve this compound, use a precisely controlled water bath at the lowest possible temperature for the shortest duration. Avoid aggressive heating methods like direct heat from a hot plate. After dissolution, cool the sample to room temperature promptly and protect it from light.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound that may be related to sample degradation.
| Problem Observed | Potential Cause | Recommended Solution(s) |
| Appearance of an unexpected peak in HPLC/LC-MS, eluting near the fumarate peak. | Isomerization to potassium maleate. | Prepare samples under light-protected conditions (e.g., use amber vials, work in a dimly lit area). Analyze samples immediately after preparation.[6] |
| Gradual decrease in analyte concentration in prepared samples over time. | Microbial degradation or slow chemical reaction in the sample matrix. | Prepare samples fresh before analysis. If storage is necessary, store at 2-8°C for no more than 24 hours. Use sterile, high-purity solvents.[4][5] |
| Poor reproducibility of quantitative results between different sample preparations. | Inconsistent exposure to stressors like heat, light, or pH variations during the sample preparation workflow. | Standardize the entire sample preparation protocol. Ensure consistent timing, temperature, and light exposure for all samples. Use buffered solutions if the sample matrix pH is variable. |
| Formation of a new, more polar impurity peak. | Hydrolysis to potassium malate. | Avoid excessive heating during sample dissolution. Ensure the pH of the sample solution is not highly acidic or alkaline.[2][4] |
| Complete loss of signal or presence of multiple unknown peaks. | Reaction with strong oxidizing agents or other incompatible substances in the sample matrix. | Review all reagents and excipients in the formulation for compatibility. Avoid contact with strong oxidizers.[2][3] |
Key Degradation Pathways
The following diagram illustrates the main degradation pathways for this compound under common laboratory stress conditions.
Caption: Key degradation pathways of this compound.
Experimental Protocols
Protocol: Stability-Indicating HPLC-UV Method for this compound
This protocol describes a general method to separate this compound from its potential degradation products, potassium maleate and potassium malate.
1. Objective: To quantify this compound and detect potential degradation products in a sample solution.
2. Materials and Reagents:
-
This compound Reference Standard
-
Potassium Maleate Reference Standard
-
DL-Malic Acid Reference Standard
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Phosphoric Acid (or other suitable buffer salt)
-
0.45 µm Syringe Filters
3. Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: 95:5 (v/v) mixture of aqueous buffer (e.g., 20mM Potassium Phosphate, pH adjusted to 2.5 with phosphoric acid) and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
4. Sample Preparation Workflow:
The following workflow is recommended to minimize degradation during sample preparation for HPLC analysis.
Caption: Recommended workflow for preparing this compound samples.
5. Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard (~1 mg/mL) in the mobile phase. Create a dilution series to generate a calibration curve.
-
Degradation Product Identification: Prepare individual solutions of potassium maleate and malic acid (~0.1 mg/mL) to determine their retention times.
-
Sample Preparation: Accurately weigh the sample, dissolve it in the mobile phase, and dilute to fall within the calibration curve range. Follow the workflow diagram above, paying close attention to protecting the sample from light and heat.
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Identify the fumarate peak by its retention time. Calculate the concentration using the calibration curve. Check for any peaks corresponding to the retention times of maleate or malate.
Biological Context: Fumarate in the Citric Acid Cycle
Fumarate is a key metabolic intermediate in the citric acid (TCA) cycle, a fundamental process for cellular energy production.[8][9] Understanding its biological role can be important for researchers in drug development. The enzyme succinate dehydrogenase oxidizes succinate to fumarate, which is then converted to malate by fumarase.[10]
References
- 1. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 2. ammol.org [ammol.org]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. Fumaric Acid | C4H4O4 | CID 444972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. FUMARIC ACID - Ataman Kimya [atamanchemicals.com]
- 6. Top-Quality Ethyl 3-Ethoxypropionat for Industrial Applications [penpet.com]
- 7. Fumaric Acid: Uses, Properties and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 8. Mitochondrion - Wikipedia [en.wikipedia.org]
- 9. Cellular respiration - Wikipedia [en.wikipedia.org]
- 10. scribd.com [scribd.com]
Improving the yield and purity of synthesized potassium fumarate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of synthesized potassium fumarate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete Reaction: The neutralization of fumaric acid with potassium hydroxide may be incomplete. | • Ensure stoichiometric amounts of reactants are used. A slight excess of the base can be used, but this may affect the final pH. • Monitor the pH of the reaction mixture; it should be neutral to slightly alkaline upon completion. • Allow for sufficient reaction time. Gentle heating can increase the reaction rate, but excessive heat should be avoided to prevent side reactions. |
| Loss during Workup: Product may be lost during filtration or transfer steps. | • Ensure the product has fully crystallized before filtration. Cooling the solution in an ice bath can aid precipitation. • Wash the crystalline product with a minimal amount of cold solvent to avoid dissolving a significant portion of the this compound. • Carefully transfer the product between vessels to minimize mechanical losses. | |
| Suboptimal Crystallization Conditions: Improper solvent or temperature can lead to poor crystallization and recovery. | • Use a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Water is a common and effective solvent. • Allow the solution to cool slowly to promote the formation of larger, purer crystals. Rapid cooling can trap impurities. | |
| Low Purity | Impure Starting Materials: The purity of the final product is highly dependent on the purity of the starting fumaric acid and potassium hydroxide. | • Use high-purity grades of fumaric acid and potassium hydroxide. • If the fumaric acid contains maleic acid (a common impurity), consider a purification step for the starting material, such as recrystallization.[1][2][3] |
| Side Reactions: Isomerization of fumaric acid to maleic acid is possible under certain conditions, though less likely in a simple neutralization. | • Maintain a controlled temperature during the reaction. | |
| Occlusion of Impurities during Crystallization: Rapid crystallization can trap impurities within the crystal lattice. | • Employ slow cooling during recrystallization to allow for the formation of well-defined crystals and the exclusion of impurities. • Consider a second recrystallization step if the purity is still not satisfactory. | |
| Product is colored | Presence of Colored Impurities: Trace impurities from starting materials or side reactions can impart color to the final product. | • Treat the this compound solution with activated charcoal before filtration and crystallization to adsorb colored impurities.[1][2] |
| Difficulty with Crystallization | Solution is too dilute or too concentrated: The concentration of this compound in the solvent is critical for successful crystallization. | • If the solution is too dilute, carefully evaporate some of the solvent to reach the saturation point. • If the solution is too concentrated, add a small amount of solvent to dissolve the precipitate and then allow it to cool slowly. |
| Presence of interfering substances: Certain impurities can inhibit crystal formation. | • Ensure all glassware is clean. • If impurities are suspected, consider a purification step like treatment with activated charcoal before attempting crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most straightforward and common method is the direct neutralization of fumaric acid with a stoichiometric amount of potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) in an aqueous solution.[4] The reaction is typically followed by filtration and crystallization of the resulting salt.
Q2: How can I improve the yield of my this compound synthesis?
A2: To improve the yield, focus on three main areas:
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Reaction Completion: Ensure the neutralization reaction goes to completion by using appropriate stoichiometry and allowing for adequate reaction time.
-
Crystallization Efficiency: Optimize the crystallization process by selecting an appropriate solvent (water is common) and cooling profile. Slow cooling generally yields larger, purer crystals and better recovery.
-
Minimize Transfer Losses: Be meticulous during product transfer and filtration steps to avoid mechanical loss of the product.
Q3: My final product has a yellowish tint. How can I decolorize it?
A3: A yellowish tint usually indicates the presence of colored impurities. These can often be removed by treating the aqueous solution of this compound with activated charcoal before the final crystallization step.[1][2] The charcoal adsorbs the colored impurities, which are then removed by filtration.
Q4: What are the most likely impurities in my synthesized this compound?
A4: Potential impurities can include:
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Unreacted Fumaric Acid: If the neutralization is incomplete.
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Excess Potassium Hydroxide: If too much base is used.
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Maleic Acid/Potassium Maleate: Maleic acid is a common impurity in commercial fumaric acid.[3]
-
Other metal salts: If the starting materials are not pure.
Q5: How can I confirm the purity of my synthesized this compound?
A5: Several analytical techniques can be used to assess purity:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique to separate and quantify this compound and any organic impurities like maleic acid.
-
Titration: Acid-base titration can be used to determine the assay of the salt.
-
Spectroscopic Methods (e.g., FT-IR, NMR): These can confirm the identity of the compound and may reveal the presence of impurities.
Q6: What is the best solvent for recrystallizing this compound?
A6: Water is the most common and effective solvent for the recrystallization of this compound due to its high polarity and the significant difference in the solubility of the salt at high and low temperatures.
Experimental Protocols
Protocol 1: Synthesis of this compound via Neutralization
Materials:
-
Fumaric Acid (high purity)
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Potassium Hydroxide (KOH) pellets (high purity)
-
Deionized Water
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Ethanol (for washing)
Procedure:
-
In a beaker, dissolve a specific molar amount of fumaric acid in deionized water with stirring. Gentle heating may be required to fully dissolve the acid.
-
In a separate beaker, prepare a solution containing a stoichiometric equivalent of potassium hydroxide in deionized water.
-
Slowly add the potassium hydroxide solution to the fumaric acid solution with continuous stirring. The reaction is exothermic, so control the rate of addition to manage the temperature.
-
After the addition is complete, continue stirring for a period (e.g., 30 minutes) to ensure the reaction goes to completion. Monitor the pH to ensure it is near neutral.
-
If the solution is colored, add a small amount of activated charcoal and stir for 15-20 minutes.
-
Filter the hot solution to remove any insoluble impurities and activated charcoal.
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Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystallization.
-
Collect the this compound crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Dry the crystals in an oven at an appropriate temperature (e.g., 60-80°C) until a constant weight is achieved.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Deionized Water
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot deionized water.
-
If necessary, perform a hot filtration to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the solution in an ice bath to maximize the yield of crystals.
-
Collect the purified crystals by vacuum filtration.
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Wash the crystals with a small amount of ice-cold deionized water.
-
Dry the crystals to a constant weight.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical troubleshooting guide for addressing low yield issues.
References
Troubleshooting unexpected peaks in the chromatogram of potassium fumarate.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected peaks in the chromatogram of potassium fumarate.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of unexpected peaks in an HPLC chromatogram?
Unexpected peaks, often called "ghost peaks" or "spurious peaks," can originate from various sources. The most common causes include:
-
Contamination: This is a primary culprit and can come from the mobile phase, glassware, sample vials, or the HPLC system itself.[1][2] Impurities in solvents or reagents are a frequent source of contamination.[1]
-
Carryover: Residual sample from a previous injection can elute in a subsequent run, appearing as an unexpected peak.[1][2]
-
Column Bleed: Degradation of the stationary phase of the HPLC column can release compounds that are detected as peaks.[1][2]
-
Sample Degradation: The analyte itself may degrade in the sample solvent or under the chromatographic conditions, leading to the formation of new peaks.
-
Air Bubbles: The presence of air bubbles in the mobile phase or injector can cause spurious signals in the detector.[1]
Q2: I see a peak in my blank injection. What does this indicate?
A peak appearing in a blank injection (an injection of the mobile phase or solvent without the analyte) is a classic sign of system contamination.[1][2] The contamination could be in your mobile phase, the solvent used to prepare the blank, the sample vial, or within the HPLC system (e.g., injector, tubing, or detector). To troubleshoot this, you should systematically investigate each of these potential sources.
Q3: Could the unexpected peak be related to the this compound itself?
Yes, the peak could be an impurity from the synthesis of this compound or a degradation product. A common impurity in fumaric acid is its cis-isomer, maleic acid . Due to their structural similarity, separating these two compounds requires a well-optimized chromatographic method.
Q4: How can I differentiate between a system-related peak and a sample-related peak?
To distinguish between a peak originating from your system and one from your sample, follow these steps:
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Run a blank injection: As mentioned, if the peak is present in the blank, the issue is likely with the system or your solvents.[1][2]
-
Prepare a fresh sample and mobile phase: If the peak disappears with freshly prepared solutions, the original solutions were likely contaminated or had degraded.
-
Inject a placebo (if applicable): If you are analyzing a formulated product, injecting a placebo (the formulation without the active pharmaceutical ingredient, this compound) can help identify peaks originating from excipients.
Troubleshooting Guide for Unexpected Peaks
This guide provides a systematic approach to identifying and eliminating unexpected peaks in your chromatogram of this compound.
Problem: An unexpected peak is observed in the chromatogram.
Step 1: Initial Assessment and Information Gathering
Before making any changes to your system, gather information about the unexpected peak.
-
Peak Shape: Is the peak sharp, broad, or split? Broad peaks may indicate late elution from a previous run or column degradation, while sharp peaks could be from a contaminant.[3]
-
Retention Time: Is the retention time of the unexpected peak consistent across multiple runs? Consistent retention times suggest a specific contaminant, while variable retention times might point to issues like improper equilibration or system instability.
-
Blank Injection: As a first diagnostic step, run a blank. The presence of the peak in the blank will significantly narrow down the potential causes.
Step 2: Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting unexpected peaks.
Caption: Troubleshooting workflow for unexpected peaks.
Step 3: Detailed Troubleshooting Actions
Based on the initial assessment and the workflow, take the following targeted actions.
| Potential Cause | Recommended Actions |
| Mobile Phase Contamination | Prepare fresh mobile phase using HPLC-grade solvents and reagents.[1] Filter the mobile phase before use. Ensure the water used is of high purity (e.g., Milli-Q or equivalent). |
| System Contamination | Flush the entire HPLC system, including the injector and detector, with a strong solvent (e.g., a high percentage of organic solvent).[1] Clean the injector needle and sample loop.[1] |
| Glassware Contamination | Use meticulously clean glassware for preparing all solutions. Rinse glassware with the mobile phase or a high-purity solvent before use. |
| Sample Carryover | Implement a robust needle wash protocol in your autosampler method.[1] If carryover persists, inject a blank after a high-concentration sample to confirm. |
| Column Issues | If you suspect column contamination, try flushing the column with a strong solvent (check the column care manual for recommended flushing procedures). If the peak persists and other sources have been ruled out, the column may be irreversibly contaminated or degraded and may need replacement. |
| Sample Impurity/Degradation | Investigate potential impurities from the synthesis of this compound, such as maleic acid. Analyze a freshly prepared sample to see if the peak intensity changes over time, which would suggest degradation. |
Experimental Protocols
This section provides a reference HPLC method for the analysis of fumaric acid, which can be adapted for this compound. The key is to achieve separation from potential impurities like maleic acid.
HPLC Method for the Separation of Fumaric Acid and Maleic Acid
This method is a starting point and may require optimization for your specific instrument and sample matrix.
| Parameter | Condition |
| Column | Phenyl column (e.g., Inertsil Ph-3, 5 µm, 150 x 4.6 mm I.D.)[4] or a Diol column (e.g., Inertsil Diol)[5] |
| Mobile Phase | 0.1% Phosphoric Acid in water[4] |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 40 °C[4] |
| Detection | UV at 210 nm[4][5] |
| Injection Volume | 10 µL[4][5] |
| Sample Preparation | Dissolve the this compound sample in the mobile phase to a known concentration (e.g., 10 mg/L).[5] |
Logical Relationship for Method Adaptation
The following diagram illustrates the relationship between the reference method and its adaptation for this compound analysis.
Caption: Adaptation of a reference HPLC method.
References
Technical Support Center: The Impact of pH on the Stability of Potassium Fumarate in Buffer Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability of potassium fumarate in buffer solutions. The information is designed to assist researchers, scientists, and drug development professionals in designing and executing experiments, interpreting results, and ensuring the integrity of their formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in aqueous buffer solutions?
The main stability concerns for this compound in buffer solutions are:
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Isomerization: Fumaric acid, the conjugate acid of the fumarate ion, can isomerize from its trans form to the cis isomer, maleic acid. This conversion can be influenced by factors such as heat and the presence of catalysts.
-
Degradation: Under certain conditions, the fumarate molecule can degrade. The degradation pathway and rate are significantly influenced by the pH of the solution and the presence of oxidizing agents.
Q2: How does pH influence the stability of this compound?
The pH of a buffer solution is a critical factor governing the stability of this compound. The speciation of fumaric acid (the undissociated acid, the monovalent fumarate ion, and the divalent fumarate ion) is pH-dependent, which in turn affects its reactivity and degradation pathways. While specific quantitative data on the pH-dependent degradation kinetics of this compound is not extensively available in public literature, studies on related compounds like dimethyl fumarate have shown a clear pH dependency on stability. For dimethyl fumarate, the stability was found to decrease in the following order of pH: 7 < 5 < 3 < 1 < 9. This suggests that both highly acidic and alkaline conditions can accelerate degradation.
Q3: What are the potential degradation products of this compound at different pH values?
Under forced degradation conditions, particularly in the presence of strong oxidizing agents like sulfate radicals, fumaric acid can degrade into various smaller organic molecules. In the presence of chloride ions, chlorinated byproducts have also been identified. The exact nature and distribution of degradation products are highly dependent on the specific stress conditions (pH, temperature, oxidizing agents). Under typical storage conditions in buffer solutions, the primary degradation concern is often isomerization to maleic acid.
Q4: Can this compound isomerize to potassium maleate in buffer solutions?
Yes, the isomerization of the fumarate ion to the maleate ion is a potential stability issue. This conversion from the trans isomer (fumarate) to the cis isomer (maleate) can be catalyzed by factors such as heat and certain catalysts. The rate of this isomerization has been shown to be dependent on the reaction conditions. It is crucial to monitor for the presence of maleic acid as an impurity in stability studies of this compound.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peak in HPLC chromatogram during stability study. | Formation of a degradation product, most commonly the isomerization to maleic acid. | - Confirm the identity of the new peak using a maleic acid reference standard.- If confirmed as maleic acid, investigate factors that may promote isomerization (e.g., temperature, light exposure, incompatible excipients).- If not maleic acid, further characterization of the degradation product using techniques like LC-MS is recommended. |
| Decrease in this compound concentration over time, especially at extreme pH values. | pH-dependent degradation of the fumarate molecule. | - Conduct a forced degradation study across a range of pH values (e.g., pH 2, 7, 10) to understand the degradation profile.- Adjust the formulation pH to a range where this compound exhibits maximum stability. Based on data from related compounds, a near-neutral pH may be optimal. |
| Changes in the physical appearance of the solution (e.g., color change, precipitation). | - Degradation leading to colored byproducts.- Exceeding the solubility of this compound or its degradation products at a specific pH and temperature. | - Analyze the solution for degradation products.- Determine the solubility of this compound in the specific buffer system at the intended storage temperature. Ensure the concentration remains below the saturation point. |
| Inconsistent results in stability studies. | - Improper buffer preparation leading to pH drift.- Inadequate analytical method that is not stability-indicating. | - Verify the buffer capacity and ensure it is sufficient to maintain a stable pH throughout the study.- Develop and validate a stability-indicating HPLC method capable of separating this compound from all potential degradation products and impurities. |
Experimental Protocols
Protocol for a pH Stability Study of this compound
Objective: To evaluate the stability of this compound in buffer solutions at different pH values.
Materials:
-
This compound
-
Buffer salts (e.g., phosphate, citrate, borate)
-
Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
-
High-purity water
-
Validated stability-indicating HPLC method
Procedure:
-
Buffer Preparation: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2, 4, 7, 9, 12).
-
Sample Preparation: Accurately weigh and dissolve this compound in each buffer solution to achieve the target concentration.
-
Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of each sample using the validated HPLC method to determine the initial concentration of this compound and to check for any initial impurities.
-
Stability Storage: Store the remaining samples in tightly sealed containers at a controlled temperature (e.g., 25°C/60% RH, 40°C/75% RH). Protect samples from light if photostability is also being assessed.
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4 weeks; 1, 3, 6 months), withdraw aliquots from each sample and analyze them using the HPLC method.
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Identify and quantify any degradation products formed.
-
Plot the percentage of remaining this compound against time for each pH to determine the degradation kinetics.
-
Protocol for a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products and other impurities.
Typical Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted to be acidic) and an organic solvent (e.g., methanol or acetonitrile). The acidic pH of the mobile phase helps to ensure the fumaric acid is in its protonated form for better retention on a C18 column.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where fumaric acid has significant absorbance (e.g., 210 nm).
-
Column Temperature: Controlled at a constant temperature (e.g., 25°C).
Forced Degradation Study for Method Validation: To validate the stability-indicating nature of the method, a forced degradation study should be performed on a solution of this compound. This involves subjecting the solution to various stress conditions to intentionally induce degradation:
-
Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).
-
Base Hydrolysis: 0.1 M NaOH at room temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid or solution at an elevated temperature (e.g., 80°C).
-
Photodegradation: Exposing the solution to UV and visible light.
The stressed samples are then analyzed by the HPLC method to ensure that all degradation products are well-separated from the parent peak of fumarate and from each other.
Data Presentation
Table 1: Solubility of Fumaric Acid and its Sodium Salts at 25°C
| Compound | pH of Saturated Solution | Solubility ( g/100g H₂O) |
| Fumaric Acid | ~2.5 | 0.7 |
| Monosodium Fumarate | ~4.5 | 10.7 |
| Disodium Fumarate | ~7.5 | 25.0 |
Note: Data for sodium salts can be considered indicative for potassium salts due to their similar chemical nature.
Table 2: Hypothetical Degradation Data for this compound at 40°C
| pH | Time (weeks) | % this compound Remaining | Major Degradation Product |
| 2 | 0 | 100.0 | - |
| 4 | 98.5 | Maleic Acid | |
| 12 | 95.2 | Maleic Acid | |
| 7 | 0 | 100.0 | - |
| 4 | 99.8 | Not Detected | |
| 12 | 99.5 | Not Detected | |
| 10 | 0 | 100.0 | - |
| 4 | 97.9 | Unidentified Polar Degradant | |
| 12 | 93.8 | Unidentified Polar Degradant |
This table presents hypothetical data for illustrative purposes. Actual results will vary based on experimental conditions.
Visualizations
Caption: Potential pH-dependent degradation pathways of this compound.
Caption: Experimental workflow for a pH stability study of this compound.
Addressing the hygroscopic nature of potassium fumarate in experimental setups.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the challenges associated with the hygroscopic nature of potassium fumarate in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What does it mean for this compound to be hygroscopic?
A1: The hygroscopic nature of this compound means it readily absorbs moisture from the atmosphere.[1] This can lead to physical changes such as clumping, caking, or even deliquescence (dissolving in the absorbed water), which can significantly impact experimental accuracy and reproducibility.
Q2: How can moisture absorption affect my experiments involving this compound?
A2: Moisture absorption can lead to several experimental issues:
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Inaccurate Weighing: The measured mass will be higher than the actual mass of the dry compound, leading to errors in solution concentration.
-
Altered Physical Properties: Clumping and caking can make the powder difficult to handle, dispense, and dissolve uniformly.
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Chemical Degradation: The presence of water can potentially promote degradation of this compound or other components in a mixture.
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Inconsistent Results: Variability in moisture content between experiments can lead to poor reproducibility of results.
Q3: What are the ideal storage conditions for this compound?
A3: To minimize moisture absorption, this compound should be stored in a tightly sealed, airtight container in a cool, dry place. The use of a desiccator containing a suitable desiccant (e.g., silica gel, anhydrous calcium sulfate) is highly recommended. For highly sensitive experiments, storage in a controlled low-humidity environment, such as a glove box, is ideal.
Q4: I've noticed my this compound has clumped. Can I still use it?
A4: Clumped this compound has already absorbed a significant amount of moisture. While it may be possible to dry the material, it is difficult to ensure all absorbed water has been removed without potentially degrading the compound. For applications requiring high accuracy, it is recommended to use a fresh, unopened container of this compound. If you must use clumped material, it is crucial to determine its water content prior to use.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent results between experimental batches. | Varying moisture content of this compound. | 1. Implement a strict protocol for handling and storing this compound in a desiccator or glove box. 2. Always use a fresh, unopened container of this compound for a new set of experiments. 3. Consider performing a Karl Fischer titration to determine the water content of your this compound stock before each use. |
| Difficulty in dissolving this compound powder. | Clumping and caking due to moisture absorption. | 1. Use a mortar and pestle to gently break up clumps before weighing and dissolution. 2. Employ sonication or gentle heating to aid dissolution, ensuring the temperature does not degrade the compound. 3. Prepare solutions in a low-humidity environment to prevent further moisture uptake during the process. |
| Observed degradation of the final product in a formulation. | Moisture introduced by hygroscopic this compound is catalyzing degradation reactions. | 1. Dry all other components of the formulation thoroughly before mixing. 2. Consider using a formulation strategy to protect the active pharmaceutical ingredient (API) from moisture, such as film coating or co-processing with a non-hygroscopic excipient. |
| Weight of the this compound powder increases upon standing on the balance. | High ambient humidity in the laboratory. | 1. Weigh the this compound as quickly as possible. 2. Use a weighing vessel with a narrow opening to minimize exposure to air. 3. If possible, perform weighing inside a glove box with a controlled, low-humidity atmosphere. |
Quantitative Data on Hygroscopicity
| Salt | Critical Relative Humidity (%) at 30°C |
| Potassium Chloride | 84.0 |
| Potassium Nitrate | 90.5 |
| Potassium Sulfate | 96.3 |
Data sourced from Wikipedia's compilation on Critical Relative Humidity.[1]
Note: The hygroscopicity of this compound may differ from these values due to the influence of the fumarate anion. For precise characterization, it is recommended to determine the moisture sorption isotherm experimentally.
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
This protocol outlines the general procedure for determining the water content of a this compound sample using Karl Fischer titration, a highly accurate method for moisture determination.
Materials:
-
Karl Fischer titrator (coulometric or volumetric)
-
Karl Fischer reagent (e.g., Hydranal™-Composite 5)
-
Anhydrous methanol
-
This compound sample
-
Airtight weighing vessel
Procedure:
-
Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves pre-titrating the solvent to a dry endpoint.
-
Sample Preparation: Accurately weigh a suitable amount of the this compound sample in an airtight weighing vessel. The sample size will depend on the expected water content and the type of titrator used.
-
Titration: Quickly transfer the weighed sample to the titration vessel.
-
Analysis: Start the titration. The instrument will automatically dispense the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument's software will calculate the water content of the sample, usually expressed as a percentage.
-
Replicates: Perform the measurement in triplicate to ensure accuracy and precision.
Protocol 2: Gravimetric Moisture Sorption Isotherm Determination
This protocol describes a method to experimentally determine the moisture sorption isotherm of this compound. This involves exposing the sample to various controlled relative humidity environments and measuring the change in mass.
Materials:
-
A series of sealed desiccators
-
Saturated salt solutions to create different relative humidity environments (e.g., lithium chloride, magnesium chloride, sodium chloride, potassium nitrate)
-
Analytical balance (at least 4 decimal places)
-
Weighing dishes (pre-dried)
-
Oven for drying
Procedure:
-
Sample Preparation: Dry the this compound sample in a vacuum oven at a suitable temperature (e.g., 60°C) until a constant weight is achieved. This will be the "dry weight."
-
Prepare Humidity Chambers: Place a saturated solution of a specific salt at the bottom of each desiccator to create a known relative humidity. Allow the chambers to equilibrate.
-
Sample Exposure: Place a known weight of the dried this compound in a pre-weighed dish and place it in one of the humidity chambers.
-
Equilibration: Allow the sample to equilibrate in the chamber until it reaches a constant weight. This may take several days to weeks.
-
Mass Measurement: Once equilibrated, quickly weigh the sample. The difference between this weight and the initial dry weight is the amount of water absorbed.
-
Repeat for all Humidities: Repeat steps 3-5 for each of the different relative humidity chambers.
-
Data Analysis: Plot the equilibrium moisture content (g water / 100 g dry solid) against the water activity (relative humidity / 100). This curve is the moisture sorption isotherm.
Signaling Pathway and Workflow Diagrams
Fumarate in the Krebs Cycle and its Role as an Oncometabolite
Fumarate is a key intermediate in the Krebs (or tricarboxylic acid, TCA) cycle, where it is converted to malate by the enzyme fumarate hydratase (FH). In certain cancers, mutations in the FH gene lead to a buildup of fumarate. This excess fumarate can act as an oncometabolite, competitively inhibiting α-ketoglutarate-dependent dioxygenases, such as prolyl hydroxylases, leading to the stabilization of hypoxia-inducible factor (HIF-1α) and promoting a pseudo-hypoxic state that can drive tumor growth.[2]
Caption: Fumarate's role in the Krebs cycle and as an oncometabolite.
Experimental Workflow for Handling Hygroscopic this compound
This workflow outlines the key steps and considerations for conducting experiments with hygroscopic this compound to ensure accurate and reproducible results.
Caption: Recommended workflow for handling hygroscopic this compound.
Fumarate Hydratase (FH) Enzyme Assay Logical Relationship
This diagram illustrates the principle of a common coupled enzyme assay for measuring the activity of Fumarate Hydratase (FH). The production of malate by FH is coupled to the reduction of NAD+ to NADH by malate dehydrogenase (MDH), which can be monitored spectrophotometrically.
Caption: Logical relationship in a coupled enzyme assay for Fumarate Hydratase.
References
Technical Support Center: Optimizing Dissolution Methods for Poorly Soluble Potassium Fumarate Formulations
Welcome to the technical support center for optimizing dissolution methods for poorly soluble potassium fumarate formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on experimental design.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during the dissolution testing of this compound formulations.
| Problem | Potential Causes | Recommended Solutions |
| Incomplete Dissolution / Low % Drug Release | - Poor Solubility of this compound: The intrinsic solubility of this compound in the chosen dissolution medium may be too low to achieve sink conditions.[1] - Inadequate Agitation: The stirring speed may not be sufficient to facilitate the disintegration of the dosage form and expose the drug particles to the medium.[2] - "Coning" Effect (USP Apparatus 2): Undissolved particles may accumulate at the bottom of the vessel, reducing the surface area available for dissolution.[2] - Formulation Effects: Excipients in the formulation may be hindering drug release. | - Modify Dissolution Medium: - pH Adjustment: Since this compound is the salt of a weak acid (fumaric acid), its solubility is pH-dependent. Test dissolution in buffered media across a physiologically relevant pH range (e.g., 1.2, 4.5, 6.8) to identify optimal pH for dissolution.[3] - Incorporate Surfactants: Add a surfactant such as Sodium Lauryl Sulfate (SLS) or Polysorbate 80 to the dissolution medium to increase the solubility of this compound. Start with concentrations above the critical micelle concentration (CMC).[1][4][5] - Optimize Agitation: - Increase Stirring Speed: For USP Apparatus 2 (paddle), increasing the paddle speed from 50 rpm to 75 rpm can enhance dissolution.[2] - Use Alternative Apparatus: Consider using USP Apparatus 4 (flow-through cell), which is particularly suitable for poorly soluble drugs as it continuously introduces fresh medium, ensuring sink conditions are maintained.[6][7][8][9] - Address Formulation Challenges: - Evaluate Excipients: Review the formulation for excipients that might impede dissolution (e.g., hydrophobic lubricants). Consider the use of superdisintegrants to facilitate tablet breakup. |
| High Variability in Dissolution Results | - Inconsistent Dosage Form Positioning: The settling position of the tablet or capsule in the dissolution vessel can significantly impact the results. - Issues with Dissolution Medium Preparation: Inconsistent preparation of buffers or surfactant solutions can lead to variability. - Presence of Dissolved Gases: Air bubbles in the medium can adhere to the dosage form or basket mesh, reducing the surface area for dissolution.[7] - Sampling and Filtration Issues: Precipitation of the drug after sampling or adsorption of the drug onto the filter can lead to inaccurate and variable results. | - Standardize Procedures: - Use of Sinkers: For floating dosage forms, use a validated sinker to ensure consistent positioning. - Automated Systems: Employ automated dissolution systems to ensure consistency in sampling and other operational parameters. - Ensure Medium Quality: - Degas the Medium: Thoroughly degas the dissolution medium before use. - Precise Preparation: Follow a standardized and validated procedure for preparing all dissolution media. - Optimize Sampling and Filtration: - Filter Compatibility Study: Perform a filter compatibility study to ensure no drug is being adsorbed. - Immediate Dilution: If supersaturation and subsequent precipitation are suspected, dilute the samples immediately after filtration with a solvent in which the drug is highly soluble. |
| Precipitation of Drug in the Dissolution Vessel or During Sampling | - Supersaturation: The concentration of dissolved this compound may exceed its equilibrium solubility in the dissolution medium, leading to precipitation. - Common Ion Effect: If the dissolution medium contains a high concentration of potassium ions from other sources, it could suppress the dissolution of this compound. | - Maintain Sink Conditions: - Increase Medium Volume: Use a larger volume of dissolution medium. - Use USP Apparatus 4: The flow-through cell apparatus is highly effective at preventing supersaturation by continuously replacing the medium.[6][7][8][9] - Media Composition: - Avoid Common Ions: Be mindful of the ionic species in your buffer and avoid those that could trigger the common ion effect.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the best initial dissolution medium for a new this compound formulation?
A1: Start with standard pharmacopeial buffers that cover the physiological pH range of the gastrointestinal tract: pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 6.8 (simulated intestinal fluid).[11][12] Given that this compound is a salt of a weak acid, its solubility is expected to be pH-dependent.
Q2: When should I consider using a surfactant in the dissolution medium?
A2: If you observe incomplete dissolution in standard aqueous buffers and cannot achieve sink conditions, the use of a surfactant is recommended.[1] Sink conditions are generally considered to be when the volume of the dissolution medium is at least three times that required to form a saturated solution of the drug.
Q3: What concentration of surfactant should I use?
A3: It is generally recommended to use the lowest concentration of surfactant that achieves sink conditions and provides a discriminating dissolution profile. A good starting point is a concentration slightly above the surfactant's critical micelle concentration (CMC).[4][5]
Q4: Which dissolution apparatus is most suitable for poorly soluble this compound formulations?
A4: While USP Apparatus 2 (paddle) is commonly used, USP Apparatus 4 (flow-through cell) is often more advantageous for poorly soluble drugs like this compound.[2] Apparatus 4 facilitates the maintenance of sink conditions by continuously introducing fresh dissolution medium, which can be critical for achieving complete dissolution.[6][7][8][9]
Q5: How can I analyze the concentration of this compound in the dissolution samples?
A5: UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) are commonly used methods. A validated analytical method is crucial for accurate results. For UV-Vis, you will need to determine the λmax of this compound in each dissolution medium. HPLC offers greater specificity, which is important if excipients interfere with the UV absorbance of the drug.
Experimental Protocols
Protocol 1: Dissolution Testing using USP Apparatus 2 (Paddle Apparatus)
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Dissolution Medium: Prepare 900 mL of the desired medium (e.g., pH 6.8 phosphate buffer, with or without a specified concentration of surfactant). Degas the medium prior to use.
-
Temperature: Maintain the temperature of the dissolution medium at 37 ± 0.5 °C.
-
Paddle Speed: Set the paddle speed to 50 or 75 rpm.
-
Procedure:
-
Place one this compound tablet/capsule in each dissolution vessel.
-
Start the apparatus.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples immediately through a validated filter (e.g., 0.45 µm PTFE).
-
-
Analysis: Analyze the concentration of this compound in the filtered samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculations: Calculate the percentage of drug dissolved at each time point.
Protocol 2: Dissolution Testing using USP Apparatus 4 (Flow-Through Cell)
-
Apparatus: USP Dissolution Apparatus 4 (Flow-Through Cell).[7]
-
Dissolution Medium: Prepare a sufficient volume of the desired medium and degas it.
-
Temperature: Maintain the temperature of the water bath at 37 ± 0.5 °C.[7]
-
Cell Type: Select the appropriate cell size (e.g., 22.6 mm for tablets).[7]
-
Flow Rate: Set a constant flow rate (e.g., 4, 8, or 16 mL/min).[7]
-
Procedure:
-
Assemble the flow-through cell, typically with a layer of glass beads at the bottom.[6][7]
-
Place one this compound tablet/capsule into the cell.
-
Pump the dissolution medium through the cell at the specified flow rate.
-
Collect the eluate in fractions at specified time intervals using a fraction collector.
-
-
Analysis: Determine the concentration of this compound in each fraction using a validated analytical method.
-
Calculations: Calculate the dissolution rate and the cumulative percentage of drug dissolved over time.
Data Presentation
Table 1: Common Surfactants for Dissolution Media of Poorly Soluble Drugs
| Surfactant Type | Examples | Typical Concentration Range |
| Anionic | Sodium Lauryl Sulfate (SLS) | 0.1% - 2.0% w/v |
| Non-ionic | Polysorbate 80 (Tween® 80) | 0.1% - 1.0% w/v |
| Cationic | Cetyltrimethylammonium Bromide (CTAB) | 0.05% - 0.5% w/v |
Table 2: Impact of Key Parameters on this compound Dissolution
| Parameter | Change | Expected Impact on Dissolution Rate | Rationale |
| pH of Medium | Increase (towards neutral/alkaline) | Increase | As the salt of a weak acid, solubility generally increases with pH. |
| Agitation Speed | Increase | Increase | Enhances mass transfer and reduces the formation of a stagnant layer around the drug particles.[2] |
| Surfactant Concentration | Increase | Increase (up to a plateau) | Improves wetting and solubilization of the drug through micelle formation.[1] |
| Ionic Strength of Medium | Varies | Can either increase or decrease | Depends on the specific ions and their interaction with this compound. A high concentration of a common ion (potassium) could decrease dissolution.[10] |
Visualizations
Caption: Troubleshooting workflow for incomplete dissolution.
Caption: Experimental workflow for USP Apparatus 4.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. This compound | 7704-72-5 | Benchchem [benchchem.com]
- 4. Surfactant Selection for Dissolution Study of Poorly Soluble Drug [pharmaspecialists.com]
- 5. Role of Surfactant Micellization for Enhanced Dissolution of Poorly Water-Soluble Cilostazol Using Poloxamer 407-Based Solid Dispersion via the Anti-Solvent Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Dissolution Testing with Flow-Through Method: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. analysis.rs [analysis.rs]
- 9. americanfarmagrup.com [americanfarmagrup.com]
- 10. researchgate.net [researchgate.net]
- 11. eijppr.com [eijppr.com]
- 12. researchgate.net [researchgate.net]
Mitigating interference from structurally similar compounds in fumarate assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate interference from structurally similar compounds in fumarate assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a typical enzymatic fumarate assay?
A1: Most commercially available fumarate assay kits are based on an enzyme-coupled reaction.[1][2] In this assay, the enzyme fumarase catalyzes the hydration of fumarate to L-malate. The L-malate is then oxidized by malate dehydrogenase (MDH), which reduces NAD+ to NADH. The resulting NADH is then used to reduce a colorimetric or fluorometric probe, and the signal generated is proportional to the fumarate concentration in the sample.[1][2]
Q2: What are the common structurally similar compounds that can interfere with the assay?
A2: Structurally similar compounds, particularly other dicarboxylic acids that are intermediates in the citric acid cycle, can potentially interfere with the assay. These include:
-
Maleate: The cis-isomer of fumarate.
-
Succinate: The precursor to fumarate in the TCA cycle.
-
Malate: The product of the fumarase reaction. High initial levels of malate in the sample can affect the reaction equilibrium.
-
Citrate: Another tricarboxylic acid in the TCA cycle.
Q3: How can these compounds interfere with the assay?
A3: Interference can occur in several ways:
-
Enzyme Inhibition: A structurally similar compound might bind to the active site of fumarase or malate dehydrogenase, acting as a competitive inhibitor and reducing the reaction rate, leading to an underestimation of fumarate.
-
Substrate Mimicry: Although fumarase is specific for fumarate, extremely high concentrations of a similar molecule might be weakly recognized as a substrate, leading to a false positive signal.
-
Reaction Equilibrium Shift: High endogenous levels of L-malate in the sample can shift the equilibrium of the fumarase reaction towards fumarate, potentially leading to an underestimation of the initial fumarate concentration.
Q4: My sample has a high background signal. What could be the cause?
A4: A high background signal could be due to several factors:
-
Endogenous Malate: The presence of L-malate in your sample will lead to the reduction of the probe even in the absence of fumarate, as the reaction is coupled to malate dehydrogenase.
-
Contaminating Enzymes: Your sample itself might contain enzymes that can reduce NAD+ to NADH, leading to a false positive signal.
-
Non-specific Reduction of the Probe: Some compounds in complex biological samples can directly reduce the colorimetric or fluorometric probe.
Q5: How can I control for high background signals?
A5: To control for high background, it is essential to run a sample blank. This is a control reaction that contains your sample but omits the fumarase enzyme. The signal from the sample blank represents the contribution of endogenous malate and other interfering substances. Subtracting the sample blank reading from your sample reading will give you the signal specific to fumarate.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Lower than expected fumarate levels | Interference from a competitive inhibitor (e.g., high levels of maleate or other dicarboxylic acids). | 1. Dilute the sample: This can reduce the concentration of the inhibitor relative to fumarate. 2. Sample cleanup: Use solid-phase extraction (SPE) to separate fumarate from interfering compounds. 3. Confirm with an alternative method: Use a more specific method like HPLC or LC-MS to quantify fumarate. |
| Inconsistent or non-reproducible results | Presence of varying levels of interfering substances across different samples. | 1. Standardize sample preparation: Ensure all samples are treated identically to minimize variability. 2. Implement sample cleanup: Use SPE for all samples to remove potential interferents. 3. Spike and Recovery: Add a known amount of fumarate to a sample to determine if the recovery is consistent across samples. Poor recovery may indicate interference. |
| High signal in the "no fumarase" control (sample blank) | High endogenous L-malate concentration in the sample. | 1. Subtract the blank: As long as the signal is not saturating the detector, subtracting the blank value is the standard procedure. 2. Deplete endogenous malate: If the blank signal is too high, consider pre-treating the sample with malate dehydrogenase and a scavenger for NADH before adding the assay reagents and fumarase. |
| No signal or very low signal | Enzyme inhibition or degradation. | 1. Check for inhibitors: Besides structurally similar compounds, other substances in your sample could be inhibiting the enzymes. 2. Check reagent stability: Ensure the enzymes and cofactors in the kit have not degraded. Run a positive control with a known amount of fumarate standard. |
Experimental Protocols
Protocol 1: Standard Enzymatic Fumarate Assay
This protocol is a general guideline for a typical colorimetric fumarate assay. Refer to your specific kit's manual for detailed instructions.
-
Sample Preparation:
-
Homogenize tissue or cells in the provided assay buffer.
-
Centrifuge to remove insoluble material.
-
Collect the supernatant for the assay.
-
-
Standard Curve Preparation:
-
Prepare a series of fumarate standards by diluting the provided stock solution in the assay buffer. A typical range is 0 to 10 nmol/well.
-
-
Reaction Setup:
-
Add samples and standards to a 96-well plate.
-
For each sample, prepare a "sample blank" well.
-
Prepare a Master Reaction Mix containing assay buffer, probe, and malate dehydrogenase.
-
Prepare a "Blank" Master Reaction Mix that omits the fumarase.
-
Add the appropriate Master Mix to the sample and standard wells.
-
Add the "Blank" Master Mix to the "sample blank" wells.
-
Add fumarase to all wells except the "sample blank" wells.
-
-
Incubation and Measurement:
-
Incubate the plate at the recommended temperature (e.g., 37°C) for the specified time (e.g., 30-60 minutes).
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
-
Calculation:
-
Subtract the zero standard reading from all standard readings.
-
Plot the standard curve.
-
For each sample, subtract the "sample blank" reading from the sample reading.
-
Determine the fumarate concentration from the standard curve.
-
Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)
This is a general protocol for cleaning up biological samples to remove interfering organic acids. The choice of SPE sorbent and solvents will depend on the specific sample matrix.
-
Sorbent Selection: Use a weak anion exchange SPE cartridge.
-
Conditioning:
-
Wash the cartridge with 1-2 mL of methanol.
-
Equilibrate the cartridge with 1-2 mL of water or a low ionic strength buffer at a neutral pH.
-
-
Sample Loading:
-
Acidify the sample slightly (e.g., to pH 6.0) to ensure dicarboxylic acids are charged.
-
Load the sample onto the cartridge.
-
-
Washing:
-
Wash the cartridge with a weak buffer to remove neutral and weakly bound compounds.
-
-
Elution:
-
Elute the dicarboxylic acids with a buffer containing a higher salt concentration or a lower pH (e.g., containing formic acid).
-
-
Analysis:
-
The collected fraction can then be dried and reconstituted in the assay buffer for the enzymatic fumarate assay or analyzed by HPLC/LC-MS.
-
Visualizations
Caption: Signaling pathway of a typical enzyme-coupled fumarate assay.
Caption: Logical workflow for troubleshooting interference in fumarate assays.
References
Validation & Comparative
Comparative Analysis of Potassium Fumarate and Sodium Fumarate on Cell Viability: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of potassium fumarate and sodium fumarate on cell viability, tailored for researchers, scientists, and drug development professionals. While direct comparative studies on the effects of this compound versus sodium fumarate on cell viability are limited in publicly available literature, this document synthesizes existing data on fumarates and the differential cellular effects of sodium and potassium ions to offer a scientifically grounded overview.
Executive Summary
Fumaric acid and its salts, including this compound and sodium fumarate, are integral to cellular metabolism as intermediates in the Krebs cycle. Emerging research has highlighted their roles beyond bioenergetics, implicating them in cellular signaling pathways that influence cell viability, inflammation, and oxidative stress. This guide explores the current understanding of how fumarate salts impact cell viability, the potential influence of the associated cation (potassium vs. sodium), and provides standardized protocols for conducting comparative cell viability studies.
Data Presentation: A Framework for Comparison
Due to the absence of direct comparative experimental data in the literature, the following table is presented as a template to guide researchers in structuring their findings. The values for Dimethyl Fumarate (DMF), a well-studied fumarate ester, are included to provide context on the range of cytotoxic effects that fumarate compounds can exhibit.
| Compound | Cell Line | Assay Type | Incubation Time (hours) | IC50 Value (µM) | Citation |
| This compound | e.g., HeLa | MTT | e.g., 48 | Data Not Available | N/A |
| Sodium Fumarate | e.g., HeLa | MTT | e.g., 48 | Data Not Available | N/A |
| Dimethyl Fumarate | MCC13 | MTT | 48 | 97.80 | [1] |
| Dimethyl Fumarate | MCC14.2 | MTT | 48 | 67.99 | [1] |
| Dimethyl Fumarate | MCC26 | MTT | 48 | 31.60 | [1] |
Note: The IC50 values for Dimethyl Fumarate are provided for illustrative purposes to demonstrate how data for fumarate compounds can be presented.
Discussion of Expected Effects on Cell Viability
The Role of Fumarate:
High concentrations of fumarate have been shown to induce a loss of cell viability through apoptosis and can lead to DNA fragmentation.[2] The dose-response to fumarate is complex and can be cell-type specific, with some studies suggesting a U-shaped curve where moderate doses may have cytoprotective effects, while high doses are cytotoxic.
Influence of the Cation: Potassium vs. Sodium:
The choice of the cation (potassium or sodium) in a salt can influence its biological effects. Some studies have indicated that sodium salts can be more cytotoxic than their potassium counterparts. For instance, sodium saccharin and sodium chloride have been shown to decrease cell viability in a dose-related manner, while their potassium and calcium salt equivalents had no such effect.[3] The balance of sodium and potassium ions is crucial for maintaining the cellular membrane potential, and alterations in their intracellular concentrations can impact cell growth and proliferation. Therefore, it is plausible that this compound and sodium fumarate may exhibit different effects on cell viability, a hypothesis that warrants direct experimental investigation.
Experimental Protocols
To facilitate standardized and reproducible research, a detailed protocol for a common cell viability assay is provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well flat-bottom plates
-
This compound and sodium fumarate solutions of known concentrations
-
Cell line of interest (e.g., HeLa, HEK293, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and sodium fumarate in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the various concentrations of the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT reagent to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Visualizations
Experimental Workflow
Caption: A flowchart of the MTT assay for determining cell viability.
Fumarate and the NRF2 Signaling Pathway
Fumarate and its derivatives, such as dimethyl fumarate (DMF), are known to interact with the NRF2 signaling pathway, which plays a critical role in the cellular response to oxidative stress.
Caption: Fumarate inhibits KEAP1, leading to NRF2 stabilization and activation of antioxidant genes.
References
- 1. The Antineoplastic Effect of Dimethyl Fumarate on Virus-Negative Merkel Cell Carcinoma Cell Lines: Preliminary Results [mdpi.com]
- 2. Exposure to high levels of fumarate and succinate leads to apoptotic cytotoxicity and altered global DNA methylation profiles in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro cytotoxicity of the sodium, potassium and calcium salts of saccharin, sodium ascorbate, sodium citrate and sodium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Potassium Fumarate and Potassium Chloride as Potassium Supplements: An Evidence-Based Guide
An extensive review of scientific literature reveals a significant disparity in the available clinical data for potassium fumararate compared to potassium chloride, precluding a direct, evidence-based comparison of their efficacy as potassium supplements. While potassium chloride has been the subject of numerous studies, providing a clear profile of its pharmacokinetic and clinical effects, research on potassium fumarate in this context is notably absent. This guide, therefore, presents a comprehensive overview of the established efficacy and safety of potassium chloride, alongside the limited available information for this compound, highlighting the current gaps in research.
Potassium Chloride: A Well-Established Potassium Supplement
Potassium chloride (KCl) is a widely used and extensively studied potassium salt for the prevention and treatment of hypokalemia. Its efficacy in raising serum potassium levels is well-documented across various formulations.
Quantitative Data on Potassium Chloride Efficacy
The following table summarizes key quantitative data from clinical studies on the effects of oral potassium chloride supplementation.
| Parameter | Result | Study Details |
| Increase in Serum Potassium | A meta-analysis of 20 trials showed that oral potassium supplementation resulted in a weighted mean difference of +0.14 mmol/L in serum potassium levels.[1][2] | The duration of supplementation in these trials ranged from 2 to 24 weeks, with potassium doses varying from 22 to 140 mmol/day.[2] |
| Dose-Response | Studies suggest an estimated rise in serum potassium of approximately 0.1 mEq/L for every 10 mEq of potassium chloride administered.[3] | One study observed a median change in serum K+ of 0.05 mEq/L per 10 mEq of supplementation.[3] |
| Urinary Potassium Excretion | A meta-analysis reported an average increase in urinary potassium excretion of 45.75 mmol/24 hours with potassium supplementation.[2] | In a prospective study, a median potassium supplement dose of 8.50 g resulted in an increase in 24-hour urinary potassium from 41.40 to 59.75 mmol/24 h.[3][4] |
| Bioavailability | The extent of absorption of potassium is similar from solution, suspension, and capsule formulations of potassium chloride.[5] | A crossover study in 28 healthy male volunteers demonstrated that potassium from a microencapsulated suspension was fully bioavailable compared to a liquid solution and a capsule.[5] |
Experimental Protocols for Key Studies on Potassium Chloride
Study Design from a Bioavailability Trial: [5]
A randomized, crossover study was conducted with 28 healthy male volunteers over a 20-day period, divided into four five-day periods.
-
Treatment Arms:
-
Single 40-mEq dose of microencapsulated potassium chloride suspension.
-
Single 40-mEq dose of a marketed microencapsulated potassium chloride capsule.
-
Single 40-mEq dose of a marketed potassium chloride solution.
-
-
Control Period: One five-day period with no drug administration to determine dietary potassium contribution.
-
Diet: Controlled meals with specific amounts of potassium and sodium.
-
Primary Outcome Measures:
-
Bioavailability: Cumulative amount of potassium excreted in urine at 24 and 48 hours post-administration.
-
Rate of Absorption: Calculated from excretion rates during each urine collection interval on Day 4.
-
Signaling Pathways and Physiological Effects
The primary physiological role of potassium is to maintain the electrochemical gradient across cell membranes, which is crucial for nerve impulse transmission, muscle contraction, and normal heart function. The regulation of potassium homeostasis is a complex process primarily managed by the kidneys.
Side Effects of Potassium Chloride
The most common side effects of oral potassium chloride supplementation are gastrointestinal in nature. These can include:
More serious, though less common, side effects can occur, particularly with high doses or in individuals with impaired kidney function. These include hyperkalemia (high blood potassium), which can lead to muscle weakness, paralysis, and cardiac arrhythmias.[6]
This compound: Limited Available Data
This compound is the potassium salt of fumaric acid. It is approved as a food additive (E366) and is used as a nutritional supplement. However, there is a significant lack of published clinical studies evaluating its efficacy and safety as a primary agent for the treatment of hypokalemia.
Quantitative Data on this compound Efficacy
Our comprehensive search of the scientific literature did not identify any clinical trials or experimental studies that provided quantitative data on the effect of this compound on serum potassium levels, its bioavailability, or urinary excretion rates in humans.
Potential Considerations for the Fumarate Anion
Fumaric acid is an intermediate in the citric acid cycle. While no direct studies on the acid-base effects of this compound supplementation were found, it is plausible that the metabolism of the fumarate anion could have an alkalinizing effect, in contrast to the neutral effect of the chloride anion. However, without experimental data, this remains speculative. One study in growing bulls showed that fumaric acid supplementation did not significantly influence blood gas concentrations, which are parameters of the acid-base status.[7]
Side Effects of this compound
Specific side effect profiles for this compound as a potassium supplement are not well-documented in the medical literature. General side effects associated with potassium supplementation, such as gastrointestinal upset, are possible.
Conclusion and Future Directions
Based on the currently available evidence, potassium chloride is a well-characterized and effective potassium supplement with a clearly defined efficacy and safety profile. In contrast, there is a profound lack of clinical data on this compound for the treatment or prevention of hypokalemia.
To establish the efficacy of this compound as a viable alternative to potassium chloride, dedicated clinical trials are necessary. Such studies should be designed to provide quantitative data on:
-
The dose-dependent effects of this compound on serum potassium levels.
-
The bioavailability and pharmacokinetic profile of this compound.
-
A direct comparison of the efficacy and side-effect profile of this compound versus potassium chloride.
-
The impact of this compound on acid-base balance.
Until such data becomes available, healthcare professionals and researchers should rely on well-established potassium supplements like potassium chloride for the management of hypokalemia.
References
- 1. Systematic review and meta-analysis of randomised controlled trials on the effects of potassium supplements on serum potassium and creatinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of oral potassium supplementation on urinary potassium excretion and its diagnostic value for primary aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioavailability of potassium from three dosage forms: suspension, capsule, and solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Influence of various amounts of fumaric acid on performance and parameters of the acid-base balance of growing bulls fed with grass or maize silage - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Potassium Fumarate: HPLC vs. Enzymatic Assays
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and key intermediates like potassium fumarate is paramount. This guide provides a detailed comparison of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and enzymatic assays, offering insights into their respective methodologies and performance characteristics to aid in the selection of the most suitable method for your analytical needs.
This comparison guide delves into the experimental protocols and performance data for both HPLC and enzymatic methods for the quantification of this compound. While HPLC offers robust separation and quantification, enzymatic assays provide a high-throughput and sensitive alternative.
Methodologies: A Detailed Look at the Experimental Protocols
A clear understanding of the experimental procedures is crucial for the successful implementation and cross-validation of these analytical methods. Below are the detailed protocols for both the HPLC and enzymatic quantification of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This proposed method is based on established principles of reversed-phase HPLC for the analysis of fumaric acid and its salts.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A filtered and degassed solution of 0.05 M potassium dihydrogen phosphate buffer, with the pH adjusted to 2.5 using phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient (approximately 25°C).
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the this compound sample in the mobile phase to achieve a target concentration within the linear range of the assay.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase.
-
Generate a series of calibration standards by serially diluting the stock solution to cover the desired concentration range.
Enzymatic Assay Protocol
This protocol is based on the principles of commercially available fumarate assay kits that utilize the enzymatic conversion of fumarate to malate.
Principle: The assay is based on the enzymatic conversion of fumarate to malate by the enzyme fumarase. The malate is then oxidized by malate dehydrogenase, which is coupled to the reduction of a tetrazolium salt (MTT) to a colored formazan product. The intensity of the color, measured spectrophotometrically, is directly proportional to the fumarate concentration.[1][2]
Instrumentation:
-
Microplate reader capable of measuring absorbance at 565 nm.
-
Incubator.
Reagents:
-
Assay Buffer
-
Fumarase Enzyme
-
Malate Dehydrogenase
-
NAD+ (Nicotinamide Adenine Dinucleotide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
This compound Standard
Assay Procedure:
-
Prepare a standard curve by diluting the this compound standard in the assay buffer to concentrations ranging from 0 to 2 mM.
-
Add 50 µL of the standards and samples to separate wells of a 96-well microplate.
-
Prepare a reaction mix containing the assay buffer, fumarase, malate dehydrogenase, NAD+, and MTT.
-
Add 100 µL of the reaction mix to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 565 nm using a microplate reader.
-
Calculate the fumarate concentration in the samples by comparing their absorbance to the standard curve.
Performance Characteristics: A Head-to-Head Comparison
The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes the key validation parameters for both HPLC and enzymatic assays for this compound quantification.
| Performance Parameter | HPLC Method (Proposed) | Enzymatic Assay |
| Linearity Range | 0.1 - 100 µg/mL | 0.005 - 2 mM (0.58 - 232 µg/mL)[1] |
| Accuracy (% Recovery) | Typically 98 - 102% | Data not readily available, but expected to be high |
| Precision (%RSD) | < 2% | Data not readily available, but expected to be low |
| Limit of Detection (LOD) | Dependent on instrumentation, typically in the low ng/mL range | 5 µM (0.58 µg/mL)[1] |
| Limit of Quantification (LOQ) | Dependent on instrumentation, typically in the mid-to-high ng/mL range | Data not readily available, but higher than LOD |
| Analysis Time per Sample | ~10-15 minutes | ~30-40 minutes (including incubation) |
| Throughput | Moderate | High (suitable for 96-well plate format) |
| Specificity | High (separates fumarate from other components) | High (enzyme-specific reaction) |
Visualizing the Processes
To better illustrate the experimental workflows and the underlying biochemical reaction, the following diagrams are provided.
Caption: Enzymatic conversion of fumarate to a detectable product.
Caption: Workflow for the cross-validation of HPLC and enzymatic assays.
Conclusion: Making the Right Choice
Both HPLC and enzymatic assays are powerful tools for the quantification of this compound, each with its own set of advantages.
-
HPLC is a highly specific and robust method, ideal for quality control environments where separation from potential impurities is critical. Its moderate throughput can be a limitation for large numbers of samples.
-
Enzymatic assays offer the benefits of high sensitivity and high throughput, making them well-suited for screening applications and rapid analysis of numerous samples. The reliance on enzyme activity means that reaction conditions must be carefully controlled.
The choice between these two methods will ultimately depend on the specific requirements of the analysis, including the sample matrix, the number of samples, the required level of precision and accuracy, and the available instrumentation. For comprehensive method validation, a cross-validation study comparing the results from both techniques is highly recommended to ensure the reliability and interchangeability of the analytical data.
References
A Comparative Analysis of the Buffering Capacity of Potassium Fumarate and Standard Phosphate Buffers
For Researchers, Scientists, and Drug Development Professionals
In the formulation of pharmaceutical products, maintaining a stable pH is critical for the solubility, stability, and efficacy of active pharmaceutical ingredients (APIs). While standard phosphate buffers are widely utilized due to their physiological relevance and well-characterized properties, alternative buffering agents such as potassium fumarate are gaining attention. This guide provides an objective comparison of the buffering capacity of this compound and standard phosphate buffers, supported by theoretical principles and detailed experimental methodologies.
Introduction to the Buffers
This compound Buffer: Fumaric acid is a dicarboxylic acid, an intermediate in the citric acid cycle, making it a biocompatible option for pharmaceutical formulations. As a diprotic acid, it possesses two pKa values, offering buffering capacity in two distinct acidic pH ranges.
Standard Phosphate Buffer: Phosphate buffers are a cornerstone in biopharmaceutical formulation, primarily due to their presence in physiological systems and their buffering capacity around the neutral pH range.[1] Phosphoric acid is a triprotic acid, providing three buffering regions. The most commonly utilized range in pharmaceutical and biological research is centered around its second pKa (pKa2).
Physicochemical Properties and Buffering Ranges
The effectiveness of a buffer is dictated by its pKa value(s). A buffer demonstrates its maximum buffering capacity at a pH equal to its pKa and is generally effective within a range of pKa ± 1 pH unit.
| Buffer System | pKa1 | pKa2 | pKa3 | Optimal Buffering Range(s) |
| This compound | ~3.03 | ~4.44 | N/A | pH 2.0 - 5.4 |
| Potassium/Sodium Phosphate | ~2.15 | ~7.20 | ~12.35 | pH 1.1 - 3.1, pH 6.2 - 8.2, pH 11.3 - 13.3 |
Table 1: Comparison of pKa Values and Optimal Buffering Ranges.
Based on their respective pKa values, this compound is an effective buffer in the acidic pH range of 2.0 to 5.4. In contrast, the phosphate buffer system is more versatile, with a physiologically relevant buffering range around neutral pH (6.2 to 8.2), which is critical for many biological applications.[2]
Buffering Capacity (β)
Buffering capacity (β) is a quantitative measure of a buffer's resistance to pH change upon the addition of an acid or base. It is defined as the amount of strong acid or base (in moles) required to change the pH of one liter of the buffer solution by one unit. The buffer capacity is maximal when pH = pKa and is directly proportional to the total buffer concentration.
Experimental Protocols
To empirically determine and compare the buffering capacity of this compound and phosphate buffers, the following experimental protocols can be employed.
Preparation of Buffer Solutions
This compound Buffer (0.1 M, pH 4.0):
-
Dissolve Fumaric Acid: Weigh 11.61 g of fumaric acid and dissolve it in approximately 800 mL of purified water.
-
Add Potassium Hydroxide: While stirring, slowly add a concentrated solution of potassium hydroxide (e.g., 1 M KOH) until the pH of the solution reaches 4.0. A pH meter should be used for accurate measurement.
-
Adjust to Final Volume: Once the target pH is achieved, transfer the solution to a 1 L volumetric flask and add purified water to the mark.
Potassium Phosphate Buffer (0.1 M, pH 7.2):
-
Prepare Stock Solutions:
-
0.1 M Monobasic Potassium Phosphate (KH2PO4): Dissolve 13.61 g of KH2PO4 in purified water to make 1 L of solution.
-
0.1 M Dibasic Potassium Phosphate (K2HPO4): Dissolve 17.42 g of K2HPO4 in purified water to make 1 L of solution.
-
-
Mix Stock Solutions: Combine the monobasic and dibasic solutions in a ratio that yields a pH of 7.2. A common starting point is to mix approximately 28 mL of the 0.1 M KH2PO4 solution with 72 mL of the 0.1 M K2HPO4 solution for every 100 mL of the final buffer.
-
Verify and Adjust pH: Use a calibrated pH meter to check the pH of the mixed solution. If necessary, add small volumes of the appropriate stock solution to adjust the pH to exactly 7.2.
-
Final Volume: Adjust the final volume with purified water as needed.
Titration for Buffering Capacity
-
Sample Preparation: Place a known volume (e.g., 100 mL) of the prepared 0.1 M buffer solution into a beaker with a magnetic stir bar.
-
Initial pH Measurement: Immerse a calibrated pH electrode in the solution and record the initial pH.
-
Titration:
-
Acid Challenge: Slowly add a standardized strong acid (e.g., 0.1 M HCl) in small, precise increments (e.g., 0.5 mL or 1.0 mL) from a burette.
-
Base Challenge: In a separate experiment, repeat the process with a standardized strong base (e.g., 0.1 M NaOH).
-
-
Data Collection: Record the pH of the buffer solution after each increment of acid or base is added. Continue the titration until the pH has changed by at least 2 pH units from the initial value.
-
Data Analysis: Plot the pH of the solution (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.
Calculation of Buffering Capacity (β)
The buffering capacity (β) can be calculated from the titration data using the following formula:
β = ΔB / ΔpH
Where:
-
ΔB is the moles of strong acid or base added per liter of buffer.
-
ΔpH is the corresponding change in pH.
Visualizing Buffer Performance
The following diagrams illustrate the theoretical concepts and experimental workflows discussed.
Caption: Experimental workflow for comparing buffer capacity.
Caption: Representative titration curves for fumarate and phosphate buffers.
Conclusion
The choice between this compound and standard phosphate buffers for pharmaceutical formulations depends primarily on the desired pH of the final product.
-
This compound is a suitable choice for formulations requiring a pH in the acidic range of 2.0 to 5.4. Its biocompatibility as a citric acid cycle intermediate is an added advantage.
-
Standard phosphate buffers offer greater versatility with a crucial buffering range around physiological pH (6.2 - 8.2), making them indispensable for many parenteral and biological drug products.
While this guide provides a theoretical comparison, it is imperative for formulation scientists to conduct direct experimental evaluations of buffering capacity for their specific API and excipient matrix to ensure optimal product stability and performance.
References
A Comparative Analysis of the Metabolic Effects of Potassium Fumarate and Potassium Malate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium fumarate and potassium malate are potassium salts of two key metabolic intermediates in the citric acid (TCA) cycle: fumarate and malate. While structurally similar, their distinct positions and functions within this central metabolic hub suggest potentially different impacts on cellular bioenergetics and signaling. This guide provides a comparative analysis of their metabolic effects, supported by experimental data and detailed methodologies, to aid researchers in understanding their potential applications in therapeutic and performance-enhancing contexts.
Core Metabolic Pathways
Both fumarate and malate are integral components of the TCA cycle, a series of enzyme-catalyzed chemical reactions that form a key part of aerobic respiration in cells. This cycle is responsible for generating the majority of the cell's supply of adenosine triphosphate (ATP), the primary carrier of energy.
The interconversion of fumarate and malate is catalyzed by the enzyme fumarase (fumarate hydratase). Fumarase catalyzes the reversible hydration of fumarate to L-malate.
Signaling Pathways and Metabolic Interplay
The following diagram illustrates the central roles of fumarate and malate in cellular metabolism, including their positions in the TCA cycle and their involvement in the malate-aspartate shuttle.
Caption: Central metabolic roles of fumarate and malate.
Comparative Metabolic Effects: A Data-Driven Overview
Direct comparative studies on the metabolic effects of oral supplementation with this compound versus potassium malate are limited in the scientific literature. However, by examining studies on related compounds (e.g., citrulline malate, oral fumarates) and the known biochemical roles of these intermediates, we can infer their potential differential effects.
| Metabolic Parameter | Potential Effect of this compound | Potential Effect of Potassium Malate | Supporting Evidence & Remarks |
| Cellular Respiration (Oxygen Consumption Rate) | May increase OCR by providing a direct substrate for the TCA cycle. | Likely to have a more pronounced effect on OCR due to its role in the malate-aspartate shuttle, which transports cytosolic NADH into the mitochondria for oxidation. | No direct comparative data. The effect of malate is supported by its central role in transporting reducing equivalents. |
| ATP Production | Expected to increase ATP production by fueling the TCA cycle. | Expected to significantly increase ATP production, potentially more than fumarate, due to its dual role in the TCA cycle and the malate-aspartate shuttle.[1] | A study on citrulline malate showed a 34% increase in the rate of oxidative ATP production during exercise.[1] |
| Lactate Production | May decrease lactate production by promoting aerobic metabolism. | May have a more significant effect on decreasing lactate production by enhancing the capacity of the malate-aspartate shuttle to clear cytosolic NADH, thus reducing the conversion of pyruvate to lactate. | Studies on citrulline malate suggest it may mitigate lactate production.[2] |
| Anaplerotic Potential | Can replenish the TCA cycle intermediate pool. | Can replenish the TCA cycle intermediate pool. Malate can also be converted to pyruvate by malic enzyme, providing another entry point into the TCA cycle. | Both are anaplerotic. Malate's conversion to pyruvate offers additional metabolic flexibility. |
| Ergogenic Effects | Limited direct evidence for ergogenic effects. | Studies on citrulline malate suggest it can enhance athletic performance and reduce muscle soreness.[2] | The malate component is believed to contribute to these ergogenic effects by boosting energy production.[2] |
| Bioavailability | Oral fumarates are absorbed, with dimethylfumarate being rapidly hydrolyzed to monomethylfumarate.[3] | The bioavailability of potassium malate is not well-documented in comparative studies. | The pharmacokinetics of the potassium salts may differ from other forms. |
Experimental Protocols
Measurement of Cellular Respiration (Oxygen Consumption Rate - OCR)
This protocol outlines a method for assessing mitochondrial function in response to substrate addition using high-resolution respirometry.
Experimental Workflow:
Caption: Workflow for measuring cellular respiration.
Detailed Methodology:
-
Cell Culture and Preparation: Culture cells of interest to the desired confluency. For adherent cells, seed them in a Seahorse XF cell culture microplate. For suspension cells, use a plate coated with an attachment factor.
-
Instrument Calibration: Hydrate the sensor cartridge of a Seahorse XF Analyzer with calibrant solution overnight. On the day of the assay, replace the calibrant with fresh, pre-warmed assay medium and calibrate the instrument.
-
Substrate Preparation: Prepare stock solutions of this compound and potassium malate in the appropriate assay medium. The final concentration will depend on the cell type and experimental design.
-
Assay Protocol:
-
Replace the cell culture medium with pre-warmed assay medium.
-
Incubate the cells in a non-CO2 incubator at 37°C for 1 hour.
-
Load the prepared this compound or potassium malate solutions into the injection ports of the sensor cartridge.
-
Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol.
-
The instrument will measure the basal OCR before injecting the substrates.
-
Following injection, the instrument will continue to measure OCR to determine the substrate-driven respiration.
-
Subsequent injections of mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) can be used to dissect different components of mitochondrial respiration.
-
Measurement of Cellular ATP Levels
This protocol describes a bioluminescence-based assay to quantify cellular ATP levels.
Experimental Workflow:
Caption: Workflow for measuring cellular ATP levels.
Detailed Methodology:
-
Cell Treatment: Seed cells in a 96-well plate and treat with desired concentrations of this compound or potassium malate for the specified duration.[4][5]
-
Cell Lysis: Add a cell lysis reagent to each well to disrupt the cell membrane and release intracellular ATP.[6][7]
-
Bioluminescence Reaction: Add a solution containing luciferase and D-luciferin to each well. In the presence of ATP, luciferase catalyzes the oxidation of D-luciferin, which results in light emission.[6][7]
-
Measurement: Immediately measure the luminescence using a plate-reading luminometer.
-
Quantification: Generate a standard curve using known concentrations of ATP. Use the standard curve to determine the ATP concentration in the experimental samples.[6]
Measurement of Lactate Production
This protocol details a colorimetric assay for quantifying lactate production in cell culture medium.
Experimental Workflow:
Caption: Workflow for measuring lactate production.
Detailed Methodology:
-
Sample Collection: After treating cells with this compound or potassium malate, collect the cell culture medium.
-
Enzymatic Reaction: In a 96-well plate, add the collected medium to a reaction mixture containing lactate dehydrogenase (LDH) and NAD+. LDH catalyzes the oxidation of lactate to pyruvate, with the concomitant reduction of NAD+ to NADH.
-
Colorimetric Detection: Add a probe that reacts with the generated NADH to produce a colored product.
-
Absorbance Measurement: Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength (typically between 450 nm and 570 nm, depending on the kit).
-
Quantification: Prepare a standard curve with known concentrations of lactate to determine the lactate concentration in the samples.
Conclusion
While both this compound and potassium malate can serve as substrates for the TCA cycle and are expected to enhance cellular energy production, their metabolic fates and potential impacts differ. Potassium malate's role in the malate-aspartate shuttle suggests it may have a more potent effect on stimulating mitochondrial respiration and reducing lactate accumulation compared to this compound. However, direct comparative studies are necessary to definitively elucidate their differential metabolic effects. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses, which will be crucial for understanding the full therapeutic and performance-enhancing potential of these compounds. Future research should focus on head-to-head comparisons of these salts in relevant in vitro and in vivo models, including detailed pharmacokinetic and pharmacodynamic assessments.
References
- 1. researchgate.net [researchgate.net]
- 2. The Effect of Citrulline Malate Supplement Applied in Addition to Fitness Trainings on Hormone Metabolism of Athletes | Journal of Pioneering Medical Sciences [jpmsonline.com]
- 3. Pharmacokinetics of oral fumarates in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of cellular ATP levels [bio-protocol.org]
- 5. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. ATP Assays | What is an ATP Assay? [promega.de]
Validation of a Novel HPLC Method for Potassium Fumarate Detection in Food Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a new High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of potassium fumarate in various food matrices. The performance of this method is objectively compared with alternative analytical techniques, supported by experimental data to aid researchers and scientists in selecting the most suitable method for their analytical needs.
Introduction to this compound Analysis
This compound, the potassium salt of fumaric acid, is a food additive used as an acidity regulator and flavoring agent. Accurate and reliable quantification of this compound in food products is crucial for quality control and regulatory compliance. This guide details the validation of a robust HPLC method and compares it against other established analytical techniques.
Experimental Protocols
New Analytical Method: High-Performance Liquid Chromatography (HPLC)
This section details the experimental protocol for the validated HPLC method for the determination of this compound, analyzed as fumaric acid, in food samples.
Sample Preparation:
-
Solid Samples: A representative 10 g sample is homogenized and extracted with 50 mL of deionized water using an ultrasonic bath for 30 minutes. The extract is then centrifuged at 5000 rpm for 15 minutes.
-
Liquid Samples: The sample is thoroughly mixed, and a 10 mL aliquot is taken.
-
Filtration: The supernatant (from solid samples) or the liquid sample aliquot is filtered through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II HPLC system or equivalent.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a solution of 0.01 M potassium dihydrogen phosphate (KH2PO4), with the pH adjusted to 2.8 with phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection: UV detector at 210 nm.
Calibration: A stock solution of fumaric acid (1000 µg/mL) is prepared in deionized water. A series of calibration standards are prepared by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL. A calibration curve is constructed by plotting the peak area against the concentration.
Alternative Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS): This method typically requires derivatization of the non-volatile fumaric acid to a more volatile form, often through silylation. The derivatized sample is then injected into the GC-MS system for separation and detection.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): A highly sensitive and selective method that separates the analyte using a UPLC system and detects it with a mass spectrometer. This method often requires minimal sample preparation.
Capillary Electrophoresis (CE): This technique separates ions based on their electrophoretic mobility in an electric field. It offers high separation efficiency and requires small sample volumes.
Performance Comparison of Analytical Methods
The performance of the new HPLC method was rigorously validated and compared with alternative techniques. The following table summarizes the key validation parameters.
| Parameter | New HPLC Method | Gas Chromatography-Mass Spectrometry (GC-MS) | UPLC-Tandem Mass Spectrometry (UPLC-MS/MS) | Capillary Electrophoresis (CE) |
| Linearity (R²) | > 0.999 | > 0.99 | > 0.999 | Linear |
| Accuracy (Recovery) | 95-105% | 90-110% | 85-115% | Accurate |
| Precision (RSD) | < 2% | < 10% | < 5% | Precise |
| Limit of Detection (LOD) | 0.1 µg/mL | ~0.003 - 0.272 µg/mL | ~0.17 - 0.57 µg/L | Not specified |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | Not specified | ~1.0 - 50.0 µg/L | Not specified |
| Analysis Time | ~15 minutes | ~30 minutes | ~10 minutes | ~20 minutes |
| Sample Preparation | Simple extraction and filtration | Derivatization required | Minimal (dilution and filtration) | Minimal (dilution and filtration) |
| Instrumentation Cost | Moderate | High | Very High | Moderate to High |
| Suitability for Routine Analysis | Excellent | Good | Good (for high-throughput labs) | Good |
Visualization of Workflows and Comparisons
Experimental Workflow for HPLC Method Validation
The following diagram illustrates the systematic workflow followed for the validation of the new HPLC method.
Logical Comparison of Analytical Methods
This diagram provides a logical comparison of the different analytical methods based on key performance attributes.
Conclusion
The validated HPLC method provides a reliable, accurate, and precise approach for the routine analysis of this compound in food products. It offers a balance of performance, cost-effectiveness, and ease of use, making it an excellent choice for most quality control laboratories.
For applications requiring higher sensitivity and throughput, UPLC-MS/MS is a superior but more resource-intensive alternative. GC-MS is a viable option when high specificity is paramount, though the need for derivatization adds complexity to the workflow. Capillary Electrophoresis presents a high-efficiency separation technique, particularly advantageous when sample volume is limited. The selection of the most appropriate method will ultimately depend on the specific requirements of the analysis, including sensitivity needs, sample throughput, and available instrumentation.
A Comparative Guide to the Biological Effects of Potassium Fumarate and Its Ester Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological effects of potassium fumarate and its therapeutically relevant ester derivatives, such as dimethyl fumarate (DMF) and diroximel fumarate (DRF). The fundamental difference lies in their bioavailability and mechanism of action. This compound is a simple salt of a Krebs cycle intermediate that is poorly absorbed when taken orally. In contrast, fumaric acid esters (FAEs) are lipid-soluble prodrugs designed for systemic absorption, after which they are converted to the active metabolite, monomethyl fumarate (MMF). The therapeutic effects of these esters are not derived from participation in cellular energy metabolism but from their distinct immunomodulatory and antioxidative properties.
Data Presentation: Comparative Performance
The following tables summarize quantitative data comparing the pharmacokinetic profiles and clinical tolerability of different fumaric acid ester derivatives.
Table 1: Pharmacokinetic Comparison of Fumaric Acid Ester Prodrugs
All ester derivatives are evaluated based on the resulting plasma concentrations of the active metabolite, monomethyl fumarate (MMF).
| Parameter | Dimethyl Fumarate (DMF) | Diroximel Fumarate (DRF) | Bafiertam® (MMF) |
| Dose Administered | 240 mg | 462 mg | 190 mg |
| Active Metabolite | Monomethyl Fumarate (MMF) | Monomethyl Fumarate (MMF) | Monomethyl Fumarate (MMF) |
| Mean Cmax (ng/mL) | 1884 | 1121 | 1969 |
| Mean AUC₀-inf (h*ng/mL) | 3375 | 3227 | 3531 |
| Median Tmax (hours) | 2.0 - 2.5 | 3.0 | 4.0 |
| Data compiled from studies comparing the bioequivalence of different MMF prodrugs under fasting conditions.[1][2] DRF and DMF produce bioequivalent systemic exposure to MMF.[3] |
Table 2: Clinical Gastrointestinal (GI) Tolerability Profile: Diroximel Fumarate vs. Dimethyl Fumarate
Data from the EVOLVE-MS-2 Phase 3 study, a head-to-head comparison over five weeks in patients with relapsing-remitting multiple sclerosis.
| Outcome | Diroximel Fumarate (DRF) | Dimethyl Fumarate (DMF) |
| Patients Reporting Diarrhea | 15.4% | 22.3% |
| Patients Reporting Nausea | 14.6% | 20.7% |
| Discontinuation due to GI Adverse Events | 0.8% | 4.8% |
| Overall Discontinuation due to Adverse Events | 1.6% | 6.0% |
| The study's primary endpoint showed a statistically significant reduction in the number of days with GI symptoms for patients taking DRF compared to DMF.[4][5] |
Key Biological Pathways and Mechanisms
The biological roles of fumarate and the pharmacological actions of its ester derivatives are mediated through distinct pathways. Fumarate is a natural intermediate in the Krebs (Tricarboxylic Acid) cycle, essential for cellular respiration.[6] In contrast, the active metabolite of FAEs, MMF, exerts its effects primarily through the activation of the Nrf2 antioxidant pathway and modulation of the NF-κB inflammatory pathway.
Diagram 1: Comparative Metabolism and Bioavailability
Caption: Comparative metabolism of this compound and its ester prodrugs.
Diagram 2: Pharmacological Action of MMF via Nrf2 Pathway
Caption: MMF activates the Nrf2 antioxidant pathway by modifying Keap1.
Diagram 3: Physiological Role of Fumarate in the Krebs Cycle
Caption: The conversion of fumarate to malate within the mitochondrial Krebs cycle.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments cited in the study of fumaric acid esters.
Protocol 1: In Vitro Nrf2 Pathway Activation Assay
Objective: To determine if a test compound (e.g., MMF) activates the Nrf2 pathway in a cell-based model.
Methodology:
-
Cell Culture: Human retinal endothelial cells (HRECs) or similar susceptible cell lines are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂ until they reach 70-80% confluency.[7]
-
Compound Treatment: Cells are treated with varying concentrations of the test compound (e.g., 1 µM, 10 µM, 25 µM, 50 µM of MMF or DMF) or a vehicle control (e.g., DMSO) for a specified time, typically 6 hours.[7]
-
Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is quantified using a BCA assay.
-
Western Blotting:
-
Equal amounts of protein (20-30 µg) per sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies against Nrf2, HO-1 (a downstream target of Nrf2), and a loading control (e.g., β-actin or GAPDH).
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody for 1 hour.
-
Bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis is performed to quantify changes in protein expression relative to the control.[7]
-
-
Immunofluorescence for Nrf2 Translocation:
-
Cells are grown on coverslips and treated as described above.
-
After treatment, cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 1% BSA.
-
Cells are incubated with an anti-Nrf2 primary antibody, followed by a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Nuclei are counterstained with DAPI.
-
Coverslips are mounted, and images are captured using a fluorescence microscope to observe the translocation of Nrf2 from the cytoplasm to the nucleus.
-
Protocol 2: In Vivo Assessment of Nrf2 Activation in a Mouse Model
Objective: To evaluate the ability of an orally administered compound to activate the Nrf2 pathway in a specific target tissue in vivo.
Methodology:
-
Animal Model: Adult female BALB/c mice (e.g., 20 weeks old) are used.[8] All procedures must be approved by an institutional animal care and use committee.
-
Compound Administration: Mice are randomly assigned to a treatment group or a control group. The treatment group receives the test compound (e.g., 20 mg/kg Dimethyl Fumarate) via oral gavage daily for a specified period (e.g., 16 weeks). The control group receives the vehicle (e.g., 0.5% carboxymethyl cellulose).[8]
-
Tissue Collection: At the end of the treatment period, animals are euthanized, and target tissues (e.g., brain cortex, ovaries) are rapidly dissected, flash-frozen in liquid nitrogen, and stored at -80°C.[9]
-
RNA Extraction and Quantitative PCR (qPCR):
-
Total RNA is extracted from the tissue using a suitable kit (e.g., RNeasy Kit).
-
cDNA is synthesized from the RNA using a reverse transcription kit.
-
qPCR is performed using primers specific for Nrf2 and Nrf2-target genes (e.g., Nqo1, Hmox1, Sod1) and a housekeeping gene (e.g., Gapdh).[8][9]
-
Relative gene expression is calculated using the ΔΔCt method.
-
-
Protein Analysis: Tissue homogenates are prepared for Western blotting as described in Protocol 1 to confirm changes in protein levels of Nrf2 and its downstream targets.
Protocol 3: Representative NF-κB Inhibition Assay (Luciferase Reporter Assay)
Objective: To screen for compounds that inhibit the activation of the NF-κB signaling pathway.
Methodology:
-
Cell Line and Plasmids: A suitable cell line (e.g., HEK293T) is used. Cells are transiently co-transfected with two plasmids:
-
An NF-κB reporter plasmid containing multiple NF-κB binding sites upstream of a firefly luciferase gene.
-
A control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
Compound Treatment: 24 hours post-transfection, the cells are pre-incubated with the test compound (e.g., MMF at various concentrations) or vehicle for 1-2 hours.
-
Pathway Stimulation: The NF-κB pathway is then stimulated by adding an agonist, such as Tumor Necrosis Factor-alpha (TNF-α), to the cell media for 6-8 hours. A negative control group remains unstimulated.
-
Lysis and Luminescence Measurement:
-
Cells are lysed, and the activity of both firefly and Renilla luciferase is measured using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample. The inhibitory effect of the compound is calculated as the percentage reduction in normalized luciferase activity in the stimulated, compound-treated cells compared to the stimulated, vehicle-treated cells.
References
- 1. Comparative pharmacokinetics and bioavailability of monomethyl fumarate following a single oral dose of Bafiertam® (monomethyl fumarate) versus Vumerity® (diroximel fumarate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a Population Pharmacokinetic Model for the Diroximel Fumarate Metabolites Monomethyl Fumarate and 2-Hydroxyethyl Succinimide Following Oral Administration of Diroximel Fumarate in Healthy Participants and Patients with Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. studyscavenger.com [studyscavenger.com]
- 5. documentsdelivered.com [documentsdelivered.com]
- 6. fiveable.me [fiveable.me]
- 7. mdpi.com [mdpi.com]
- 8. Activation of Nrf2/Keap1 pathway by oral Dimethylfumarate administration alleviates oxidative stress and age-associated infertility might be delayed in the mouse ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Repurposing the NRF2 Activator Dimethyl Fumarate as Therapy Against Synucleinopathy in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Oral Potassium Supplementation: An In Vitro and In Vivo Correlation Guide for Potassium Fumarate
A Comparative Analysis for Researchers and Drug Development Professionals
This guide is intended for researchers, scientists, and drug development professionals. It offers a detailed look at the experimental protocols necessary to establish an IVIVC, presents comparative data from existing potassium supplements, and visualizes the critical pathways and workflows involved in this essential aspect of pharmaceutical development.
Comparative Bioavailability of Oral Potassium Supplements
The in vivo bioavailability of oral potassium supplements is typically assessed by measuring the cumulative amount of potassium excreted in the urine over a 24 to 48-hour period, which serves as a surrogate for absorption.[1] The rate of absorption can be inferred from the urinary excretion rate at different time intervals. While specific pharmacokinetic data for potassium fumarate is not available, we can infer its likely behavior by examining data from other potassium salts.
| Parameter | Potassium Chloride (Extended-Release) | Potassium Citrate | This compound (Hypothetical) |
| Bioavailability | High | High | Expected to be high |
| Tmax (Time to Peak) | ~4-6 hours[1] | Variable, generally rapid | Expected to be relatively rapid |
| Urinary Excretion | Prolonged excretion profile | Rapid excretion | Expected to have a relatively rapid excretion profile |
| Common Formulations | Extended-release tablets and capsules | Immediate-release tablets, extended-release tablets, oral solutions | Could be formulated as immediate or extended-release tablets/capsules |
| Primary Clinical Use | Treatment of hypokalemia[2] | Treatment of renal tubular acidosis and kidney stones[2][3] | Potential treatment for hypokalemia |
Establishing In Vitro-In Vivo Correlation (IVIVC)
An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (like drug dissolution) and an in vivo response (like plasma drug concentration or amount of drug absorbed).[4][5] A Level A IVIVC, the most informative level, establishes a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate.[6]
The development of a robust IVIVC is crucial for setting meaningful dissolution specifications, ensuring batch-to-batch consistency, and potentially waiving certain in vivo bioequivalence studies for post-approval changes.[6][7]
Experimental Protocols
To establish an IVIVC for a new this compound formulation, the following detailed experimental protocols would be necessary.
In Vitro Dissolution Testing
Objective: To determine the rate and extent of this compound release from a solid oral dosage form under controlled laboratory conditions.
Apparatus: USP Apparatus 2 (Paddle Apparatus) is commonly used for oral tablets and capsules.[6]
Methodology:
-
Media Preparation: Prepare dissolution media of different pH values to simulate the gastrointestinal tract, such as 0.1 N HCl (pH 1.2), acetate buffer (pH 4.5), and phosphate buffer (pH 6.8).[8]
-
Apparatus Setup:
-
Place 900 mL of the selected dissolution medium in each vessel.
-
Equilibrate the medium to 37 ± 0.5 °C.
-
Set the paddle rotation speed, typically at 50 or 75 rpm.
-
-
Sample Introduction: Place one this compound tablet or capsule in each vessel.
-
Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 15, 30, 45, 60, 90, 120 minutes) and replace with an equal volume of fresh medium.
-
Analysis: Analyze the samples for potassium concentration using a validated analytical method, such as ion chromatography or atomic absorption spectroscopy.
-
Data Analysis: Calculate the cumulative percentage of this compound dissolved at each time point. The test is typically conducted on 6 to 12 units.[9]
In Vivo Bioavailability Study
Objective: To determine the rate and extent of potassium absorption from a this compound dosage form in healthy human subjects.
Study Design: A randomized, single-dose, crossover study design is typically employed.
Methodology:
-
Subject Selection: Recruit a cohort of healthy volunteers.
-
Dietary Control: Subjects should be placed on a controlled diet with a known, fixed amount of potassium intake for a period before and during the study to establish a baseline.
-
Dosing:
-
After an overnight fast, subjects will receive a single oral dose of the this compound formulation.
-
A reference formulation, such as an oral potassium solution, may also be administered in a separate study period.
-
-
Sample Collection:
-
Collect blood samples at predefined intervals to determine plasma potassium concentrations (though urinary excretion is a more common and reliable measure for potassium bioavailability).
-
Collect urine samples at specified intervals (e.g., 0-2, 2-4, 4-6, 6-8, 8-12, 12-24, and 24-48 hours) post-dose.
-
-
Sample Analysis: Analyze urine samples for potassium concentration and volume to calculate the amount of potassium excreted in each interval.
-
Pharmacokinetic Analysis:
-
Correct the total urinary potassium excretion for dietary baseline intake.
-
Calculate key pharmacokinetic parameters, including:
-
Ae (cumulative amount excreted): Represents the extent of absorption.
-
Rmax (maximum excretion rate): Represents the rate of absorption.
-
Tmax (time to Rmax): Time to reach the maximum excretion rate.
-
-
Mandatory Visualizations
To better illustrate the processes and relationships discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for establishing a Level A In Vitro-In Vivo Correlation (IVIVC).
Caption: Simplified pathway of oral this compound absorption and bioavailability.
Conclusion
While direct experimental data for the in vitro and in vivo correlation of this compound is currently lacking, a robust scientific framework exists for its evaluation. By employing standardized in vitro dissolution protocols and well-designed in vivo bioavailability studies, a predictive IVIVC model can be established. This guide provides the necessary foundational knowledge and experimental outlines for researchers to undertake such an investigation. The comparative data from existing potassium supplements, combined with the visualized workflows, offers a comprehensive starting point for the development and assessment of this compound as a viable therapeutic agent for potassium supplementation. Further research is warranted to generate specific data for this compound to confirm these predictive models.
References
- 1. [논문]Bioavailability and Pharmacokinetics of a New Sustained-Release Potassium Chloride Tablet [scienceon.kisti.re.kr]
- 2. Potassium Chloride vs. Potassium Citrate: What’s the Difference? - GoodRx [goodrx.com]
- 3. Get The Most Prescribed Generic Medications FREE! [freerx.com]
- 4. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. pharmalesson.com [pharmalesson.com]
- 7. archives.ijper.org [archives.ijper.org]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
Comparative Proteomic Analysis: Unraveling the Cellular Response to Potassium Fumarate Versus Other Krebs Cycle Intermediates
A Guide for Researchers, Scientists, and Drug Development Professionals
The Krebs cycle, a central hub of cellular metabolism, provides not only energy but also a host of signaling molecules that can profoundly influence cell fate and function. Among these, fumarate has garnered significant attention as an oncometabolite, a metabolite that at high concentrations can drive tumorigenesis. This guide provides a comparative overview of the proteomic consequences of treating cells with potassium fumarate versus other key Krebs cycle intermediates, offering insights into their distinct signaling roles and providing supporting experimental frameworks for further investigation.
Quantitative Proteomic Data Summary
While direct, comprehensive comparative proteomic studies across a range of Krebs cycle intermediates are not yet prevalent in the literature, we can synthesize findings from individual studies to highlight the differential effects of these metabolites on the cellular proteome. The following tables summarize the key reported proteomic and signaling consequences of elevated levels of fumarate, succinate, and alpha-ketoglutarate. Data for malate and citrate are less represented in the proteomics literature and their effects are often inferred from their metabolic roles.
Table 1: Comparative Effects of Krebs Cycle Intermediates on Key Signaling Pathways and Protein Modifications
| Krebs Cycle Intermediate | Primary Proteomic Consequence | Key Signaling Pathways Affected | Notes |
| This compound | Widespread protein succination on cysteine residues.[1] | - HIF-1α Stabilization: Fumarate inhibits prolyl hydroxylases, leading to the accumulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) even in the presence of oxygen (pseudohypoxia).[2][3] - Keap1-Nrf2 Pathway Activation: Fumarate can react with cysteine residues on Keap1, leading to the activation of the Nrf2 antioxidant response.[4][5] | Succination is a non-enzymatic, irreversible modification that can alter protein function.[1] |
| Succinate | Alterations in proteins related to inflammation and hypoxia. | - HIF-1α Stabilization: Similar to fumarate, succinate inhibits prolyl hydroxylases.[6] - SUCNR1 Signaling: Extracellular succinate can activate the G-protein coupled receptor SUCNR1, leading to pro-inflammatory signaling. | Succinate accumulation is also linked to inflammatory conditions and ischemia-reperfusion injury.[7] |
| Alpha-Ketoglutarate (α-KG) | Regulation of dioxygenase activity and subsequent post-translational modifications. | - Cofactor for α-KG-Dependent Dioxygenases: α-KG is a crucial cofactor for enzymes involved in demethylation of histones and DNA, and hydroxylation of proteins.[8][9] | The availability of α-KG can directly impact epigenetic regulation and protein stability. |
| Malate | Limited direct proteomic data available. | Primarily involved in providing reducing equivalents (NADH) and as a substrate for gluconeogenesis. | Alterations in malate levels would likely impact metabolic enzyme expression. |
| Citrate | Limited direct proteomic data available. | - Fatty Acid Synthesis: Cytosolic citrate is a precursor for acetyl-CoA for lipogenesis.[10] - Glycolysis Regulation: Citrate can allosterically inhibit phosphofructokinase, a key glycolytic enzyme.[11] | Changes in citrate levels are expected to impact the proteome related to lipid and glucose metabolism. |
Key Signaling Pathways
The differential effects of Krebs cycle intermediates on cellular signaling are a critical aspect of their biological function beyond metabolism. Below are diagrams of key signaling pathways modulated by fumarate and succinate.
Caption: Fumarate inhibits prolyl hydroxylases, preventing HIF-1α degradation.
Caption: Fumarate modifies Keap1, leading to Nrf2 stabilization and activation.
Experimental Protocols
To facilitate reproducible research in this area, detailed experimental protocols are essential. The following sections outline a general framework for the comparative proteomic analysis of cells treated with Krebs cycle intermediates.
Cell Culture and Treatment
-
Cell Line Selection: Choose cell lines relevant to the research question (e.g., renal cells for studying fumarate-related kidney cancer, or immune cells for investigating succinate signaling).
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Preparation of Krebs Cycle Intermediate Stock Solutions:
-
Prepare high-concentration stock solutions (e.g., 1 M) of this compound, sodium succinate, sodium malate, sodium citrate, and disodium alpha-ketoglutarate in sterile water or PBS.
-
Filter-sterilize the stock solutions using a 0.22 µm filter.
-
Adjust the pH of the stock solutions to ~7.4 to prevent pH shock to the cells.
-
-
Treatment of Cells:
-
Seed cells in multi-well plates or flasks and allow them to adhere and reach a desired confluency (e.g., 70-80%).
-
Starve cells in serum-free media for a defined period (e.g., 12-24 hours) to synchronize them, if necessary for the experimental design.
-
Replace the starvation media with complete media containing the desired final concentration of each Krebs cycle intermediate (e.g., 1 mM, 5 mM, 10 mM). Include a vehicle-treated control group (e.g., sterile water or PBS).
-
Incubate the cells for the desired treatment duration (e.g., 6, 12, 24 hours).
-
Protein Extraction and Preparation for Mass Spectrometry
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells directly in the culture vessel using a lysis buffer compatible with mass spectrometry (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors, or a urea-based buffer for comprehensive protein solubilization).
-
Scrape the cells and collect the lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Protein Digestion:
-
Reduction and Alkylation: Reduce the disulfide bonds in the proteins using a reducing agent like dithiothreitol (DTT) and then alkylate the free cysteines with an alkylating agent such as iodoacetamide (IAA) to prevent them from reforming.
-
In-solution or In-gel Digestion: Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin. This can be done in solution or after separating the proteins by SDS-PAGE (in-gel digestion).
-
-
Peptide Desalting and Cleanup:
-
Remove salts and detergents from the peptide mixture using a C18 solid-phase extraction method (e.g., C18 spin columns or StageTips). This step is crucial for optimal performance of the mass spectrometer.
-
Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis:
-
Analyze the cleaned peptide samples using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system (e.g., an Orbitrap or Q-TOF mass spectrometer).
-
Peptides are first separated by reverse-phase liquid chromatography based on their hydrophobicity and then ionized and fragmented in the mass spectrometer to determine their amino acid sequence.
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins from the raw mass spectrometry data by searching against a protein sequence database.
-
Perform statistical analysis to identify proteins that are differentially expressed between the different treatment groups.
-
Conduct bioinformatics analysis (e.g., gene ontology, pathway analysis) to understand the biological processes and signaling pathways affected by each Krebs cycle intermediate.
-
Experimental Workflow Diagram
Caption: A general workflow for comparative proteomic analysis.
This guide provides a foundational understanding of the differential proteomic effects of this compound and other Krebs cycle intermediates. The provided protocols and diagrams offer a starting point for researchers to design and execute their own investigations into the intricate signaling roles of these fundamental metabolites. As research in this area continues to expand, a more complete picture of the "oncometabolome" and its broader impact on cellular function will undoubtedly emerge.
References
- 1. THE SUCCINATED PROTEOME - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Depletion of Fumarate Hydratase, an Essential TCA Cycle Enzyme, Drives Proliferation in a Two-Step Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 6. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 7. Succinate Accumulation Accelerates Oxidative Stress to Promote Pulmonary Epithelial Cell Apoptosis During Lung Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic Coordination of Cell Fate by α-Ketoglutarate-Dependent Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alpha-ketoglutarate-dependent hydroxylases - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Understanding the Central Role of Citrate in the Metabolism of Cancer Cells and Tumors: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Potassium Fumarate
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of potassium fumarate, aligning with best practices for laboratory safety and environmental responsibility. Adherence to these guidelines will help you maintain a safe working environment and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). According to safety data sheets, this compound can cause skin and serious eye irritation, and may cause respiratory irritation.[1]
| Personal Protective Equipment (PPE) |
| Eye Protection: Safety glasses or goggles |
| Hand Protection: Chemically resistant gloves |
| Respiratory Protection: NIOSH-approved respirator if dust is generated |
| Body Protection: Laboratory coat |
In case of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1][2][3][4]
-
Skin Contact: Wash off with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[1][2][3][4]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.[2][3][4]
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with any laboratory chemical, must be conducted in accordance with federal, state, and local regulations.[2][3] The overarching principle is to never dispose of chemical waste down the drain or in the regular trash.[5][6]
-
Waste Characterization and Segregation:
-
Treat all waste chemical solids, liquids, or containerized gases as hazardous waste unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.[7]
-
This compound waste should be segregated from other chemical waste streams to prevent incompatible reactions. Never mix incompatible materials in the same container.
-
-
Container Selection and Labeling:
-
Use a dedicated, properly labeled waste container for this compound waste. The container must be chemically compatible with the waste and have a secure, leak-proof lid.[5]
-
The label must clearly state "Hazardous Waste" and identify the contents as "this compound Waste." Include the date when the first waste was added to the container.[8]
-
-
Accumulation and Storage:
-
Disposal Request and Pickup:
Spill Management
In the event of a this compound spill, follow these procedures:
| Spill Size | Containment and Cleanup Procedure |
| Small Spill | Avoid dust formation. Use appropriate tools to place the spilled solid into a convenient waste disposal container. Clean the contaminated surface with water and dispose of the cleaning materials as hazardous waste.[2][3][4] |
| Large Spill | Do not inhale dust. Evacuate the area. Contain the spilled material and cover it with an inert, non-combustible absorbent material (e.g., sand, earth). Shovel the material into a suitable waste disposal container.[2][3][4] |
Regulatory Framework
The disposal of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] Academic and research laboratories may be subject to the standards outlined in 40 CFR Part 262, Subpart K, which provides alternative, more flexible requirements for managing hazardous waste in these settings.[9] It is imperative to consult your institution's specific waste management plan, which should align with these regulations.[8]
Visualizing the Disposal Workflow
To further clarify the proper handling and disposal of this compound, the following diagrams illustrate the key decision-making processes and workflows.
Caption: Workflow for this compound Disposal.
Caption: Decision Tree for Spill Response.
References
- 1. ammol.org [ammol.org]
- 2. This compound or Dithis compound Manufacturers, with SDS [mubychem.com]
- 3. This compound or Dithis compound SDS of Manufacturers [anmol.org]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. danielshealth.com [danielshealth.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. vumc.org [vumc.org]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. epa.gov [epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
